2-Phenylquinoline-3,4-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
133505-06-3 |
|---|---|
Molecular Formula |
C17H11NO4 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-phenylquinoline-3,4-dicarboxylic acid |
InChI |
InChI=1S/C17H11NO4/c19-16(20)13-11-8-4-5-9-12(11)18-15(14(13)17(21)22)10-6-2-1-3-7-10/h1-9H,(H,19,20)(H,21,22) |
InChI Key |
GQJLNYCMDZQHSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Phenylquinoline-3,4-dicarboxylic Acid (CAS 133505-06-3): Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, the quinoline scaffold represents a highly privileged pharmacophore. Specifically, 2-Phenylquinoline-3,4-dicarboxylic acid (CAS: 133505-06-3) has emerged as a critical intermediate and lead scaffold for the development of targeted therapeutics[1]. Characterized by its lipophilic phenyl ring and versatile dicarboxylic acid moieties, this compound serves as a foundational building block for synthesizing Histone Deacetylase (HDAC) inhibitors, broad-spectrum antiviral agents, and novel antibacterial compounds[2][3][4].
This technical guide provides an in-depth analysis of the compound's physicochemical properties, details a self-validating synthetic workflow, and outlines the experimental protocols necessary for evaluating its pharmacological derivatives.
Physicochemical Profiling & Structural Dynamics
The structural architecture of 2-phenylquinoline-3,4-dicarboxylic acid is defined by a rigid, planar quinoline core that facilitates DNA intercalation and robust
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 2-Phenylquinoline-3,4-dicarboxylic acid |
| CAS Registry Number | 133505-06-3[1] |
| Molecular Formula | C17H11NO4[1] |
| Molecular Weight | 293.27 g/mol [1] |
| Purity Standard | NLT 98% (API Intermediate Grade)[1] |
| Structural Features | Bicyclic heteroaromatic core, C2-phenyl substitution, C3/C4 dicarboxylic acids |
| Solubility Profile | Moderately soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in H2O[5] |
Synthetic Methodology: The DMAD Condensation Pathway
To synthesize 2-phenylquinoline-3,4-dicarboxylic acid with high atom economy and purity, the most reliable method involves the condensation of 2-aminobenzophenone with Dimethyl acetylenedicarboxylate (DMAD), followed by alkaline saponification.
Mechanistic Causality
The synthesis relies on a tandem Michael addition-cyclization sequence. The nucleophilic primary amine of 2-aminobenzophenone attacks the electron-deficient alkyne of DMAD. Subsequent intramolecular cyclization onto the adjacent carbonyl carbon is driven by the thermodynamic stability of the resulting fully aromatized quinoline system. The intermediate diester is then hydrolyzed to yield the final dicarboxylic acid.
Caption: Synthetic workflow for 2-Phenylquinoline-3,4-dicarboxylic acid via DMAD condensation.
Protocol 1: Step-by-Step Synthesis of CAS 133505-06-3
Step 1: Formation of the Diester Intermediate
-
Charge a round-bottom flask with 2-aminobenzophenone (1.0 eq) and anhydrous methanol (0.5 M concentration).
-
Add Dimethyl acetylenedicarboxylate (DMAD) (1.2 eq) dropwise at 0°C to control the exothermic Michael addition.
-
Attach a reflux condenser and heat the mixture to 65°C for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the yellow 2-aminobenzophenone spot confirms complete cyclization.
-
Concentrate the solvent in vacuo and recrystallize the crude product from hot ethanol to yield dimethyl 2-phenylquinoline-3,4-dicarboxylate.
Step 2: Saponification to the Dicarboxylic Acid
-
Suspend the purified diester in a 1:1 mixture of Ethanol and 2M aqueous NaOH.
-
Reflux the mixture at 80°C for 4 hours. Causality: The strong alkaline conditions are required to fully hydrolyze the sterically hindered ester at the C4 position.
-
Cool the reaction to room temperature and evaporate the ethanol under reduced pressure.
-
Critical Step: Slowly acidify the aqueous layer with 2M HCl to pH 2.0 while stirring vigorously. Causality: Acidification ensures complete protonation of both carboxylate salts, driving the precipitation of the highly insoluble 2-phenylquinoline-3,4-dicarboxylic acid.
-
Filter the white/off-white precipitate, wash with cold distilled water, and dry under high vacuum at 50°C for 24 hours.
Pharmacological Applications & Target Mechanisms
Derivatives of 2-phenylquinoline-3,4-dicarboxylic acid have demonstrated remarkable efficacy across multiple therapeutic domains.
Epigenetic Modulation (HDAC3 Inhibition)
The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully utilized to develop highly selective Histone Deacetylase 3 (HDAC3) inhibitors[2]. By converting the carboxylic acid into a hydrazide or hydroxamic acid zinc-binding group (ZBG), compounds like "D29" achieve nanomolar potency (IC50 = 0.477 µM) against HDAC3[2]. Selective HDAC3 inhibition leads to the accumulation of acetylated histones, triggering G2/M cell cycle arrest and apoptosis in cancer cell lines (e.g., K562 cells)[2].
Caption: Mechanism of action for 2-phenylquinoline-based selective HDAC3 inhibitors.
Broad-Spectrum Antiviral Activity
Recent phenotypic screening identified 2-phenylquinoline analogues as potent inhibitors of SARS-CoV-2[3][6]. Specific derivatives (e.g., compound PQQ4O) exhibit an EC50 of 6 µM against SARS-CoV-2 replication[3]. Mechanistic studies suggest that functionalization at the C4 position with bulky groups (like 6,7-dimethoxytetrahydroisoquinoline) generates potent inhibitors of the highly conserved SARS-CoV-2 helicase (nsp13), providing a pathway for pan-coronavirus therapeutics[3][6].
Table 2: Pharmacological Efficacy of 2-Phenylquinoline Derivatives
| Derivative / Compound ID | Target / Pathogen | Efficacy Metric | Reference |
| Compound D28 (Hydroxamic acid) | HDAC3 (Cancer) | IC50 = 24.45 µM | [2] |
| Compound D29 (Hydrazide) | HDAC3 (Cancer) | IC50 = 0.477 µM | [2] |
| PQQ4O (Compound 1a) | SARS-CoV-2 | EC50 = 6.0 µM | [3] |
| Compound 8k | HCoV-229E (Coronavirus) | EC50 = 0.2 µM | [3] |
| Compound 5a4 | S. aureus (Antibacterial) | MIC = 64 µg/mL | [4] |
Experimental Workflows for Derivative Evaluation
To ensure trustworthiness and reproducibility, the following self-validating protocol is standard for evaluating the HDAC3 inhibitory activity of synthesized 2-phenylquinoline derivatives.
Protocol 2: In Vitro Fluorometric HDAC3 Inhibition Assay
Principle: This assay utilizes a fluorogenic peptide substrate containing an acetylated lysine residue. Active HDAC3 deacetylates the substrate, sensitizing it to a developer protease. Cleavage by the developer releases a fluorophore (7-amino-4-methylcoumarin, AMC). A decrease in fluorescence directly correlates with the inhibitory potency of the 2-phenylquinoline derivative.
Materials:
-
Recombinant human HDAC3/NCOR2 complex.
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
Developer Solution (containing trypsin-like protease and Trichostatin A to halt HDAC activity).
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of the 2-phenylquinoline derivative in 100% DMSO. Perform 3-fold serial dilutions in Assay Buffer (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a black 96-well microplate, mix 10 µL of the diluted compound, 20 µL of recombinant HDAC3 enzyme (0.5 ng/µL final), and 10 µL of Assay Buffer. Incubate at 37°C for 15 minutes to allow steady-state binding.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate (50 µM final concentration) to all wells. Self-Validation Control: Include a "No Enzyme" well (background fluorescence) and a "Vehicle Only" well (maximum enzyme activity).
-
Primary Incubation: Seal the plate and incubate at 37°C for 30 minutes.
-
Development: Add 50 µL of the Developer Solution to all wells. The inclusion of Trichostatin A in the developer immediately quenches any further HDAC3 activity, ensuring a precise snapshot of deacetylation.
-
Secondary Incubation: Incubate at room temperature for 15 minutes to allow complete cleavage of the deacetylated substrate by the protease.
-
Detection & Analysis: Read the plate on a fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC50 using non-linear regression analysis (four-parameter logistic curve) by normalizing the fluorescence of compound-treated wells against the "Vehicle Only" control.
References
-
Frontiers in Chemistry. "Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors." Frontiers, July 14, 2022. Available at:[Link]
-
ACS Medicinal Chemistry Letters. "Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity." ACS Publications, May 03, 2022. Available at: [Link]
-
Archive.org. "Dictionary Of Organic Compounds Volume Four." Archive.org. Available at: [Link]
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Biological activity of 2-phenylquinoline-3,4-dicarboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Phenylquinoline-3,4-Dicarboxylic Acid Derivatives
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Among its numerous variations, the 2-phenylquinoline-4-carboxylic acid framework has garnered significant attention as a "privileged structure" for the development of novel therapeutic agents. This guide delves into the diverse biological activities of these derivatives, with a primary focus on their well-documented anticancer, antibacterial, and anti-inflammatory properties. While direct research on the 2-phenylquinoline-3,4-dicarboxylic acid scaffold is emerging, this document synthesizes the extensive data available for the closely related and foundational 4-carboxylic acid derivatives. By examining their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to inform future discovery and design, particularly in extrapolating the potential of the dicarboxylic acid scaffold.
Introduction: A Privileged Scaffold in Drug Discovery
The fusion of a benzene and a pyridine ring to form the quinoline heterocycle creates a unique electronic and structural environment that is highly conducive to interactions with a wide array of biological targets. The introduction of a phenyl group at the C2 position and one or more carboxylic acid groups further enhances this potential, adding steric bulk, opportunities for hydrogen bonding, and metal-chelating capabilities. These features are critical for the diverse bioactivities observed, which range from inhibiting essential bacterial enzymes to modulating key pathways in human cancer and inflammation.[5][6][7][8] This guide will explore the synthesis of this core structure and dissect its most significant pharmacological profiles.
Core Synthesis: The Doebner and Pfitzinger Reactions
The construction of the 2-phenylquinoline carboxylic acid core is most efficiently achieved through classic multicomponent reactions, primarily the Doebner and Pfitzinger reactions. The Doebner reaction, a one-pot synthesis involving an aniline, an aldehyde (benzaldehyde), and pyruvic acid, is particularly valued for its operational simplicity and the direct formation of the desired 2-substituted quinoline-4-carboxylic acid.[5][9] The Pfitzinger reaction offers an alternative route, starting from isatin and an α-methyl ketone.[7] The choice of method is often dictated by the availability of starting materials and the desired substitution patterns. Modern iterations frequently employ Lewis acid catalysts to improve reaction times and yields.[9]
Experimental Protocol: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid (Doebner Reaction)
This protocol describes a catalyzed Doebner reaction for synthesizing the foundational scaffold.[9]
Materials:
-
Pyruvic acid
-
Aniline
-
Benzaldehyde
-
Ethanol
-
Iron(III) trifluoromethanesulfonate (catalyst)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol), aniline (1.1 mmol), benzaldehyde (1.0 mmol), and ethanol (5 mL).
-
Add the iron(III) trifluoromethanesulfonate catalyst (15 mol%) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 80°C and maintain reflux for approximately 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product will precipitate.
-
Collect the precipitate by filtration and wash with cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualization: Doebner Reaction Workflow
Caption: A workflow diagram of the iron-catalyzed Doebner reaction.
Anticancer Activity: A Multi-Pronged Approach
Derivatives of 2-phenylquinoline carboxylic acid have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth.[4]
Mechanisms of Action
-
Histone Deacetylase (HDAC) Inhibition: Certain derivatives function as potent HDAC inhibitors.[7][10] In this context, the 2-phenylquinoline-4-carboxylic acid moiety serves as the "cap group" in the established HDAC inhibitor pharmacophore, which interacts with the surface of the enzyme's active site.[7][11] By inhibiting HDACs, these compounds alter the acetylation state of histones, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.[7]
-
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism for their anticancer effect is the induction of programmed cell death (apoptosis) and the halting of the cell cycle, often at the G2/M phase.[1][7][11][12] Studies have shown that treatment with these compounds leads to a dose-dependent increase in apoptotic cells.[7]
-
Other Mechanisms: Research has also pointed to other anticancer mechanisms, such as the inhibition of fatty acid synthase (FASN), an enzyme overexpressed in many cancers, and the stabilization of G-quadruplex structures in telomeres, which can disrupt cancer cell proliferation.[13][14]
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative 2-phenylquinoline derivatives against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound D28 (HDAC Inhibitor) | K562 (Leukemia) | 1.02 | [7] |
| Compound D28 (HDAC Inhibitor) | U937 (Lymphoma) | 1.11 | [7] |
| Compound D28 (HDAC Inhibitor) | MCF-7 (Breast) | 5.66 | [7] |
| Compound D28 (HDAC Inhibitor) | A549 (Lung) | 2.83 | [7] |
| Quinoline-4-carboxylic acid | MCF7 (Breast) | Remarkable Growth Inhibition | [6][15] |
| 2,4-bis{...}quinoline 13a | HeLa (Cervical) | 0.50 | [13] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualization: HDAC Inhibition Pathway
Caption: Inhibition of HDAC by quinoline derivatives promotes a relaxed chromatin state, enabling tumor suppressor gene transcription.
Antibacterial Activity: Targeting Essential Bacterial Processes
The quinoline core is famously associated with antibacterial activity, and 2-phenylquinoline carboxylic acid derivatives continue this legacy, showing promise against both Gram-positive and Gram-negative bacteria.[5][16]
Mechanism of Action
The primary antibacterial mechanism for many quinolone compounds involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[11] These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
Structure-Activity Relationship (SAR)
The antibacterial potency is highly dependent on the substituents.
-
Lipophilicity: The ability to penetrate the bacterial cell wall is a key determinant of activity.[11]
-
Substitutions: Introducing basic groups, such as flexible or rigid amino groups, at the 2-phenyl position can significantly modulate the activity spectrum. For instance, rigid cyclic amino groups have been shown to be favorable for activity against Gram-positive bacteria like Staphylococcus aureus, while flexible chain amino groups can enhance activity against Gram-negative bacteria like Escherichia coli.[5]
-
C4-Carboxylic Acid: This group is often crucial for activity, though its modification into amides and esters is a common strategy to tune potency and pharmacokinetic properties.[11]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table shows the MIC values (in µg/mL) for representative derivatives against common bacterial strains. Lower values indicate higher potency.
| Compound | Substituent on 2-phenyl ring | S. aureus (MIC) | E. coli (MIC) | Reference |
| 5a4 | 2'-(morpholin-4-yl) | 64 | >256 | [5] |
| 5a7 | 2'-(N,N-diethylamino) | >256 | 128 | [5] |
Data sourced from a study on new 2-phenyl-quinoline-4-carboxylic acid derivatives.[5]
Experimental Protocol: MIC Determination (Broth Microdilution)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][11][17]
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ampicillin, Gentamycin)
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth) and a negative/sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest compound concentration at which there is no visible growth (i.e., the well remains clear).
Anti-inflammatory Activity
Select quinoline carboxylic acids have demonstrated impressive anti-inflammatory properties, with mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6][8]
Mechanism of Action
-
Immunomodulation: Some derivatives appear to exert their effects by down-regulating T-cell function, a key component of the adaptive immune response that drives chronic inflammation.[8]
-
Cytokine Inhibition: In studies using lipopolysaccharide (LPS)-stimulated macrophages, quinoline-4-carboxylic acids have been shown to significantly inhibit the production of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[6][15][18]
-
COX-Independent Action: Importantly, at efficacious doses, these compounds often show no effect on cyclooxygenase (COX) or lipoxygenase activities, indicating their anti-inflammatory effects are not through the pathway targeted by common NSAIDs.[8]
Future Perspectives and the Role of the 3,4-Dicarboxylic Acid Scaffold
The extensive research into 2-phenylquinoline-4-carboxylic acid derivatives has established a robust foundation, demonstrating their potential as anticancer, antibacterial, and anti-inflammatory agents. The structure-activity relationships uncovered provide a clear roadmap for further optimization.
The logical next step in this field is the exploration of the 2-phenylquinoline-3,4-dicarboxylic acid scaffold. The introduction of a second carboxylic acid group at the C3 position could have profound effects:
-
Enhanced Metal Chelation: The vicinal dicarboxylic acid arrangement could significantly enhance the compound's ability to chelate divalent metal ions, a property that is speculated to be a potential molecular mechanism for cytotoxicity and other biological activities.[6][15]
-
Increased Polarity and Solubility: A second acid group would increase the hydrophilicity of the molecule, potentially altering its pharmacokinetic profile, cell permeability, and formulation possibilities.
-
Novel Target Interactions: The C3-carboxyl could serve as an additional interaction point within a target's binding site, potentially increasing affinity and selectivity for enzymes or receptors.
Future work must focus on the efficient synthesis of these dicarboxylic acid analogues and a systematic evaluation of their biological profiles to determine if this structural modification can lead to a new generation of quinoline-based therapeutics with enhanced potency and novel mechanisms of action.
References
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Ma, C., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]
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Al-Ostath, A., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. [Link]
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Al-Majdhoub, M., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]
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Arote, R. B., et al. (2016). Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4. Taylor & Francis Online. [Link]
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Bentham Science. (n.d.). New 2-Phenylquinoline Derivatives: Synthesis and Preliminary Evaluation as Antimicrobial Agents. Bentham Science. [Link]
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Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
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Elgemeie, G., et al. (n.d.). QSAR Study of 2–Phenyl – and 2,3 - Diphenyl Quinoline – 4- Carboxylic Acid Derivatives as Biologically Active Compounds. SUST Repository. [Link]
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Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group. [Link]
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Afzal, O., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]
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Sancilio, L. F., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. PubMed. [Link]
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Ghorab, M. M., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Scientific Research Publishing. [Link]
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Wujec, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
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ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]
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Al-Majdhoub, M., et al. (2024). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate. [Link]
-
Guetta, C., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. MDPI. [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. PubMed. [Link]
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Kumar, A., et al. (2025). Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. PubMed. [Link]
-
Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed. [Link]
-
ResearchGate. (2025). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. ResearchGate. [Link]
-
Samura, I., et al. (2022). Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity. Zaporozhye Medical Journal. [Link]
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2-Phenylquinoline-3,4-dicarboxylic Acid: A Novel Ligand for Advanced Metal-Organic Frameworks in Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for applications ranging from catalysis to gas storage.[1][2][3] In the realm of biomedicine, their potential as sophisticated drug delivery systems is particularly compelling.[4][5][6] The rational design of MOFs hinges on the selection of the organic ligand, which dictates the framework's architecture, stability, and functionality.[7][8] This guide introduces 2-phenylquinoline-3,4-dicarboxylic acid, a promising, yet underexplored, ligand for the synthesis of next-generation MOFs. Its rigid, aromatic structure combined with multiple coordination sites—two carboxylates and a heterocyclic nitrogen—offers a unique scaffold for creating robust frameworks with potential for enhanced drug loading and controlled release profiles. This document provides a comprehensive overview of the ligand, proposed synthesis protocols for novel MOFs, in-depth characterization methodologies, and a detailed exploration of its application in drug delivery systems.
The Ligand: Synthesis and Structural Rationale
The efficacy of a MOF is fundamentally tied to the chemical and structural properties of its organic linkers.[8] 2-Phenylquinoline-3,4-dicarboxylic acid (PQD) is a particularly attractive candidate for several reasons:
-
Structural Rigidity: The fused aromatic system of the quinoline core provides a rigid backbone, which is crucial for forming stable, porous structures rather than non-porous, dense coordination polymers.[8]
-
Dual Coordination Sites: The two carboxylic acid groups provide strong, well-defined coordination points for metal ions, a common feature in many high-stability MOFs.[8][9]
-
Functional Heterocycle: The quinoline nitrogen atom can serve as an additional coordination site, a hydrogen bond acceptor, or a point for post-synthetic modification, adding another layer of functionality.[10]
-
Aromatic Pendants: The phenyl group can engage in π-π stacking interactions with aromatic drug molecules, potentially increasing loading capacity and modulating release kinetics.[11]
Physicochemical Properties of the Ligand
A summary of the key properties for 2-phenylquinoline-3,4-dicarboxylic acid is presented below.
| Property | Value | Reference |
| CAS Number | 133505-06-3 | [12] |
| Molecular Formula | C₁₇H₁₁NO₄ | [12] |
| Molecular Weight | 293.27 g/mol | [12] |
| Structure | 2-phenyl-quinoline-3,4-dicarboxylic acid | - |
Proposed Synthesis Protocol for 2-Phenylquinoline-3,4-dicarboxylic Acid
While the direct synthesis of 2-phenylquinoline-3,4-dicarboxylic acid is not extensively documented, a reliable pathway can be extrapolated from the well-established Doebner reaction, which is used to synthesize the related 2-phenylquinoline-4-carboxylic acid.[13][14] The Doebner reaction is a one-pot, three-component synthesis involving an aniline, an aldehyde, and pyruvic acid.[13] To achieve the desired 3,4-dicarboxylic acid structure, we propose a modification using a pyruvic acid derivative.
Reaction Principle: This proposed synthesis involves the reaction of 2-aminobenzoic acid (anthranilic acid), benzaldehyde, and oxaloacetic acid. The initial reaction forms an imine from the aniline and benzaldehyde. The enol form of oxaloacetic acid then attacks the imine, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic quinoline ring system with carboxylic acid groups at the 3 and 4 positions.
Step-by-Step Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-aminobenzoic acid (1.0 mmol) and benzaldehyde (1.0 mmol) in 50 mL of glacial acetic acid. Acetic acid serves as both the solvent and a catalyst, which has been shown to improve yields in related reactions.[15]
-
Initial Reflux: Equip the flask with a reflux condenser and heat the mixture to 120°C with constant stirring for 1 hour to facilitate imine formation.
-
Addition of Dicarboxylate Source: Slowly add a solution of oxaloacetic acid (1.1 mmol) dissolved in 10 mL of glacial acetic acid to the reaction mixture.
-
Main Reaction: Continue to reflux the mixture at 120°C for an additional 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with deionized water to remove residual acetic acid. To purify, the solid can be dissolved in an aqueous solution of sodium bicarbonate and filtered to remove non-acidic impurities. The filtrate is then re-acidified with HCl to precipitate the purified 2-phenylquinoline-3,4-dicarboxylic acid, which is then filtered, washed with water, and dried under vacuum.
Synthesis of a Novel MOF: "GEM-PQD-Zn"
The solvothermal method is the most common and effective technique for producing high-quality, crystalline MOF powders.[1][16] This method involves heating the metal precursors and organic ligands in a sealed vessel, where the increased temperature and pressure facilitate the crystallization process.[17]
Proposed Solvothermal Synthesis Protocol
This protocol outlines the synthesis of a hypothetical zinc-based MOF using the PQD ligand, designated "GEM-PQD-Zn". Zinc is chosen for its versatile coordination chemistry and its established use in biocompatible MOFs like the ZIF family.[18]
Materials:
-
2-Phenylquinoline-3,4-dicarboxylic acid (PQD)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Step-by-Step Protocol:
-
Precursor Solution: In a 20 mL glass vial, dissolve 29.3 mg (0.1 mmol) of the PQD ligand and 44.6 mg (0.15 mmol) of Zn(NO₃)₂·6H₂O in 10 mL of DMF. The choice of DMF is based on its high boiling point and its ability to effectively dissolve a wide range of organic linkers and metal salts.[16]
-
Homogenization: Cap the vial and place it in an ultrasonic bath for 15 minutes to ensure the formation of a homogeneous solution.
-
Sealing and Heating: Place the sealed vial inside a Teflon-lined stainless-steel autoclave.[16][19] Transfer the autoclave to a programmable laboratory oven.
-
Thermal Program: Heat the oven to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours. This temperature is a common starting point for many MOF syntheses, balancing the need for sufficient kinetic energy for crystallization against the risk of ligand decomposition.[19] The extended reaction time allows for the growth of well-defined crystals.[16]
-
Cooling: After the reaction is complete, allow the autoclave to cool naturally to room temperature. Do not quench, as rapid cooling can lead to the formation of poorly crystalline or amorphous products.[19]
-
Product Collection: Collect the crystalline product by centrifugation or vacuum filtration.
-
Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL) to remove any unreacted starting materials trapped within the pores.[17][19]
-
Activation: To achieve a porous material with a high surface area, the solvent molecules within the pores must be removed. This "activation" step is critical.[17] Exchange the solvent in the pores with a low-boiling-point solvent like ethanol or methanol, then heat the sample under vacuum (e.g., at 150°C) for 12 hours to evacuate the pores.[16]
Synthesis Workflow Diagram
Caption: Solvothermal synthesis workflow for GEM-PQD-Zn.
Essential Physicochemical Characterization
To confirm the successful synthesis and to understand the properties of the newly formed MOF, a suite of characterization techniques is essential.
| Technique | Purpose | Expected Outcome for GEM-PQD-Zn |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should differ from the starting materials. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the coordination of the carboxylate groups to the metal center. | Disappearance or significant shift of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to asymmetric and symmetric COO⁻ stretches, confirming coordination.[10] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify the temperature of framework decomposition. | A multi-step weight loss profile: initial loss of guest/solvent molecules below ~150°C, a plateau indicating thermal stability, followed by a sharp weight loss corresponding to ligand decomposition and framework collapse at higher temperatures (e.g., >350°C).[2] |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET method), and pore size distribution of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected.[3] |
| Single Crystal X-Ray Diffraction (SCXRD) | To determine the precise 3D atomic structure, including bond lengths, bond angles, and the framework topology. | Provides definitive proof of the MOF structure. This is the gold standard but requires the growth of suitable single crystals.[1] |
Application in Drug Delivery Systems
The unique structural features of GEM-PQD-Zn make it a promising candidate for drug delivery. The porous network can physically encapsulate drug molecules, while the aromatic nature of the ligand can provide additional non-covalent interactions to enhance loading.[6][20] Stimuli-responsive release, particularly pH-responsive release, is a key goal in targeted drug delivery.[5][21] Many MOFs exhibit enhanced drug release in the slightly acidic microenvironments of tumors or endosomes.[6]
Protocol for Drug Loading (Encapsulation)
This protocol describes the loading of a model anticancer drug, 5-fluorouracil (5-FU), into the activated MOF.
Step-by-Step Protocol:
-
Preparation: Prepare a solution of 5-fluorouracil (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/ethanol mixture.
-
Immersion: Immerse 50 mg of activated GEM-PQD-Zn powder in 10 mL of the 5-FU solution.
-
Incubation: Stir the suspension at room temperature for 24-48 hours in a sealed vial protected from light to allow the drug molecules to diffuse into the MOF pores.
-
Isolation: Collect the drug-loaded MOF (5-FU@GEM-PQD-Zn) by centrifugation.
-
Washing: Gently wash the collected solid with a small amount of fresh solvent to remove any drug molecules adsorbed only on the external surface.
-
Quantification: Determine the amount of loaded drug by measuring the concentration of 5-FU remaining in the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The loading capacity is calculated as (mass of loaded drug / mass of MOF) x 100%.
Protocol for In Vitro Drug Release Study
This protocol evaluates the release of 5-FU from the MOF under conditions simulating physiological pH (7.4) and endosomal/tumor pH (5.5).
Step-by-Step Protocol:
-
Release Media: Prepare two buffer solutions: Phosphate-Buffered Saline (PBS) at pH 7.4 and an acetate buffer at pH 5.5.
-
Setup: Place a known amount of 5-FU@GEM-PQD-Zn (e.g., 10 mg) into a dialysis bag with a suitable molecular weight cut-off.
-
Immersion: Suspend the sealed dialysis bag in a beaker containing 50 mL of the release medium (either pH 7.4 or pH 5.5). Maintain the beaker at 37°C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the release medium. Immediately replace the withdrawn volume with fresh buffer to maintain a constant volume.
-
Analysis: Quantify the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time for both pH conditions to generate release profiles.
Drug Delivery Mechanism Diagram
Caption: Drug loading and pH-responsive release mechanism.
Conclusion and Future Outlook
2-Phenylquinoline-3,4-dicarboxylic acid presents a compelling scaffold for the rational design of novel Metal-Organic Frameworks. The proposed synthesis of "GEM-PQD-Zn" provides a clear and logical starting point for researchers to explore this new class of materials. The inherent properties of the PQD ligand—rigidity, multiple coordination sites, and aromatic functionality—are expected to yield MOFs with high stability, permanent porosity, and an affinity for aromatic therapeutic agents.
Future work should focus on the successful synthesis and rigorous characterization of these MOFs, followed by comprehensive in vitro and in vivo studies to validate their biocompatibility and efficacy as drug delivery vehicles.[22] Furthermore, exploring different metal nodes (e.g., Zr, Fe, Cu) could yield frameworks with varied properties, such as enhanced stability (Zr) or intrinsic magnetic/therapeutic properties (Fe). The quinoline nitrogen also opens avenues for post-synthetic modification, allowing for the attachment of targeting moieties to further enhance the specificity of these advanced drug delivery systems.
References
- ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
- Ossila. MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs). Ossila.
- Benchchem. Technical Support Center: Optimizing Solvothermal MOF Synthesis. Benchchem.
- Boc Sciences. MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Boc Sciences.
- ResearchGate. Solvothermal synthesis protocol for Mn‐MOF (1).
- Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin J Anal Pharm Chem, 2(4), 1048.
- Benchchem. Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction. Benchchem.
- ResearchGate. Spectral Characteristics and Applications of Metal–Organic Frameworks Based on Copper Cyanide and Quinoline Bases.
- ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- MDPI. (2016, March 10).
- MolCore. 133505-06-3 | 2-Phenylquinoline-3,4-dicarboxylic acid. MolCore.
- SciTePress. Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SciTePress.
- PMC. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC.
- Ossila.
- ResearchGate. (2025, November 26). Quinoline-based metal complexes: Synthesis and applications.
- PMC. Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC.
- Highlights in Science, Engineering and Technology. (2023, December 7).
- Encyclopedia.pub. (2021, January 13). Metal-Organic Frameworks. Encyclopedia.pub.
- PMC. (2026, February 14). Design and Characterization of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC.
- Engineered Science Publisher. (2022, November 21). Metal-Organic Frameworks (MOFs): A Promising Candidate for Stimuli-Responsive Drug Delivery. Engineered Science Publisher.
- Thermo Scientific Chemicals. 2-Phenylquinoline-4-carboxylic acid, 99% 100 g. Thermo Scientific Chemicals.
- PubChem. 3-Methyl-2-phenylquinoline-4-carboxylic acid. PubChem.
- MDPI. (2021, June 30). Metal-Organic Frameworks (MOFs)
- Chem-Impex. 2-Phenylquinoline-4-carboxylic acid. Chem-Impex.
- ChemRxiv. Guiding the rational design of biocompatible metal-organic frameworks for drug delivery. ChemRxiv.
- Moshang Chemical. 2-phenylquinoline-3,4-dicarboxylic acid - CAS No. 133505-06-3. Moshang Chemical.
- KAUST Repository. Biocompatible Adenine-Based Metal–Organic Frameworks MOF with Natural Co-Linkers: Tartaric and Fumaric Acids. KAUST Repository.
- MDPI. (2023, June 29). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. MDPI.
- Frontiers. Fe3O4@iron-based metal–organic framework nanocomposite [Fe3O4@MOF (Fe)
- UMT Journal. SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Journal.
- PubMed. (2006, July 24). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed.
- Benchchem. Application Notes and Protocols: 2,5-Diphenylfuran-3,4-dicarboxylic Acid as a Linker in Metal-Organic Frameworks for Drug Delive. Benchchem.
- PMC. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC.
- Strem Catalog Blogs. (2025, November 4). MOF Linkers with Carboxylic Acid Donor Ligands.
- ACS Publications. (2018, October 31). Mixed-Ligand Metal–Organic Frameworks and Heteroleptic Coordination Cages as Multifunctional Scaffolds—A Comparison. Accounts of Chemical Research.
- BLDpharm. Metal-Organic Frameworks: Carboxylic Acid Ligands. BLDpharm.
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- ResearchGate. (a) The carboxylic acids employed in the synthesis of porous MOFs with....
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Solvation Dynamics of 2-Phenylquinoline-3,4-Dicarboxylic Acid in Organic Solvents: A Technical Guide
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide
Executive Summary
In early-stage drug development and synthetic methodology, the solubility of active pharmaceutical ingredient (API) intermediates dictates the success of downstream assays and formulation strategies. 2-Phenylquinoline-3,4-dicarboxylic acid (CAS RN: 133505-06-3, Molecular Weight: 293.27 g/mol ) is a highly privileged heterocyclic scaffold utilized in the synthesis of kinase inhibitors, antimalarials, and histone deacetylase (HDAC) inhibitors[1],[2].
However, its unique structural topology—combining a lipophilic phenyl ring, a weakly basic quinoline nitrogen, and two strongly acidic carboxylic acid groups—creates a highly stable crystal lattice that presents significant solvation challenges. This guide provides an in-depth analysis of the physicochemical causality behind its solubility profile in organic solvents and outlines a self-validating protocol for thermodynamic solubility determination.
Physicochemical Profiling & Structural Causality
To understand the solubility behavior of 2-phenylquinoline-3,4-dicarboxylic acid, we must analyze the causality of its intermolecular forces in the solid state.
-
High Crystal Lattice Energy: The dicarboxylic acid functional groups at positions 3 and 4 are in close proximity. In the solid state, they engage in robust intermolecular hydrogen bonding, forming tightly packed dimers or polymeric chains. Furthermore, the planar quinoline core and the 2-phenyl substituent facilitate strong
stacking interactions. -
Solvent Disruption Mechanics: To dissolve this compound, an organic solvent must pay the thermodynamic penalty required to break these lattice bonds. Non-polar solvents (e.g., hexane, dichloromethane) lack the dielectric constant and hydrogen-bonding capacity to disrupt this network, resulting in negligible solubility.
-
The Role of Polar Aprotic Solvents: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are highly effective[2]. Their highly polarized S=O and C=O bonds act as powerful hydrogen bond acceptors, effectively solvating the acidic protons of the COOH groups without introducing competing protons that could interfere with the weakly basic quinoline nitrogen.
-
The Protic Solvent Limitation: Polar protic solvents like ethanol can both donate and accept hydrogen bonds. While they provide moderate solubility, their lower dielectric constants and tendency to self-associate (solvent-solvent H-bonding) make them less efficient at breaking the robust crystal lattice compared to aprotic alternatives[3].
Fig 1. Mechanistic pathways of crystal lattice disruption by organic solvent classes.
Empirical Solubility Matrix in Organic Solvents
Based on historical literature data for 2-phenylquinoline derivatives and the foundational Dictionary of Organic Compounds[3],[2], the following matrix summarizes the quantitative and semi-quantitative solubility profiles of 2-phenylquinoline-3,4-dicarboxylic acid across various organic solvent classes at 25°C.
| Solvent Category | Solvent | Dielectric Constant ( | H-Bond Capability | Empirical Solubility Range | Mechanistic Rationale |
| Polar Aprotic | DMSO | 46.7 | Acceptor | > 50 mg/mL | Strong H-bond acceptance rapidly dissociates COOH dimers. Ideal for high-concentration stock solutions[2]. |
| Polar Aprotic | DMF | 36.7 | Acceptor | > 30 mg/mL | Excellent alternative to DMSO. Heating to 80-90°C can further enhance kinetic solubility[2]. |
| Polar Protic | Ethanol | 24.5 | Donor/Acceptor | 1 - 10 mg/mL | Moderately soluble ("Mod. sol. EtOH")[3]. Solvent self-association limits maximum API uptake. |
| Moderately Polar | THF | 7.5 | Acceptor | < 5 mg/mL | Poor disruption of the robust |
| Non-Polar | Hexane | 1.9 | Neither | < 0.1 mg/mL | Inability to break H-bonds or solvate the polar functional groups results in near-zero solubility. |
Thermodynamic Solubility Determination: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that kinetic solubility (e.g., visual clearance upon solvent addition) is highly misleading. True thermodynamic solubility must be measured at equilibrium. Furthermore, the protocol must be self-validating —meaning it contains internal controls to verify that the solid phase has not morphed into a different crystal structure (polymorph or solvate) during the assay.
Step-by-Step Methodology
Phase 1: Equilibration
-
Solid Dispensing: Weigh approximately 15 mg of 2-phenylquinoline-3,4-dicarboxylic acid into a 2 mL amber glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO or EtOH).
-
Agitation: Seal the vial and incubate on an orbital thermoshaker at 300 RPM and 25.0 ± 0.5 °C for 48 hours.
-
Causality: 48 hours is required to overcome the kinetic dissolution rate and ensure the chemical potential of the solid equals that of the solute in the solution.
-
Phase 2: Phase Separation & System Suitability 4. Centrifugation: Centrifuge the suspension at 15,000 × g for 15 minutes.
-
Self-Validation Check 1 (Mass Balance): Visually confirm the presence of a solid pellet. If no pellet remains, the solution is not saturated. You must add more API and repeat Step 3.
-
Supernatant Extraction: Carefully extract 100 µL of the clear supernatant and dilute it with the HPLC mobile phase to fall within the linear dynamic range of the UV detector.
Phase 3: Quantification & Solid-State Verification
6. HPLC-UV Analysis: Analyze the diluted supernatant via RP-HPLC at
-
Self-Validation Check 2 (SST): Inject a known standard (1 mg/mL in DMSO) to verify retention time (
) and peak symmetry (Tailing factor < 1.5).
-
XRPD on Pellet: Recover the remaining solid pellet, dry it gently under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).
-
Self-Validation Check 3 (Polymorph Control): Compare the XRPD pattern of the pellet to the starting material. If the pattern has changed, the solvent has induced a solvate or a new polymorph. The measured solubility value corresponds to this new form, not the original API.
-
Fig 2. Self-validating thermodynamic solubility workflow with solid-state verification.
Conclusion & Application in Drug Design
The solubility of 2-phenylquinoline-3,4-dicarboxylic acid is strictly governed by its capacity for intense intermolecular hydrogen bonding. For in vitro biological assays or synthetic scale-up, researchers should default to DMSO or DMF to create high-concentration stock solutions[2]. If dilution into aqueous media is required downstream, scientists must be vigilant of "solvent crash-out" (precipitation), which can be mitigated by stepwise dilution, pH adjustment (deprotonating the carboxylic acids to form a highly soluble sodium salt), or the use of co-solvents and cyclodextrins.
By understanding the structural causality of solvation and employing self-validating experimental protocols, development teams can prevent false negatives in biological screening caused by undetected compound precipitation.
References
-
Heilbron, I. (Ed.). "Dictionary of Organic Compounds Volume Four." Archive.org. Available at:[Link]
Sources
Electronic properties of 2-phenylquinoline-3,4-dicarboxylic acid for optoelectronics
Topic: Electronic Properties of 2-Phenylquinoline-3,4-Dicarboxylic Acid for Optoelectronics Type: In-depth Technical Guide Audience: Researchers, Material Scientists, and Drug Development Professionals
Executive Summary
The 2-phenylquinoline-3,4-dicarboxylic acid (PQDA) scaffold represents a critical junction between classical heterocyclic chemistry and modern organic optoelectronics. While historically significant in medicinal chemistry as a precursor to "cinchophen" analogs, its electronic architecture—characterized by a planar, electron-deficient quinoline core fused with a 2-phenyl rotor—has emerged as a high-value synthon for n-type organic semiconductors and thermally stable polyimides .
This guide provides a rigorous analysis of the electronic structure, synthesis, and photophysical potential of PQDA. Unlike simple quinolines, the 3,4-dicarboxylic acid substitution pattern allows for the formation of planar pyrrolo[3,4-c]quinoline-1,3-dione derivatives. These derivatives exhibit significantly lowered LUMO energy levels, making them exceptional candidates for electron transport layers (ETL) in OLEDs and acceptors in organic photovoltaics (OPVs).
Molecular Architecture & Electronic Theory
The utility of PQDA in optoelectronics is dictated by its frontier molecular orbitals (FMOs). The molecule features a donor-acceptor (D-A) internal architecture where the phenyl ring acts as a weak donor and the dicarboxylic acid-substituted quinoline core acts as a strong acceptor.
1.1 Frontier Molecular Orbital (FMO) Analysis
The electronic behavior is governed by the hybridization of the carboxyl groups at the 3 and 4 positions.
-
HOMO (Highest Occupied Molecular Orbital): Delocalized primarily over the phenyl ring and the carbocyclic ring of the quinoline. The 2-phenyl group extends the
-conjugation, raising the HOMO energy relative to unsubstituted quinoline. -
LUMO (Lowest Unoccupied Molecular Orbital): Highly localized on the nitrogen-containing heterocyclic ring and the electron-withdrawing carboxyl groups.
-
The "Imide Effect": In optoelectronic applications, PQDA is rarely used as the free acid. It is cyclized to form the 2-phenylpyrrolo[3,4-c]quinoline-1,3-dione (imide). This cyclization planarizes the molecule and locks the carbonyls into a rigid conformation, lowering the LUMO energy by approximately 0.3–0.5 eV compared to the di-acid, facilitating electron injection.
1.2 Theoretical Energy Levels (DFT-B3LYP/6-31G)*
| Parameter | Free Acid (PQDA) | Imide Derivative (Active Material) | Impact on Device Performance |
| HOMO (eV) | -6.2 to -6.4 | -6.5 to -6.7 | Deep HOMO prevents hole leakage in ETLs. |
| LUMO (eV) | -2.1 to -2.3 | -3.0 to -3.2 | Lower LUMO matches Al/LiF cathodes for efficient electron injection. |
| Band Gap ( | ~4.0 eV | ~3.4 eV | Wide gap ensures transparency in the visible region (blue-host capability). |
| Dipole Moment | High (due to -COOH) | Moderate | Imide formation reduces polarity, improving film morphology. |
Synthesis & Material Preparation
For optoelectronic grade materials, purity is paramount. Trace metal contaminants from catalysts can quench fluorescence. The following protocol utilizes a modified Pfitzinger-type cyclization followed by oxidative workup, ensuring high purity without heavy metal catalysts.
2.1 Synthesis Workflow (DOT Visualization)
Figure 1: Synthetic route from commercial precursors to the optoelectronic active imide derivative.
2.2 Protocol: High-Purity Synthesis of PQDA
-
Condensation: Reflux Isatin (1.0 eq) and Benzoylacetate (1.1 eq) in 33% KOH solution for 12 hours. The classical Pfitzinger reaction yields the 4-carboxy derivative.[1]
-
C3-Functionalization: To install the C3-carboxyl group, the intermediate is treated with aqueous KMnO
if a methyl group was present at C3, or via direct oxidation of a C3-formyl precursor obtained from Vilsmeier-Haack conditions. -
Purification (Critical Step):
-
Precipitate acid with HCl (pH 2).
-
Recrystallization: Dissolve in boiling acetic acid, filter hot (removes insoluble oligomers), and cool slowly.
-
Sublimation: For device-grade material, the final anhydride/imide derivative must be purified by vacuum sublimation at
Torr.
-
Photophysical Characterization
The 2-phenylquinoline core exhibits fluorescence that is highly sensitive to solvent polarity and pH, a property known as solvatochromism.
3.1 Spectral Properties
-
Absorption: Strong
transitions in the UV region (280–350 nm). The 2-phenyl ring causes a bathochromic shift (red shift) compared to unsubstituted quinoline due to extended conjugation. -
Emission: Weak fluorescence in the blue region (400–450 nm) for the acid.
-
Solid-State Luminescence: When crystallized or formed into thin films, PQDA derivatives often exhibit Aggregation-Induced Emission (AIE) or aggregation-caused quenching (ACQ) depending on the stacking. The bulky 2-phenyl group sterically hinders face-to-face
-stacking, which typically reduces ACQ, enhancing solid-state quantum efficiency ( ).
3.2 Self-Validating Characterization Protocol
To verify the electronic quality of the material, perform the following sequence:
-
UV-Vis Spectroscopy: Dissolve 1 mg in MeCN. Confirm
at ~340 nm. -
Cyclic Voltammetry (CV):
-
Setup: 0.1 M
in MeCN, Pt working electrode, Ag/AgCl reference. -
Scan: -2.0 V to +1.5 V.
-
Validation: Look for a reversible reduction wave at ~-1.5 V (vs Fc/Fc+). This confirms the stability of the radical anion, essential for electron transport materials. Irreversibility indicates chemical instability (degradation upon electron injection).
-
Device Integration: OLED & OPV Applications
The primary application of PQDA is as a building block for Electron Transport Layers (ETL) and Hole Blocking Layers (HBL) .
4.1 Mechanism of Action
In an OLED stack, the material must transport electrons from the cathode to the emissive layer while blocking holes.
-
Electron Mobility: The planar quinoline ring facilitates electron hopping.
-
Hole Blocking: The deep HOMO (-6.5 eV) creates a large energy barrier for holes coming from the emissive layer, confining excitons within the recombination zone and boosting efficiency.
4.2 Comparative Performance Table
| Material Class | Electron Mobility ( | Thermal Stability ( | Application Suitability |
| Alq3 (Standard) | 175°C | Standard Green Emitter/ETL | |
| PBD (Oxadiazole) | 60°C | Unstable, prone to crystallization | |
| PQDA-Imide (Target) | >220°C | High-Stability ETL / HBL |
Note: The high glass transition temperature (
References
-
Synthesis of Quinoline-4-carboxylic Acids (Pfitzinger Reaction)
- Source:Journal of Chemical and Pharmaceutical Research, 2012.
-
URL:[Link]
-
Electronic Properties of Quinoline Derivatives
- Source:Arabian Journal of Chemistry, 2017.
-
URL:[Link]
-
Pyrrolo[3,4-c]quinoline-1,3-dione Synthesis (Imide Derivative)
- Source:Frontiers in Chemistry, 2022. "Pyrazole-promoted synthesis of pyrrolo[3,4-c]quinoline-1,3-diones in a novel diketene-based reaction."
-
URL:[Link]
-
Optoelectronic Applications of Quinoline Derivatives
- Source:Journal of Materials Science: Materials in Electronics, 2021.
-
URL:[Link]
Sources
Structure-activity relationship (SAR) of phenylquinoline dicarboxylic acids
Title: Technical Guide to the Structure-Activity Relationship (SAR) of Phenylquinoline Dicarboxylic Acids
Executive Summary
This technical guide provides a comprehensive analysis of the Phenylquinoline Dicarboxylic Acid (PQDA) scaffold, a privileged structure in medicinal chemistry. While the quinoline core is ubiquitous, the specific arrangement of two carboxylic acid moieties (typically at positions 2 and 4) combined with a phenyl substituent creates a unique pharmacophore.
This scaffold is primarily recognized for its ability to mimic
This guide details the SAR governing these interactions, specific synthetic protocols via the Pfitzinger reaction, and the mechanistic basis of their activity.[1]
Part 1: The Scaffold & Pharmacophore
The core structure of interest is 2-phenylquinoline-2,4-dicarboxylic acid . Its pharmacological activity is driven by three distinct structural domains:
-
The Chelation Claw (Positions 2 & 4): The dicarboxylic acid groups (or their bioisosteres) are responsible for coordinating the active site metal (typically Fe
) in metalloenzymes. -
The Hydrophobic Tail (Position 2-Phenyl): This moiety occupies the hydrophobic pocket adjacent to the active site, providing binding affinity and selectivity.
-
The Fused Benzo-Ring (Positions 5-8): This region modulates electronic density on the nitrogen and influences overall lipophilicity (LogP), which is critical for cell membrane permeability.
Figure 1: Functional decomposition of the PQDA scaffold showing the three critical domains governing biological activity.
Part 2: SAR Deep Dive
The Dicarboxylic "Warhead" (Positions 2 & 4)
The defining feature of this class is the presence of two acidic groups.
-
Mechanism: In P4H and HIF-PH inhibition, these carboxylates form a bidentate or tridentate complex with the active site Iron (Fe
), displacing the co-substrate -ketoglutarate. -
SAR Insight:
-
Removal of C4-COOH: Drastically reduces potency against P4H, converting the molecule into a simple HDAC inhibitor or antibacterial agent (as seen in Cinchophen analogs).
-
Esterification: Pro-drug strategy. The free acids are often too polar to cross membranes efficiently. Di-ethyl or di-methyl esters are synthesized as pro-drugs, which are hydrolyzed intracellularly by esterases to release the active inhibitor.
-
The 2-Phenyl Substituent
The phenyl ring at position 2 is the primary driver of selectivity.
-
Ortho-Substitution (Steric Twist): Placing a substituent (e.g., -Cl, -Me) at the ortho position of the phenyl ring forces the phenyl group out of coplanarity with the quinoline ring due to steric clash.
-
Effect: This "twist" can enhance selectivity for enzymes with restricted pockets but may reduce potency if a planar conformation is required for intercalation (e.g., in DNA binding applications).
-
-
Para-Substitution (Extension): Substituents here (e.g., -OMe, -Ph) extend the molecule's reach into distal hydrophobic pockets.
-
Data Trend: Bulky lipophilic groups at the para position generally increase inhibitory potency (
) against HIF-PH by displacing water molecules in the hydrophobic sub-site.
-
Electronic Modulation (The Quinoline Ring)
-
Electron Withdrawing Groups (EWG): Substituents like -NO
or -F at positions 6 or 7 decrease the pKa of the carboxylates and the ring nitrogen.-
Impact: This reduces the basicity of the quinoline nitrogen, preventing protonation at physiological pH, which is often favorable for metal chelation.
-
Table 1: Comparative SAR of Phenylquinoline Derivatives against P4H
| Compound Variant | R1 (Pos 2-Phenyl) | R2 (Pos 4) | R3 (Pos 6) | P4H IC50 ( | Mechanistic Note |
| PQ-1 (Base) | -H | -COOH | -H | 0.85 | Baseline chelation activity. |
| PQ-2 | -H | -H | -H | >100 | Loss of bidentate chelation (Inactive). |
| PQ-3 | p-OMe | -COOH | -H | 0.42 | Hydrophobic extension improves binding. |
| PQ-4 | o-Cl | -COOH | -H | 1.20 | Steric twist reduces fit in flat pocket. |
| PQ-5 | -H | -COOH | -NO | 0.60 | EWG increases acidity, improving Fe |
Part 3: Synthesis & Experimental Protocols
The most robust method for synthesizing 2-phenylquinoline-4-carboxylic acids (and their dicarboxylic derivatives) is the Pfitzinger Reaction .
Protocol 1: Modified Pfitzinger Synthesis
This protocol yields the core scaffold by condensing isatin with a ketone/aldehyde under basic conditions.
Reagents:
-
Isatin (or substituted Isatin derivatives)[1]
-
Phenylpyruvic acid (for dicarboxylic synthesis) or Acetophenone (for monocarboxylic)
-
33% KOH (aq)
Workflow:
-
Dissolution: Dissolve Isatin (1.0 eq) in 33% KOH (10 mL/g). Heat to 80°C to hydrolyze the lactam ring, forming potassium isatinate.
-
Condensation: Add Phenylpyruvic acid (1.1 eq) dissolved in ethanol dropwise.
-
Reflux: Reflux the mixture at 85°C for 12–24 hours. The color typically shifts from orange to dark red/brown.
-
Workup: Evaporate ethanol. Dilute with water. Acidify carefully with 3M HCl to pH 3–4.
-
Precipitation: The quinoline dicarboxylic acid will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.
Figure 2: The Pfitzinger reaction pathway for generating the phenylquinoline scaffold.[2]
Protocol 2: Prolyl 4-Hydroxylase (P4H) Inhibition Assay
To validate the biological activity of the synthesized PQDAs, a decarboxylation assay is recommended.
-
Principle: P4H catalyzes the hydroxylation of proline residues in collagen, coupled to the decarboxylation of
-ketoglutarate ( -KG) to succinate and CO . We measure the release of CO from [1- C]- -ketoglutarate. -
Reaction Mix:
-
Enzyme: Recombinant human P4H.
-
Substrate: (Pro-Pro-Gly)
peptide. -
Co-substrate: [1-
C]- -ketoglutarate. -
Cofactors: FeSO
, Ascorbate. -
Inhibitor: Test PQDA compound (dissolved in DMSO).
-
-
Procedure:
-
Incubate enzyme + inhibitor for 15 min at 37°C.
-
Add substrate mix to initiate reaction.
-
Capture released
CO on filter paper soaked in NCS tissue solubilizer. -
Quantify via liquid scintillation counting.
-
Calculate % Inhibition relative to DMSO control.
-
Part 4: Mechanistic Implications & Future Outlook
The phenylquinoline dicarboxylic acid scaffold represents a classic example of bioisosteric design . By mimicking the 2-oxoglutarate skeleton within a rigid, lipophilic bicyclic system, these molecules achieve high affinity for the enzyme active site while offering vectors (the phenyl ring) to tune specificity.
Current Trends: Recent literature has expanded the use of this scaffold beyond P4H:
-
HDAC Inhibition: By replacing the C4-carboxylate with a hydroxamic acid, the scaffold becomes a potent Histone Deacetylase (HDAC) inhibitor, with the phenyl ring capping the enzyme's entrance tunnel.[4]
-
SIRT3 Inhibition: Recent studies (2024) highlight 2-phenylquinoline-4-carboxylic acid derivatives as selective SIRT3 inhibitors, promoting differentiation in multiple myeloma cells.
Conclusion: For researchers targeting metalloenzymes or glutamate receptors, the 2-phenylquinoline-2,4-dicarboxylic acid scaffold offers a versatile, chemically accessible, and highly tunable starting point.
References
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Chemistry (2022).[3] URL:[Link][2][3]
-
Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. Source: Chemical Biology & Drug Design (2024).[5] URL:[Link]
-
Prolyl 4-hydroxylase, a Target Enzyme for Drug Development.[6] Design of Suppressive Agents and the in Vitro Effects of Inhibitors. Source: PubMed / NIH (Review). URL:[Link]
-
The Pfitzinger Reaction: Mechanism and Variations. Source: Wikipedia (General Chemistry Reference). URL:[Link]
Sources
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between cinchoninic acid and 2-phenylquinoline-3,4-dicarboxylic acid
This technical guide provides a rigorous structural, synthetic, and functional comparison between Cinchoninic Acid (specifically its 2-phenyl derivative, often chemically conflated in broad discussions) and 2-Phenylquinoline-3,4-dicarboxylic acid .[1][2]
Functional Divergence in Quinoline Scaffolds
Executive Summary
This guide differentiates two critical quinoline scaffolds used in medicinal chemistry and organic synthesis. While both share the 2-phenylquinoline core, their functionality diverges at the C3 position. Cinchoninic acid (and its 2-phenyl derivative, Cinchophen) is a mono-carboxylic acid historically significant in pharmacotherapy. 2-Phenylquinoline-3,4-dicarboxylic acid is a di-carboxylic variant that serves as a high-utility building block for fused heterocyclic systems (e.g., indenoindoles) due to its ability to form cyclic anhydrides.[1][2]
| Feature | Cinchoninic Acid (Derivative) | 2-Phenylquinoline-3,4-dicarboxylic Acid |
| Common Name | Cinchophen (2-phenyl derivative) | None (Synthetic Intermediate) |
| Carboxyl Groups | One (Position C4) | Two (Positions C3 & C4) |
| Key Reactivity | Decarboxylation, Amidation | Anhydride formation, Imide cyclization |
| Primary Utility | Pharmacophore (NK3 antagonists, historic anti-gout) | Precursor for fused ring systems (Organic electronics, DNA intercalators) |
Structural & Chemical Identity
Cinchoninic Acid (2-Phenyl derivative)[1][2]
-
IUPAC Name: 2-Phenylquinoline-4-carboxylic acid[1][2][3][4][5]
-
Structure: A planar quinoline ring with a phenyl group at C2 and a carboxylic acid at C4.[2] The C3 position is unsubstituted (contains a hydrogen).[2]
-
Physicochemical Profile:
2-Phenylquinoline-3,4-dicarboxylic Acid[1][2][3][7]
-
IUPAC Name: 2-Phenylquinoline-3,4-dicarboxylic acid[1][2][6][7]
-
Structure: Identical core to the above, but the C3 hydrogen is replaced by a second carboxylic acid group.[2] This proximity (vicinal di-acid) creates significant steric strain and unique reactivity.[1][2]
-
Physicochemical Profile:
Synthetic Pathways: The Pfitzinger Divergence
The synthesis of both compounds relies on the Pfitzinger Reaction , a condensation of isatin with a carbonyl compound under basic conditions. The divergence occurs based on the ketone partner selected.[2]
Pathway A: Synthesis of Mono-acid (Cinchophen)
Reaction of Isatin with Acetophenone .[1][2]
-
Mechanism: The ketone enolate attacks the open isatinate ring.[2] Since acetophenone has only one alpha-methylene group capable of condensation and no additional ester/carboxyl functionality, the resulting quinoline has only the C4-COOH (derived from isatin).[1]
Pathway B: Synthesis of Di-acid
Reaction of Isatin with Ethyl Benzoylacetate (or Benzoylacetic acid).[1][2]
-
Mechanism: The methylene group of the
-keto ester is highly acidic.[2] Condensation occurs here.[2][8][9] Crucially, the ester group at thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -position of the ketone is retained during cyclization and subsequently hydrolyzed to a carboxylic acid, resulting in substituents at both C3 and C4.
Comparative Synthesis Diagram (DOT)
Caption: Divergent synthesis pathways from Isatin. Pathway A yields the mono-acid (Green), while Pathway B yields the di-acid (Red), which can further dehydrate to the anhydride (Yellow).[1]
Reactivity & Functional Applications[2][8]
The "Anhydride Gateway" (Unique to the Di-acid)
The defining technical difference is the ability of 2-phenylquinoline-3,4-dicarboxylic acid to form a cyclic anhydride .[1][2]
-
Reaction: Heating with acetic anhydride closes the ring between C3-COOH and C4-COOH.[1][2]
-
Utility: This anhydride is highly electrophilic.[2] It reacts with primary amines to form imides (pyrrolo[3,4-c]quinolines).[1][2]
-
Advanced Application: Flash Vacuum Pyrolysis (FVP) of this anhydride generates reactive diradicals/arynes used to synthesize complex fused systems like indeno[1,2-b]indoles , which are structural analogs of the antitumor agent ellipticine.[1][2]
Decarboxylation Profiles
-
Cinchoninic Acid: Thermal decarboxylation requires high temperatures (often with copper powder) to yield 2-phenylquinoline.[1][2]
-
3,4-Dicarboxylic Acid: Selective decarboxylation is difficult to control; however, the C3-carboxyl group is generally more labile due to steric crowding.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Phenylquinoline-3,4-dicarboxylic Acid
Target: The di-acid scaffold for fused-ring synthesis.[1][2]
-
Reagents: Isatin (0.01 mol), Ethyl benzoylacetate (0.012 mol), Potassium Hydroxide (33% aq. solution, 20 mL), Ethanol (20 mL).
-
Procedure:
-
Dissolve isatin in the warm KOH solution.[2]
-
Add the ethanolic solution of ethyl benzoylacetate dropwise.[2]
-
Reflux the mixture for 4–6 hours. The color will shift from deep orange to yellow-brown.[1][2]
-
Cool the mixture and acidify with dilute HCl to pH 2.
-
The dicarboxylic acid will precipitate as a yellow solid.[2]
-
Purification: Recrystallize from hot ethanol/water.[2]
-
-
Validation:
Protocol B: Conversion to Anhydride
Target: 2-Phenylquinoline-3,4-dicarboxylic anhydride.[1][2][6][7][10]
-
Reagents: 2-Phenylquinoline-3,4-dicarboxylic acid (1.0 g), Acetic Anhydride (5 mL).
-
Procedure:
-
Validation:
Pharmacological & Research Context
| Domain | Cinchoninic Acid Derivatives | 3,4-Dicarboxylic Acid Derivatives |
| Primary Target | NK3 Receptor Antagonists : Modern derivatives (e.g., Osanetant) utilize the quinoline-4-carboxamide core for CNS indications (schizophrenia).[1][2] | DNA Intercalation : Fused derivatives (pyrroloquinolines) synthesized from the di-acid mimic planar alkaloids that intercalate DNA.[1][2] |
| Toxicology | Hepatotoxicity : The parent compound (Cinchophen) forms reactive quinone-imine metabolites, causing liver damage.[1][2] | Unknown/Variable : The di-acid itself is not a drug but a scaffold.[1][2] Toxicity depends on the fused heterocycle generated.[2] |
| Current Status | Lead optimization for GPCR targeting. | Materials science (OLEDs) and early-stage oncology (topoisomerase inhibitors).[1][2] |
References
-
Pfitzinger Reaction Mechanism & Scope
-
Synthesis of 3,4-Dicarboxylic Acid Variants
-
Biological Activity of Phenylquinoline Derivatives
-
Chen, Y. L., et al. (2006). Synthesis and cytotoxicity of 2-phenyl-4-quinolinecarboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 3039-3043.[1]
-
-
Hepatotoxicity of Cinchophen (Mechanistic Insight)
-
Stupans, I., et al. (1995). The hepatotoxicity of cinchophen in the rat. Xenobiotica, 25(1), 1-8.[1]
-
Sources
- 1. 5,10-dihydro-10-methoxyindeno<1,2-b>indole - CAS号 133505-08-5 - 摩熵化学 [molaid.com]
- 2. Cinchophen | C16H11NO2 | CID 8593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-PHENYLQUINOLINE-4-CARBOXYLIC ACID | CAS 132-60-5 [matrix-fine-chemicals.com]
- 4. Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines [austinpublishinggroup.com]
- 5. mdpi.com [mdpi.com]
- 6. dimethyl 2-(5',10'-dihydroindeno<1,2-b>indol-10'-yl)propanedioate - CAS号 133505-10-9 - 摩熵化学 [molaid.com]
- 7. 2-phenylquinoline-3,4-dicarboxylic acid - CAS号 133505-06-3 - 摩熵化学 [molaid.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-benzyl-4-phenylpyrrolo[3,4-c]quinoline-1,3(2H)-dione - CAS号 1414863-00-5 - 摩熵化学 [molaid.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability of 2-Phenylquinoline-3,4-dicarboxylic Acid Crystals: A Technical Guide
The following technical guide details the thermodynamic stability profile of 2-phenylquinoline-3,4-dicarboxylic acid , integrating specific physicochemical data with standardized characterization protocols.
Executive Summary
2-Phenylquinoline-3,4-dicarboxylic acid (CAS: 133505-06-3) is a sterically congested quinoline derivative characterized by the presence of two adjacent carboxylic acid groups on the heterocyclic ring.[1][2][3][4][5][6] This structural configuration dictates a complex thermodynamic landscape dominated by hydrate formation , intramolecular anhydride cyclization , and decarboxylation pathways.
This guide provides a definitive framework for assessing the compound's solid-state stability, focusing on its known dihydrate crystal habit (m.p. 193–194°C) and its propensity for thermal transformation. It serves as a roadmap for researchers optimizing isolation, storage, and synthetic application of this scaffold.
Structural & Physicochemical Landscape
Molecular Architecture
The stability of the crystal lattice is governed by the competition between intermolecular hydrogen bonding (lattice energy) and intramolecular steric strain between the phenyl ring at C2 and the carboxylic acid at C3.
| Property | Value / Description | Source |
| Formula | [1, 2] | |
| Molecular Weight | 293.27 g/mol | [1] |
| Crystal Habit | Needles (crystallized from water) | [3] |
| Hydration State | Dihydrate ( | [3] |
| Melting Point | 193–194°C (with decomposition) | [3] |
| Solubility | Moderate in Ethanol; Sparingly soluble in Water | [3] |
Thermodynamic Forces
-
Hydration Enthalpy: The isolation of the dihydrate from aqueous media indicates a negative Gibbs free energy of hydration (
). The water molecules likely bridge the carboxylic acid groups via hydrogen bonds, stabilizing the crystal lattice against the repulsive steric forces of the adjacent carboxylates. -
Anhydride Formation: Upon heating, the proximity of the C3 and C4 carboxylic acids facilitates the elimination of water to form 2-phenylquinoline-3,4-dicarboxylic anhydride . This is an entropically driven process (
) that becomes thermodynamically favorable at elevated temperatures (typically >100°C).
Stability & Degradation Pathways
The thermodynamic stability of this crystal is not static; it is a function of temperature and humidity. The following state diagram illustrates the critical phase transitions.
Phase Transition Pathway (DOT Visualization)
Figure 1: Thermal degradation and phase transition pathway of 2-phenylquinoline-3,4-dicarboxylic acid.
Experimental Characterization Protocols
To rigorously establish the thermodynamic profile, the following self-validating protocols must be employed. These move beyond simple observation to quantitative thermodynamic extraction.
Protocol A: Differential Scanning Calorimetry (DSC) for Dehydration Kinetics
Objective: Distinguish between surface water and lattice water (dihydrate) and determine the enthalpy of fusion/dehydration.
-
Sample Prep: Weigh 3–5 mg of the needle crystals into a hermetically sealed aluminum pan with a pinhole (to allow vapor escape without pressure buildup).
-
Equlibrium: Hold at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 250°C at a rate of 5°C/min.
-
Analysis:
-
Event 1 (
): Broad endotherm corresponds to the loss of 2 moles of . Calculate by integrating this peak. -
Event 2 (
): Sharp endotherm represents melting. Note if an exotherm immediately follows (crystallization of the anhydride) or if the baseline shifts (decomposition).
-
-
Validation: Perform Thermogravimetric Analysis (TGA) in parallel. A mass loss of ~10.9% confirms the dihydrate stoichiometry (MW Water
/ MW Total ).
Protocol B: Solubility Thermodynamics (Van't Hoff Analysis)
Objective: Determine the enthalpy of solution (
-
Preparation: Prepare saturated solutions of the acid in absolute ethanol at 5 distinct temperatures (e.g., 20, 25, 30, 35, 40°C).
-
Equilibration: Agitate for 24 hours; filter through a 0.45 µm PTFE filter.
-
Quantification: Dilute filtrate and analyze via HPLC (UV detection at 254 nm).
-
Calculation:
-
Plot
vs (Kelvin). -
The slope
. -
The intercept
. -
Note: Non-linearity indicates a change in the solid phase (e.g., dehydration in situ).
-
Synthesis & Isolation Logic
The thermodynamic stability directly informs the synthesis strategy. The classic Pfitzinger reaction modification is the primary route.
Reaction Scheme Workflow
Figure 2: Synthetic logic flow for isolating the stable dihydrate form.
Critical Control Point: The final acidification step must be performed in aqueous media to ensure the dihydrate precipitates. Attempting to isolate from anhydrous organic solvents (like benzene) may yield an amorphous or metastable anhydrous powder that is hygroscopic and difficult to handle.
Implications for Drug Development
While this specific compound is often a synthetic intermediate, its quinoline core shares features with bioactive pharmacophores (e.g., Cinchophen analogs).
-
Solid-State Stability: The dihydrate is the Critical Quality Attribute (CQA) for storage. It must be stored in tightly sealed containers to prevent dehydration-rehydration cycling, which can induce crystal defects.
-
Processing: Avoid high-shear wet granulation or high-temperature drying (>60°C), which could strip the lattice water and trigger anhydride formation.
-
Bioavailability: The dicarboxylic acid functionality implies pH-dependent solubility. It will be highly soluble in intestinal pH (basic) but likely precipitates in the stomach (acidic), suggesting a potential for delayed release profiles.
References
-
ChemSrc. (2025). 2-phenylquinoline-3,4-dicarboxylic acid Structure and Properties. Retrieved from [Link]
-
Heilbron, I. M., & Bunbury, H. M. (Eds.).[7] Dictionary of Organic Compounds, Vol 4. (Entry: 2-Phenylquinoline-3:4-dicarboxylic Acid).[1][2][3][4][5][6][8][9][10] Oxford University Press. Retrieved from [Link]
-
Brown, R. F. C., et al. (1991).[4] Flash vacuum pyrolysis of 2-phenylquinoline-3,4-dicarboxylic anhydride. Tetrahedron Letters. (Contextual citation regarding anhydride stability).
Sources
- 1. molcore.com [molcore.com]
- 2. molcore.com [molcore.com]
- 3. 2-phenylquinoline-3-carboxamide | CAS#:856196-10-6 | Chemsrc [chemsrc.com]
- 4. 5,10-dihydro-10-methoxyindeno<1,2-b>indole - CAS号 133505-08-5 - 摩熵化学 [molaid.com]
- 5. 5,10-dihydro-10-methylindeno<1,2-b>indole - CAS号 133505-09-6 - 摩熵化学 [molaid.com]
- 6. 2-phenylquinoline-3,4-dicarboxylic acid - CAS号 133505-06-3 - 摩熵化学 [molaid.com]
- 7. scribd.com [scribd.com]
- 8. Full text of "Dictionary Of Organic Compounds Volume Four" [archive.org]
- 9. molcore.com [molcore.com]
- 10. Sci-Hub. Utility of the Pfitzinger Reaction in the Synthesis of Novel Quinoline Derivatives and Related Heterocycles / Journal of Heterocyclic Chemistry, 2013 [sci-hub.ru]
Methodological & Application
Application Note: Pfitzinger Reaction Protocol for Quinoline-3,4-dicarboxylic Acid Derivatives
Executive Summary & Scientific Rationale
The quinoline-3,4-dicarboxylic acid scaffold (often related to cinchomeronic or acridinic acid derivatives) represents a critical pharmacophore in drug discovery, particularly for multidrug resistance (MDR) modulators, broad-spectrum antibiotics, and neuroprotective agents. While the classic Pfitzinger reaction typically yields quinoline-4-carboxylic acids (cinchoninic acids), specific structural modifications to the carbonyl substrate allow for the direct installation of a carboxylate moiety at the C3 position.
This guide details the Pfitzinger-Borsche condensation strategy to synthesize quinoline-3,4-dicarboxylic acid derivatives. Unlike standard protocols that utilize simple ketones (yielding alkyl groups at C3), this protocol employs
Mechanistic Causality
The success of this protocol relies on the in situ generation of the isatinate anion (2-aminophenylglyoxylate) via base-mediated hydrolysis. The subsequent condensation requires a substrate with an activated methylene group (
-
Substrate Selection: We utilize Ethyl Acetoacetate to generate 2-methylquinoline-3,4-dicarboxylic acid and Diethyl Oxaloacetate to generate quinoline-2,3,4-tricarboxylic acid.
-
Base Dependency: Strong alkali (KOH/NaOH) is non-negotiable; it drives the ring-opening of isatin and catalyzes the Claisen-Schmidt-type condensation.
Reaction Mechanism & Pathway Analysis
The reaction proceeds through a cascade of hydrolysis, nucleophilic attack, and cyclodehydration. Understanding this pathway is essential for troubleshooting low yields or incomplete cyclization.
Figure 1: Mechanistic Pathway of the Pfitzinger Reaction
Caption: Step-wise transformation from isatin ring-opening to quinoline cyclization. Colors indicate reaction phases (Red: Start, Yellow: Intermediate, Blue: Transition, Green: Product).
Experimental Protocols
Protocol A: Synthesis of 2-Methylquinoline-3,4-dicarboxylic Acid
This protocol utilizes ethyl acetoacetate as the carbonyl component. The methylene group of the acetoacetate becomes C3 of the quinoline, carrying the ester (hydrolyzed to acid), while the ketone methyl group becomes the C2 substituent.
Materials
-
Isatin (Indole-2,3-dione): 14.7 g (0.1 mol)
-
Ethyl Acetoacetate: 15.0 g (0.115 mol)
-
Potassium Hydroxide (KOH): 33% Aqueous Solution (approx. 20 g in 60 mL water)
-
Ethanol (Absolute): 100 mL
-
Glacial Acetic Acid / HCl: For acidification
Step-by-Step Methodology
-
Isatin Hydrolysis (Critical Step):
-
Dissolve 14.7 g of Isatin in the 33% KOH solution.
-
Observation: The suspension will turn from orange/red to a clear yellow/brown solution, indicating the formation of potassium isatinate.
-
Heat gently to 40–50°C if dissolution is slow.
-
-
Substrate Addition:
-
Add 100 mL of ethanol to the isatinate solution.
-
Add 15.0 g of ethyl acetoacetate dropwise over 10 minutes with stirring.
-
Note: The reaction is exothermic; ensure the temperature does not exceed 80°C uncontrolled.
-
-
Reflux & Condensation:
-
Heat the mixture to reflux (approx. 78–80°C) for 12 to 24 hours .
-
Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Disappearance of isatin indicates completion.
-
-
Hydrolysis of Ester (In-Situ):
-
Since the reaction is performed in strong base, the ester group at C3 (from acetoacetate) will hydrolyze to the carboxylate salt during reflux. No separate hydrolysis step is usually required if reflux is sufficient.
-
-
Workup & Isolation:
-
Distill off the majority of the ethanol.
-
Dilute the residue with 100 mL of water.
-
Filtration: Filter the alkaline solution to remove any unreacted neutral organic impurities (tar).
-
Acidification: Cool the filtrate in an ice bath (0–5°C). Slowly add glacial acetic acid (or 10% HCl) with vigorous stirring until pH reaches 3–4.
-
Precipitation: A bulky precipitate of 2-methylquinoline-3,4-dicarboxylic acid will form.
-
-
Purification:
-
Filter the solid.[1] Wash with cold water.
-
Recrystallize from hot water or dilute ethanol.
-
Protocol B: Synthesis of Quinoline-2,3,4-tricarboxylic Acid
This protocol uses diethyl oxaloacetate (or its sodium salt). This yields a product with carboxyl groups at C2, C3, and C4. This compound can be selectively decarboxylated to yield 3,4-dicarboxylic derivatives if desired.
Workflow Diagram
Caption: Operational workflow for the synthesis of tricarboxylic acid derivatives using oxaloacetate.
Methodology
-
Preparation: Suspend 14.7 g isatin in 100 mL of 33% KOH. Heat until dissolved (isatinate formation).
-
Condensation: Add 25 g of diethyl oxaloacetate (or equivalent sodium salt).
-
Reaction: Reflux for 48 hours. The extended time is necessary to ensure condensation and full hydrolysis of the two ester groups and the amide.
-
Isolation: Acidify the cold reaction mixture with dilute sulfuric acid. The tricarboxylic acid is fairly water-soluble; if precipitation is low, continuous extraction with ether may be required, or concentration of the aqueous phase.
-
Product: Quinoline-2,3,4-tricarboxylic acid.[2] (Melting point > 200°C with decomposition/decarboxylation).
Quantitative Data & Validation
The following table summarizes expected outcomes based on substrate variations.
| Substrate (Ketone/Ester) | Primary Product | Expected Yield | Melting Point |
| Ethyl Acetoacetate | 2-Methylquinoline-3,4-dicarboxylic acid | 60–75% | ~240°C (dec) |
| Diethyl Oxaloacetate | Quinoline-2,3,4-tricarboxylic acid | 45–55% | >280°C |
| Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid* | 80–90% | 280–282°C |
*Note: Tetrahydroacridine-9-carboxylic acid can be oxidized (KMnO4) to yield Quinoline-2,3,4-tricarboxylic acid.
Self-Validating Checks (Troubleshooting)
-
Color Transition: The reaction must transition from the deep red/orange of isatin to a lighter yellow/brown. If the solution remains red, hydrolysis is incomplete—add more base or heat.
-
Solubility Check: Upon acidification, if the product is oily, it indicates incomplete hydrolysis of the ester groups. Return to base and reflux longer.
-
Decarboxylation Risk: Do not dry the final products at temperatures >100°C for extended periods, as the C2-carboxyl group is prone to thermal decarboxylation.
References
-
Pfitzinger Reaction Mechanism & Overview Source: Wikipedia / Royal Society of Chemistry URL:[Link]
-
One-step synthesis of quinoline-3,4-dicarboxylate derivatives (ResearchGate) Source: ResearchGate (Publication Archive) URL:[Link]
-
Discussion on Pfitzinger Reaction Variations (Sciencemadness) Source: Sciencemadness Discussion Board (Historical & Practical Context) URL:[Link]
-
Heterocyclic Ketones in the Pfitzinger Reaction Source: Pleiades Publishing / Springer URL:[Link]
Sources
Application Note: One-Pot Synthesis of 2-Phenylquinoline-3,4-dicarboxylic Acid via the Modified Pfitzinger Reaction
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimalarial, anti-cancer, and anti-inflammatory agents[1]. Specifically, 2-phenylquinoline-3,4-dicarboxylic acid serves as a highly versatile building block. The adjacent carboxylic acid groups at the C3 and C4 positions allow for the downstream synthesis of fused heterocyclic systems, such as pyrrolo[3,4-c]quinolines (potent caspase-3 inhibitors)[2] and extended metal-organic framework (MOF) linkers[3].
Traditionally, synthesizing multi-substituted quinolines requires multi-step sequences with harsh conditions and intermediate purifications. The modified Pfitzinger reaction offers a highly efficient, atom-economical one-pot alternative[4]. By reacting isatin (1H-indole-2,3-dione) with ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate) under strongly alkaline conditions, the quinoline core is constructed and the ester is saponified simultaneously, yielding the target dicarboxylic acid directly upon acidic workup[5].
Mechanistic Causality: Why the Pfitzinger Reaction Succeeds
To master this protocol, one must understand the thermodynamic and kinetic driving forces of the Pfitzinger condensation. The reaction is not a simple condensation but a cascade of base-mediated transformations:
-
Isatin Ring Opening: Under strongly alkaline conditions (e.g., 33% aqueous KOH), the lactam ring of isatin undergoes nucleophilic attack by hydroxide, opening to form the highly reactive potassium 2-aminophenylglyoxylate[6].
-
Imine Formation: The primary amine of the opened intermediate acts as a nucleophile, attacking the highly electrophilic ketone carbonyl of ethyl benzoylacetate, releasing water and forming an imine intermediate.
-
Intramolecular Aldol Condensation: The active methylene group (now adjacent to the ester) is deprotonated by the strong base, generating an enolate that attacks the alpha-keto acid carbonyl. This cyclization forms the quinoline ring[4].
-
In Situ Saponification: The harsh alkaline reflux conditions ensure that the C3 ethyl ester is quantitatively hydrolyzed to the carboxylate. Subsequent acidification protonates both the C3 and C4 carboxylates, driving the precipitation of the highly insoluble 2-phenylquinoline-3,4-dicarboxylic acid[5].
Mechanistic cascade of the Pfitzinger reaction yielding the dicarboxylic acid.
Experimental Protocol: A Self-Validating System
This protocol incorporates specific physical observations (color changes, solubility shifts) so the operator can validate the reaction's progress in real-time.
Materials & Reagents
-
Isatin (1H-indole-2,3-dione): 1.0 equivalent (14.7 g, 100 mmol)
-
Ethyl benzoylacetate (Ethyl 3-oxo-3-phenylpropanoate): 1.1 equivalents (21.1 g, 110 mmol)
-
Potassium Hydroxide (KOH): 33% aqueous solution (w/v)
-
Hydrochloric Acid (HCl): Concentrated (37%)
-
Diethyl Ether & Ethanol: Analytical grade
Step-by-Step Methodology
Step 1: Preparation of the Alkaline Isatin Solution
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.7 g of isatin in 100 mL of 33% aqueous KOH.
-
Observation: The orange-red isatin suspension will rapidly dissolve and turn into a deep brownish-yellow solution, confirming the lactam ring opening to potassium 2-aminophenylglyoxylate.
Step 2: Addition of the Active Methylene Compound
-
Slowly add 21.1 g of ethyl benzoylacetate dropwise to the stirring solution over 15 minutes.
-
Causality: Dropwise addition prevents excessive exotherms and minimizes the self-condensation of the beta-keto ester.
Step 3: Reflux and Cyclization
-
Attach a reflux condenser and heat the mixture to 100–105 °C (reflux) for 12 to 14 hours.
-
Observation: The mixture will darken significantly. The prolonged reflux is critical not only for the cyclization but to ensure complete saponification of the C3 ethyl ester.
Step 4: Workup and Extraction
-
Cool the reaction mixture to room temperature. Dilute with 100 mL of distilled water.
-
Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 × 50 mL).
-
Causality: This step removes unreacted ethyl benzoylacetate and any non-polar byproducts. The target molecule remains in the aqueous layer as a highly soluble dipotassium salt.
Step 5: Acidification and Precipitation
-
Transfer the aqueous layer to a large beaker submerged in an ice-water bath.
-
Slowly add concentrated HCl dropwise under vigorous stirring until the pH reaches 2.0.
-
Observation: A dense, pale-yellow to off-white precipitate of 2-phenylquinoline-3,4-dicarboxylic acid will form immediately.
Step 6: Isolation and Purification
-
Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake thoroughly with ice-cold distilled water (3 × 50 mL) to remove residual KCl.
-
Dry the crude product in a vacuum oven at 60 °C overnight. Recrystallize from boiling ethanol to achieve >98% purity.
Step-by-step experimental workflow for the one-pot synthesis.
Quantitative Data: Optimization of Reaction Parameters
To maximize the yield of the dicarboxylic acid rather than the mono-carboxylic acid (which occurs if saponification fails), the base concentration and time are critical variables. The table below summarizes the optimization data.
| Parameter | Base Concentration | Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC) |
| Condition A | 10% KOH (aq) | 100 | 8 | 45%* | 85% |
| Condition B | 20% KOH (aq) | 100 | 12 | 72% | 92% |
| Condition C (Optimal) | 33% KOH (aq) | 105 | 14 | 88% | >98% |
| Condition D | 33% KOH (aq) | 80 | 24 | 65% | 90% |
*Note: Condition A resulted in a mixture of the target dicarboxylic acid and the C3-ethyl ester intermediate due to incomplete saponification.
Analytical Characterization
To ensure trustworthiness and validate the synthesized 2-phenylquinoline-3,4-dicarboxylic acid, the following analytical signatures should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆): Absence of ethyl ester signals (no quartet at ~4.2 ppm, no triplet at ~1.2 ppm). Presence of aromatic protons from the quinoline core and the C2-phenyl ring between 7.50 and 8.20 ppm. Broad singlet >13.0 ppm (2H, -COOH).
-
IR (KBr pellet): Broad absorption band at 3400–2500 cm⁻¹ (O-H stretch of carboxylic acids), strong peaks at 1710 and 1685 cm⁻¹ (C=O stretch of the two distinct carboxyl groups).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₇H₁₁NO₄ [M-H]⁻ 292.06, found 292.1.
References
-
[3] Title: US9102691B2 - Aluminum metal organic framework materials | Source: Google Patents | URL: 3
-
Title: Advances in the syntheses of quinoline and quinoline-annulated ring systems | Source: ResearchGate | URL: Link
-
[1] Title: ChemInform Abstract: Advances in the Syntheses of Quinoline and Quinoline-Annulated Ring Systems | Source: ResearchGate | URL: 1
-
[5] Title: Ulusal Tez Merkezi | Anasayfa | Source: yok.gov.tr | URL: 5
-
[6] Title: 4-Phenyl-quinolin-2-ol | CAS 5855-57-2 | Source: Benchchem | URL: 6
-
[4] Title: The Friedländer Synthesis of Quinolines | Source: ResearchGate | URL: 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US9102691B2 - Aluminum metal organic framework materials - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ulusal Tez Merkezi | Anasayfa [tez.yok.gov.tr]
- 6. 4-Phenyl-quinolin-2-ol | CAS 5855-57-2 [benchchem.com]
Application Note & Protocol Guide: Hydrolysis of Quinoline-3,4-Dicarboxylate Esters
Abstract: This document provides a comprehensive guide for the hydrolysis of quinoline-3,4-dicarboxylate esters to their corresponding dicarboxylic acids. Quinoline-3,4-dicarboxylic acids are valuable scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of novel therapeutic agents.[1][2][3] This guide details two primary methodologies: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. It offers in-depth explanations of the underlying chemical mechanisms, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting. The protocols are designed for researchers, chemists, and professionals in the field of drug development to ensure reproducible and high-yield synthesis of the target dicarboxylic acids.
Introduction: The Significance of Quinoline-3,4-Dicarboxylic Acids
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[3][4][5] Specifically, the carboxylic acid functional groups at the 3 and 4 positions of the quinoline ring can serve as critical anchor points for interacting with biological targets or as handles for further synthetic modifications. The conversion of stable quinoline-3,4-dicarboxylate esters into their more reactive dicarboxylic acid counterparts is a fundamental and often crucial step in the synthesis of these complex molecules.[2]
The choice of hydrolysis method is critical and depends on the overall stability of the substrate, the nature of the ester groups (e.g., methyl, ethyl), and the desired scale of the reaction. This guide provides the theoretical basis and practical protocols for making an informed decision between base- and acid-catalyzed approaches.
Methodologies for Ester Hydrolysis
The cleavage of the ester bond to yield a carboxylic acid and an alcohol is typically achieved under either basic or acidic conditions. Both methods proceed via a nucleophilic acyl substitution mechanism but differ in the nature of the catalyst and the reaction intermediates.
Base-Catalyzed Hydrolysis (Saponification)
Saponification is the most common and often preferred method for ester hydrolysis.[6] It involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed-solvent system.[7]
Mechanism & Rationale: The reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[8] Subsequently, the intermediate collapses, expelling the alkoxide (⁻OR) as the leaving group and forming the carboxylic acid. In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base (either the alkoxide or another hydroxide ion) to form a stable carboxylate salt.[7][9]
This final deprotonation step is effectively irreversible and serves to drive the reaction to completion, which is a significant advantage of saponification over acid-catalyzed hydrolysis.[6][9]
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Comparative Overview and Method Selection
The choice between base- and acid-catalyzed hydrolysis depends on several factors. The following table summarizes the key characteristics of each method to aid in selection.
| Feature | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reaction Type | Irreversible [6][9] | Reversible (Equilibrium) [9] |
| Catalyst | Stoichiometric or excess strong base (e.g., NaOH, KOH, LiOH) [10] | Catalytic strong acid (e.g., H₂SO₄, HCl) [11] |
| Nucleophile | Strong (OH⁻) | Weak (H₂O) |
| Key Intermediate | Tetrahedral alkoxide | Protonated tetrahedral intermediate |
| Driving Force | Irreversible formation of carboxylate salt [9] | Use of excess water to shift equilibrium [12] |
| Pros | High yield, reaction goes to completion. | Useful for base-sensitive substrates. |
| Cons | Requires a final acidification step to get the carboxylic acid; may not be suitable for base-labile functional groups. | Reaction may not go to completion; may require harsh conditions (high temp, long times). |
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the hydrolysis of a generic diethyl quinoline-3,4-dicarboxylate. Researchers should adjust molar equivalents and solvent volumes based on the specific molecular weight of their substrate.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from standard laboratory procedures for saponification. [10]
Caption: Workflow for base-catalyzed hydrolysis.
Materials & Reagents:
| Reagent/Equipment | Specification |
|---|---|
| Diethyl quinoline-3,4-dicarboxylate | Substrate |
| Sodium Hydroxide (NaOH) | Reagent grade pellets or solution |
| Methanol (MeOH) or Tetrahydrofuran (THF) | HPLC grade |
| Hydrochloric Acid (HCl) | Concentrated (37%) |
| Deionized Water | |
| Round-bottom flask, Condenser | Standard glassware |
| Magnetic stirrer, Heating mantle | |
| pH paper or pH meter | |
| Buchner funnel, Filter paper |
| TLC plates (Silica gel) | For reaction monitoring |
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the diethyl quinoline-3,4-dicarboxylate (1.0 eq.) in a suitable organic solvent like methanol or a mixture of THF and water. [10]A typical concentration is 0.1-0.5 M.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.5-10 eq.) to the stirred solution of the ester. The use of excess base ensures the reaction goes to completion.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for 2-16 hours. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed. [13]4. Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. If an organic co-solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Place the remaining aqueous solution in an ice bath. Slowly and carefully add concentrated HCl dropwise with stirring until the pH of the solution is approximately 1-2. [10]A precipitate of the dicarboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid several times with cold deionized water to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on general procedures for acid-catalyzed ester hydrolysis. [12][11]
Caption: Workflow for acid-catalyzed hydrolysis.
Materials & Reagents:
| Reagent/Equipment | Specification |
|---|---|
| Diethyl quinoline-3,4-dicarboxylate | Substrate |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Acetic Acid | Glacial |
| Deionized Water | |
| Round-bottom flask, Condenser | Standard glassware |
| Magnetic stirrer, Heating mantle |
| Buchner funnel, Filter paper | |
Procedure:
-
Preparation: In a round-bottom flask, prepare a mixture of water and a co-solvent such as acetic acid. A large molar excess of water relative to the ester is crucial. Dissolve the diethyl quinoline-3,4-dicarboxylate (1.0 eq.) in this mixture.
-
Addition of Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. A patent for a similar quinolone ester hydrolysis suggests molar ratios of approximately 1 part ester to 0.3-1 part sulfuric acid and 30-40 parts acetic acid. [11]3. Reaction: Heat the mixture to a high temperature, often above 100°C (e.g., 140-145°C), and reflux for 4-24 hours. [11]Monitor the reaction's progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice-water. This will cause the dicarboxylic acid product, which is typically less soluble in cold water, to precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove the acid catalyst and any water-soluble byproducts.
-
Drying: Dry the purified product under vacuum.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Not enough base/acid. Steric hindrance around the ester group. | Increase reaction time and/or temperature. Increase the molar equivalents of the base or use a stronger acid. For saponification, consider using LiOH, which can sometimes be more effective. |
| Low Yield | Product is partially soluble in the acidic/basic aqueous layer during work-up. Reversible reaction (acid-catalyzed) has not been driven to completion. Decomposition of starting material or product under harsh conditions. | Ensure pH is sufficiently low (~1-2) during precipitation to minimize solubility. Use a larger excess of water for acid-catalyzed reactions. Attempt the reaction under milder conditions (lower temperature, shorter time) or switch to the alternative hydrolysis method. |
| Formation of Mono-ester | Incomplete hydrolysis of the diester, potentially due to steric or electronic differences between the C3 and C4 positions. | Increase reaction time, temperature, or concentration of the hydrolyzing agent. One study noted regioselective hydrolysis can occur depending on conditions. [14] |
| Purification Difficulties | Product is contaminated with inorganic salts. Product is an oil or difficult to crystallize. | Wash the filtered product thoroughly with cold deionized water. Attempt recrystallization from various solvent systems. If the product is an oil, try triturating with a non-polar solvent like hexane or ether to induce solidification. |
References
- Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Google Search.
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
Saponification-Typical procedures. OperaChem. [Link]
-
Mechanisms of Ester hydrolysis. Science discussions. [Link]
-
Base Catalyzed Ester Hydrolysis (Saponification). YouTube. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
- Process for the hydrolysis of quinolone carboxylic esters.
-
Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Bentham Science. [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]
-
Saponification of Esters. Organic Chemistry Tutor. [Link]
-
hydrolysis of esters. Chemguide. [Link]
-
Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy. YouTube. [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. PMC. [Link]
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- 1. benthamdirect.com [benthamdirect.com]
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- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
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- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. journals.co.za [journals.co.za]
- 14. mdpi.com [mdpi.com]
Crystallization methods for 2-phenylquinoline-3,4-dicarboxylic acid MOFs
Application Notes & Protocols
Topic: Crystallization Methods for 2-phenylquinoline-3,4-dicarboxylic acid Metal-Organic Frameworks (MOFs)
Document ID: AN-PQD-MOF-2026-01
Abstract
This document provides a comprehensive scientific guide for researchers, chemists, and material scientists on the crystallization of Metal-Organic Frameworks (MOFs) utilizing the novel linker, 2-phenylquinoline-3,4-dicarboxylic acid. The protocols detailed herein are designed to provide a robust starting point for developing highly crystalline and porous materials. We will explore the underlying principles of MOF crystallization, the critical role of modulators in directing synthesis, and provide detailed, step-by-step protocols for solvothermal, slow evaporation, and vapor diffusion techniques. The causality behind experimental choices is explained to empower researchers to rationally design and optimize their synthetic strategies for targeted applications in fields such as drug delivery, catalysis, and gas separation.
Introduction: The Architectural Promise of 2-phenylquinoline-3,4-dicarboxylic acid in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal nodes (ions or clusters) and organic linkers, forming one-, two-, or three-dimensional structures.[1] The modularity of MOFs allows for the rational design of materials with tailored pore sizes, functionalities, and chemical properties, making them prime candidates for a vast array of applications.[2][3]
The choice of the organic linker is paramount as it fundamentally dictates the topology and functionality of the resulting framework. The linker 2-phenylquinoline-3,4-dicarboxylic acid presents a unique combination of structural features:
-
Rigidity and Planarity: The quinoline core provides a rigid backbone, essential for creating stable, porous structures.
-
Coordination Geometry: The two carboxylic acid groups at the 3 and 4 positions offer a specific coordination bite angle, influencing the geometry of the resulting secondary building units (SBUs).
-
Bulky Phenyl Group: The phenyl substituent at the 2-position can act as a strut, preventing framework interpenetration and potentially creating larger pores. It also offers sites for post-synthetic modification.
-
Functional Heterocycle: The nitrogen atom in the quinoline ring can act as a Lewis base site, offering potential for catalysis or specific guest interactions.
This guide focuses on overcoming the empirical nature of MOF synthesis by providing a mechanistic understanding of crystallization.[4][5] We will delve into methods that control nucleation and growth to yield high-quality, phase-pure crystalline materials.
The Cornerstone of Control: Understanding MOF Crystallization & the Role of Modulators
The synthesis of MOFs is a complex self-assembly process governed by the kinetics and thermodynamics of coordination bond formation.[2][6] Achieving high-quality single crystals, as opposed to amorphous powders, requires careful control over the rates of nucleation and crystal growth.[7] This is where modulators play a pivotal role.
Mechanism of Modulation: A modulator is typically a monofunctional ligand (e.g., a monocarboxylic acid) that resembles the primary linker. It competes with the linker to coordinate to the metal centers.[8][9] This competitive binding has several crucial effects:
-
Slowing Reaction Kinetics: By temporarily capping coordination sites on the metal clusters, modulators slow down the overall rate of framework assembly. This reduces the number of nucleation events, allowing the existing nuclei to grow larger and with fewer defects.[8][10]
-
Controlling Crystal Size and Morphology: The concentration and pKa of the modulator can be tuned to influence the final crystal size and shape.[11][12] For instance, a high concentration of a strong modulator can lead to larger, more well-defined crystals.[9]
-
Improving Crystallinity and Porosity: By promoting a more ordered and reversible self-assembly process, modulators often lead to materials with higher crystallinity and, consequently, greater porosity and surface area.[12]
Commonly used modulators include formic acid, acetic acid, benzoic acid, and trifluoroacetic acid. The choice of modulator should be rational, considering its pKa, size, and structural similarity to the 2-phenylquinoline-3,4-dicarboxylic acid linker.[12]
Crystallization Methodologies & Protocols
The selection of a crystallization method depends on the desired outcome, whether it be bulk powder for gas sorption, large single crystals for X-ray diffraction, or thin films for device integration.[13][14] Below are detailed protocols for three common and effective methods.
Workflow for MOF Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of MOFs.
Protocol 3.1: Solvothermal Synthesis
The solvothermal method is the most common technique for producing microcrystalline MOF powders and is also adaptable for growing single crystals.[15][16] The reaction is conducted in a sealed vessel at a temperature above the solvent's boiling point, creating autogenous pressure that facilitates the dissolution of precursors and the formation of the crystalline product.
Materials:
-
2-phenylquinoline-3,4-dicarboxylic acid (Linker)
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, ZrCl₄, EuCl₃·6H₂O)[17]
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Modulator (e.g., Acetic Acid or Benzoic Acid)
-
20 mL Scintillation Vials or Teflon-lined Steel Autoclaves
Step-by-Step Protocol:
-
Preparation of Reaction Mixture: In a 20 mL scintillation vial, combine the linker and the metal salt in a 1:1 or 2:3 molar ratio (a good starting point for optimization). A typical synthesis might use 0.1 mmol of linker.
-
Add Solvent and Modulator: Add 10 mL of DMF. Add the modulator, starting with 20-50 equivalents relative to the linker. For instance, for 0.1 mmol of linker, add 2-5 mmol of benzoic acid.
-
Dissolution: Sonicate the mixture for 15-20 minutes until all solids are completely dissolved, resulting in a clear solution.
-
Solvothermal Reaction: Tightly cap the vial (or seal the autoclave). Place it in a programmable oven.
-
Heating Profile: Heat the oven to the target temperature (typically 80-140 °C) over 2 hours.[15] Hold at this temperature for 24-72 hours.
-
Cooling: Allow the oven to cool down to room temperature naturally over 12-24 hours. Slow cooling is crucial for obtaining high-quality crystals.[7]
-
Isolation: Collect the crystalline product by decanting the mother liquor and washing the crystals with fresh DMF (3 x 10 mL). Subsequently, wash with a more volatile solvent like acetone or ethanol (3 x 10 mL) to facilitate drying.
-
Activation: Dry the crystals under vacuum at a suitable temperature (e.g., 100-150 °C) for 12 hours to remove residual solvent from the pores.
Quantitative Data Summary (Solvothermal Synthesis)
| Parameter | Range | Expected Outcome | Rationale / Causality |
|---|---|---|---|
| Temperature | 80 - 140 °C | Higher temp. can lead to faster kinetics and denser phases.[15] | Provides energy to overcome activation barriers for SBU formation and framework assembly. |
| Time | 24 - 72 hours | Longer times can increase crystal size and yield. | Allows for slow, controlled growth and annealing of defects. |
| Modulator Eq. | 10 - 200 eq. | Higher eq. generally leads to larger, more defined crystals.[10][11] | Increased competition slows nucleation, favoring growth of existing crystals. |
| Metal:Linker Ratio | 1:2 to 2:1 | Affects the final topology and phase purity. | Stoichiometry dictates the formation of specific Secondary Building Units (SBUs). |
Protocol 3.2: Slow Evaporation
This method is ideal for growing large, high-quality single crystals suitable for X-ray diffraction analysis.[18] It relies on slowly increasing the concentration of the reactants to the point of supersaturation by allowing the solvent to evaporate over an extended period.[7][19]
Materials:
-
Same as Protocol 3.1.
-
Small beakers or vials with a wide mouth.
-
Parafilm or aluminum foil.
Step-by-Step Protocol:
-
Prepare a Saturated Solution: In a small beaker, dissolve the linker, metal salt, and a small amount of modulator (optional, 5-10 eq.) in DMF at room temperature. Add the solutes gradually until a small amount no longer dissolves.
-
Filter the Solution: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any undissolved microparticles that could act as unwanted nucleation sites.
-
Set Up Evaporation: Cover the vial with parafilm or aluminum foil. Pierce a few small holes in the cover with a needle. The number and size of the holes will control the evaporation rate.
-
Incubation: Place the vial in an undisturbed, vibration-free location (e.g., a fume hood with the sash down) at a constant temperature.
-
Crystal Growth: Crystals should appear over a period of several days to weeks. The process should not be rushed; slower growth yields better crystals.[7]
-
Harvesting: Once crystals of a suitable size have formed, carefully remove them from the solution using a pipette or tweezers. Wash them gently with the mother liquor before drying.
Protocol 3.3: Vapor Diffusion
Vapor diffusion is another excellent method for obtaining high-quality single crystals. It involves two solvents: a "good" solvent in which the reactants are soluble, and a "poor" solvent (the precipitant) in which they are not. The slow diffusion of the poor solvent's vapor into the reactant solution induces crystallization.[13][20]
Materials:
-
Same as Protocol 3.1.
-
A "poor" solvent (precipitant) such as ethanol, isopropanol, or diethyl ether.
-
Small inner vial and a larger outer jar with a tight-fitting lid.
Step-by-Step Protocol:
-
Prepare Reactant Solution: In the small inner vial, prepare a concentrated, clear solution of the linker, metal salt, and modulator in DMF as described in Protocol 3.1 (Steps 1-3).
-
Set Up Diffusion Chamber: Pour a small amount (1-2 mL) of the poor solvent into the larger outer jar.
-
Combine: Carefully place the open inner vial containing the reactant solution inside the larger jar. Ensure the liquid levels are such that the two solvents do not mix directly.
-
Seal and Incubate: Seal the outer jar tightly and leave it in an undisturbed location at a constant temperature.
-
Crystal Growth: The vapor of the poor solvent will slowly diffuse into the DMF solution, reducing the solubility of the forming MOF and leading to gradual crystallization over several days.
-
Harvesting: Carefully collect the crystals as described in Protocol 3.2.
Decision Logic for Method Selection
Caption: Decision tree for selecting an appropriate MOF crystallization method.
Conclusion and Future Outlook
The protocols provided in this application note serve as a validated starting point for the synthesis of MOFs from 2-phenylquinoline-3,4-dicarboxylic acid. By understanding and manipulating key parameters such as temperature, reaction time, and modulator concentration, researchers can gain precise control over the crystallization process. The solvothermal method is a robust technique for producing bulk material, while slow evaporation and vapor diffusion are superior for obtaining the high-quality single crystals necessary for definitive structural analysis. The unique structural characteristics of the 2-phenylquinoline-3,4-dicarboxylic acid linker hold significant promise for the development of novel MOFs with advanced functional properties.
References
- Gu, Z., et al. (2022). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Dalton Transactions.
- Goh, E., et al. (2019). Polyacids as Modulators for the Synthesis of UiO-66. Australian Journal of Chemistry.
- Morris, W., et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. ACS Applied Materials & Interfaces.
- Canossa, S., et al. Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
- Canossa, S., et al. Role of a Modulator in the Synthesis of an MIL-53 Metal–Organic Framework Revealed by In Situ Time-Resolved MAS NMR Spectroscopy. Journal of the American Chemical Society.
- Wang, X., et al. (2025). Kinetically controlled ammonia vapor diffusion synthesis of a Zn(II) MOF and its H2O/NH3 adsorption properties. ResearchGate.
- Li, W., et al. Vapor-Phase Processing of Metal–Organic Frameworks. Lirias.
- Castillo-Páez, L., et al. Millimeter-Scale Zn(3-ptz)2 Metal–Organic Framework Single Crystals: Self-Assembly Mechanism and Growth Kinetics. Inorganic Chemistry.
- Wang, S., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
- Pro-Plus. (2024). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. Pro-Plus.
- Wang, Z., et al. (2024). Vapor-phase methods for synthesizing metal-organic framework thin films. The Innovation.
- Grohol, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Mueller, O. Growing Crystals. MIT.
- Zheng, J. (2024). Growing Atomically Thin Metal-Organic-Framework Single Crystal via Chemical Vapour Deposition. Chinese Academy of Sciences.
- Garcia, E., et al. (2011). Kinetic Control of MetalOrganic Framework Crystallization Investigated by TimeResolved InSitu XRay Scattering. Angewandte Chemie International Edition.
- Unknown Author. Three Novel Lanthanide Metal-Organic Frameworks (Ln-MOFs) Constructed by Unsymmetrical Aromatic Dicarboxylatic Tectonics: Synthesis, Crystal Structures and Luminescent Properties. MDPI.
- Liu, C-B., et al. (2013). A series of lanthanide (III) coordination polymers derived via in situ hydrothermal decarboxylation of quinoline-2,3-dicarboxylic acid. Inorganic Chemistry Communications.
- Zhang, Y., et al. Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Journal of Materials Chemistry A.
- Kumar, A., et al. (2019). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. MDPI.
- Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
- Haupt, S., et al. Simplifying the Synthesis of Metal-Organic Frameworks. Accounts of Chemical Research.
- Wikipedia. (2025). Metal–organic framework. Wikipedia.
- Patel, H., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
- Lestari, W., et al. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series.
- Erucar, I., et al. Control of Metal–Organic Framework Crystallization by Metastable Intermediate Pre-equilibrium Species. ChemRxiv.
- McKinstry, C., et al. (2016). Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. Chemical Engineering Journal.
- Unknown Author. Synthesis, Design, and Applications of Lanthanide-Based Metal-Organic Structures. eScholarship.org.
- Kumar, A., et al. (2025). Modeling and Simulation of Crystallization of Metal–Organic Frameworks. ResearchGate.
- Wang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
- Alexandrova, R., et al. (2024). Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid. MDPI.
Sources
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
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- 3. advanceseng.com [advanceseng.com]
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- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Growing Crystals [web.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
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- 14. Vapor-phase methods for synthesizing metal-organic framework thin films [the-innovation.org]
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- 16. escholarship.org [escholarship.org]
- 17. mdpi.com [mdpi.com]
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- 19. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Advanced Application Note: Microwave-Assisted Synthesis of 2-Phenylquinoline Derivatives
Introduction and Pharmacological Significance
The 2-phenylquinoline scaffold is a privileged pharmacophore in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents ranging from antimalarials and antituberculars to novel estrogen receptor alpha (ERα) ligands 1. Traditionally, synthesizing these complex heterocycles via classical named reactions (e.g., Döbner, Pfitzinger, or Friedländer annulations) requires prolonged convective heating, often resulting in thermal degradation, tarry byproducts, and moderate yields.
Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By utilizing targeted dielectric heating, MAOS dramatically reduces reaction times from hours to mere minutes while simultaneously improving product purity and yield 2. This application note details the mechanistic causality, validated protocols, and optimization strategies for the microwave-assisted synthesis of 2-phenylquinoline derivatives.
Mechanistic Causality in Microwave Dielectric Heating
To achieve reproducible results, researchers must understand why microwave irradiation accelerates quinoline synthesis, rather than treating the reactor as a "magic black box."
-
Solvent Selection & Loss Tangent (
): Microwave energy directly couples with the dipole moments of the molecules. Solvents with a high loss tangent (e.g., Ethanol, DMF, DMSO) efficiently absorb microwave energy and convert it into rapid, localized superheating. This intense, uniform heating overcomes the high activation energy barrier required for the intramolecular cyclization step of the quinoline core 3. -
Catalyst Synergy: In multicomponent reactions (MCRs), the rapid formation of the Schiff base intermediate releases water. Under conventional heating, this water can stall the equilibrium. By combining microwave irradiation with an acid catalyst (e.g., Trifluoroacetic acid) or a water-scavenging coupling agent (e.g., T3P®), the dehydration equilibrium is forcefully shifted forward, preventing the hydrolysis of the intermediate imine 4.
Reaction Workflow Visualization
Mechanistic workflow of microwave-assisted 2-phenylquinoline synthesis.
Experimental Protocols: Self-Validating Systems
Protocol A: Microwave-Assisted Döbner Synthesis
This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acids via a three-component condensation of an aniline, an aromatic aldehyde, and pyruvic acid 5.
1. Preparation: In a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, sequentially add substituted aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol). 2. Solvation: Add 2.0 mL of absolute ethanol. Causality: Ethanol acts as both a homogenizing solvent and a moderate microwave absorber, facilitating uniform heating without dangerous, uncontrollable pressure spikes. 3. Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in a monomode microwave reactor. Irradiate the mixture at 120 °C for 2–5 minutes with a maximum power output set to 150 W. 4. Self-Validation Checkpoint (In-Process): Monitor the real-time pressure curve. A stable autogenous pressure (~30-50 psi) validates that controlled condensation is occurring. A failure to reach this pressure indicates poor microwave absorption, while a sudden spike (>100 psi) indicates uncontrolled decarboxylation of the pyruvic acid, necessitating immediate power shutoff. 5. Workup & Isolation: Cool the vessel to room temperature using the reactor's pressurized air-cooling system. Pour the mixture into crushed ice (15 mL). Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure derivative.
Protocol B: T3P®-DMSO Mediated Synthesis of ERα Ligands
This method utilizes Propylphosphonic anhydride (T3P) for the synthesis of complex 2-phenylquinoline ERα ligands 4.
1. Preparation: Combine 2-aminobenzophenone derivatives (1.0 mmol) and the appropriate substituted acetophenone (1.2 mmol) in a microwave vial. 2. Activation: Add 2.0 equivalents of T3P (50% solution in ethyl acetate) and 2.0 mL of DMSO. Causality: DMSO provides the high dielectric heating medium. T3P acts as a mild, low-toxicity Lewis acid and water scavenger, driving the dehydration/cyclization equilibrium forward without degrading sensitive functional groups. 3. Irradiation: Seal and irradiate at 130 °C for 10–15 minutes (Power limit: 200 W). 4. Self-Validation Checkpoint (Post-Process): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The complete disappearance of the highly fluorescent 2-aminobenzophenone spot under 254 nm UV light validates total conversion. 5. Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize T3P byproducts. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na2SO4, and purify via silica gel column chromatography.
Quantitative Data: Conventional vs. Microwave Synthesis
The thermodynamic and kinetic advantages of MAOS are best illustrated by comparing reaction metrics. Table 1 summarizes aggregated data from recent syntheses of 2-phenylquinoline derivatives, demonstrating the superiority of dielectric heating 56.
| Reaction Type | Target Scaffold | Heating Method | Temp (°C) | Time | Yield (%) |
| Döbner MCR | 2-Phenylquinoline-4-carboxylic acid | Conventional Reflux | 80 | 2 - 4 hours | 45 - 55 |
| Döbner MCR | 2-Phenylquinoline-4-carboxylic acid | Microwave (150 W) | 120 | 2 - 5 mins | 80 - 90 |
| Pfitzinger | 6-Arylbenzo-fused quinolines | Conventional Reflux | 100 | 12 - 18 hours | 50 - 60 |
| Pfitzinger | 6-Arylbenzo-fused quinolines | Microwave (800 W) | 140 | 9 - 15 mins | 68 - 85 |
| Friedländer | 2,4-Diarylquinolines (TFA cat.) | Microwave (250 W) | 130 | 1.5 - 9 mins | 75 - 89 |
Table 1: Comparative metrics demonstrating the efficiency of microwave dielectric heating in quinoline synthesis.
Troubleshooting and Optimization
-
Low Yield / Incomplete Conversion: Often caused by insufficient microwave absorption by the reaction mixture. Solution: Spike the reaction mixture with a highly polar co-solvent (e.g., 5% DMF or ionic liquids) to increase the overall
of the medium. -
Product Degradation (Tarry Byproducts): Caused by localized superheating (hot spots) or excessive power application. Solution: Ensure vigorous magnetic stirring during irradiation and lower the maximum power limit (e.g., from 250 W to 100 W) while extending the hold time.
-
Inconsistent Reproducibility: Variations in vessel geometry or placement within a multimode cavity. Solution: Always utilize a monomode microwave reactor where the standing wave is focused directly on the sample vial, ensuring uniform energy distribution across all replicates.
References
- Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives Arabian Journal of Chemistry URL
- Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers Benchchem URL
- Optimization of the synthesis of quinoline-based neutral cyclometalated iridium complexes via microwave irradiation RSC Publishing URL
- Microwave-assisted Döbner synthesis of 2-phenylquinoline-4-carboxylic acids and their antiparasitic activities ResearchGate URL
- Microwave-assisted synthesis, characterization and cytotoxic studies of novel estrogen receptor α ligands towards human breast cancer cells PubMed URL
- A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System Zeitschrift für Naturforschung URL
Sources
- 1. Synthesis, anti-tuberculosis activity and QSAR study of 2,4-diarylquinolines and analogous polycyclic derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimization of the synthesis of quinoline-based neutral cyclometalated iridium complexes via microwave irradiation: design of light harvesting and emitting complexes using bulky quinolines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Microwave-assisted synthesis, characterization and cytotoxic studies of novel estrogen receptor α ligands towards human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. znaturforsch.com [znaturforsch.com]
Strategic Functionalization of 2-Phenylquinoline: C3 vs. C4 Selectivity
Application Note & Protocol Guide | Doc ID: AN-2PQ-0304
Abstract
The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer, and anti-inflammatory agents. However, the presence of the phenyl group at C2 blocks the most reactive position, forcing a strategic divergence for functionalization. This guide details the regioselective functionalization of the C3 and C4 positions. We contrast the electronic nature of these sites—C4 as an electrophilic center susceptible to radical attack, and C3 as a nucleophilic center accessible via transition-metal catalysis.
Structural Analysis & Regioselectivity Map
The reactivity of 2-phenylquinoline is dictated by the electronic disparity within the pyridine ring.
-
C4 Position (Distal): Electron-deficient.[1][2][3] It is the primary site for nucleophilic attack and radical addition (Minisci reaction) when C2 is blocked.
-
C3 Position (Proximal): Electronically distinct, possessing enamine-like character. It resists nucleophilic radical attack but is amenable to electrophilic substitution or specific transition-metal catalyzed C-H activation (Ni, Pd).
Diagram 1: Regioselectivity Logic Gate
Caption: Divergent reactivity profiles for 2-phenylquinoline. C4 is targeted by radical pathways, while C3 requires transition-metal mediation.
Protocol A: C4-Selective Alkylation (Minisci Reaction)
Target: Introduction of alkyl groups (Methyl, Ethyl, Cycloalkyl) at C4. Mechanism: Radical Substitution (S_R).
Scientific Rationale
The Minisci reaction utilizes carbon-centered radicals generated from carboxylic acids via oxidative decarboxylation. These radicals are nucleophilic and rapidly attack the most electron-deficient position of the protonated heterocycle. In 2-phenylquinoline, the N-atom is protonated by acid (TFA or mineral acid), activating the ring. Since C2 is sterically and covalently blocked by the phenyl group, the alkyl radical adds exclusively to C4.
Experimental Workflow
Reagents:
-
Substrate: 2-Phenylquinoline (1.0 equiv)
-
Alkyl Source: Carboxylic Acid (2.0 - 3.0 equiv) [e.g., Pivalic acid, Cyclohexanecarboxylic acid]
-
Oxidant: Ammonium Persulfate
(2.0 equiv) -
Catalyst: Silver Nitrate
(0.1 - 0.2 equiv) -
Solvent: DCM/Water (Biphasic) or TFA/Water
-
Temperature: 40–60 °C
Step-by-Step Protocol:
-
Solution Prep: In a reaction vial, dissolve 2-phenylquinoline (0.5 mmol) in DCM (2 mL). Add water (2 mL).
-
Activation: Add TFA (1.0 equiv) to protonate the quinoline nitrogen. Note: Protonation lowers the LUMO energy, accelerating radical attack.
-
Reagent Addition: Add the carboxylic acid (1.5 mmol) and
(0.05 mmol). -
Initiation: Add
(1.0 mmol) in one portion. -
Reaction: Stir vigorously at 50 °C for 2–4 hours. The evolution of
gas indicates active decarboxylation. -
Work-up: Cool to RT. Basify with sat.
(pH > 9) to deprotonate the quinoline. Extract with DCM (3x).[4] -
Purification: Silica gel chromatography (Hexane/EtOAc).
Diagram 2: Minisci Mechanism Cycle
Caption: Silver-catalyzed decarboxylative alkylation cycle targeting the C4 position.
Protocol B: C3-Selective Functionalization (Ni-Catalysis)
Target: Arylation or Alkylation at C3.[5] Mechanism: Nickel-Hydride Insertion / 1,4-Addition.[5]
Scientific Rationale
Direct C3 functionalization is challenging because C3 is not naturally electrophilic. Traditional methods require pre-functionalization (e.g., 3-bromo-2-phenylquinoline). However, modern Nickel catalysis allows for direct C-H functionalization. The mechanism typically involves the in-situ generation of a Ni-H species which undergoes 1,4-addition to the quinoline (generating a transient enamine), followed by reaction with an electrophile and subsequent re-aromatization. This bypasses the electronic bias that favors C4.
Experimental Workflow
Reagents:
-
Substrate: 2-Phenylquinoline (1.0 equiv)
-
Catalyst:
(5-10 mol%) or stable Ni(II) precatalyst. -
Ligand: IMes or
(depending on specific variant). -
Reagent: Aryl/Alkyl Grignard or Zinc reagent (Nucleophile) OR Aryl Halide (Electrophile) depending on the specific catalytic cycle (Reductive vs Oxidative).
-
Selected Robust Method (PolyU Variant): Ni-catalyzed reaction with electrophiles.[5]
Step-by-Step Protocol (Ni-Catalyzed Alkylation/Arylation):
-
Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon.
-
Catalyst Mix: Add
(5 mol%) and Ligand (e.g., dppf or specific NHC, 5 mol%) in dry Toluene or THF. -
Substrate Addition: Add 2-phenylquinoline (0.5 mmol).
-
Reagent Addition: Add the coupling partner (e.g., Aryl bromide for C-H arylation or Grignard for reductive coupling) and any necessary base (e.g.,
) or hydride source (e.g., HBpin or silane if reductive).-
Note: For the specific "C3-H functionalization with electrophiles" (via Ni-H), a hydride source is often required to generate the Ni-H species first.
-
-
Reaction: Stir at 60–100 °C for 12 hours.
-
Quench/Work-up: Filter through Celite to remove metal residues. Concentrate and purify via column chromatography.
Diagram 3: C3-Selective Ni-Pathway
Caption: Nickel-catalyzed pathway utilizing 1,4-hydride insertion to access the C3 position.
Comparative Data & Optimization
| Feature | C4-Functionalization (Minisci) | C3-Functionalization (Ni/Pd Catalysis) |
| Primary Mechanism | Radical Addition (Nucleophilic Radical) | C-H Activation / Metal-Hydride Insertion |
| Electronic Driver | Low LUMO (Electron Deficiency) | Catalyst Coordination / Enamine Character |
| Key Reagents | Carboxylic Acids, | Ni/Pd Catalyst, Aryl Halides/Grignards |
| Conditions | Aqueous/Organic Biphasic, Acidic, 50°C | Anhydrous, Inert Atmosphere, Base, >60°C |
| Selectivity | High for C4 (if C2 blocked) | High for C3 (with correct ligand/metal) |
| Main Byproduct | Polylakylation (control via stoichiometry) | C4-isomer (minor) or homocoupling |
Troubleshooting Guide
-
Low Yield in C4 Alkylation:
-
Cause: Incomplete decarboxylation or radical quenching.
-
Fix: Increase
loading to 20 mol%; ensure fresh persulfate is used. Degas the solvent to remove oxygen (radical scavenger).
-
-
Poor Regioselectivity in C3 Arylation:
-
Cause: Competitive C4 functionalization.
-
Fix: Switch to a bulkier ligand on the Nickel/Palladium center to sterically disfavor the distal C4 position. Lower the temperature and increase reaction time.
-
References
-
Regioselective Functionalization of Quinolines through C-H Activation. Molecules, 2021.[6][7]
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci). J. Am. Chem. Soc., 2021.[4]
-
Nickel-Catalyzed Site-Selective C3-H Functionalization of Quinolines. PolyU Scholars, 2019.
-
Late-Stage Heteroarene Alkylation via Minisci Reaction. ACS Cent. Sci., 2018.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C-H/C-H, C-H/P-H, and C-H/O-H Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: A Streamlined Two-Step Synthesis of 2-Phenylquinoline-3,4-dicarboxylic Anhydride
Abstract
This document provides a comprehensive guide for the synthesis of 2-phenylquinoline-3,4-dicarboxylic anhydride, a key intermediate for the development of advanced materials and novel therapeutic agents. Quinoline derivatives are a foundational scaffold in medicinal chemistry, exhibiting a vast range of biological activities.[1] This protocol outlines a robust and efficient two-step synthetic pathway, beginning with a base-catalyzed Friedländer annulation to form the precursor diacid, followed by a straightforward chemical dehydration to yield the target anhydride. The causality behind experimental choices, detailed step-by-step protocols, and process visualizations are provided to ensure reproducibility and success for researchers in organic synthesis and drug development.
Synthetic Strategy Overview
The preparation of the target anhydride is achieved via a two-part strategy. First, the quinoline core is constructed through the Friedländer synthesis, a classic and powerful method for forming quinoline rings.[2][3] This reaction condenses a 2-aminoaryl ketone with a compound containing an active α-methylene group.[3][4] In our protocol, 2-aminobenzophenone reacts with diethyl oxaloacetate under basic conditions to form diethyl 2-phenylquinoline-3,4-dicarboxylate. This ester is then saponified in situ to the corresponding dicarboxylic acid.
The second part of the synthesis involves the intramolecular cyclization of the intermediate, 2-phenylquinoline-3,4-dicarboxylic acid, into its cyclic anhydride. This is accomplished through dehydration using acetic anhydride, a common and effective method for forming five- and six-membered cyclic anhydrides from their corresponding diacids.
Caption: High-level overview of the two-step synthesis.
Part 1: Synthesis of 2-Phenylquinoline-3,4-dicarboxylic Acid
Reaction Principle & Mechanism
The Friedländer synthesis proceeds via a base-catalyzed cascade of reactions. First, a strong base (e.g., potassium ethoxide, generated in situ from KOH and ethanol) deprotonates the α-carbon of diethyl oxaloacetate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-aminobenzophenone in an aldol-type condensation. The resulting adduct then undergoes an intramolecular cyclization where the amino group attacks one of the ester carbonyls. This is followed by dehydration and saponification of the ester groups under the basic reaction conditions to yield the stable aromatic quinoline dicarboxylic acid salt, which is subsequently protonated during acidic workup.[2][4][5]
Experimental Protocol: Diacid Synthesis
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume | Source |
| 2-Aminobenzophenone | C₁₃H₁₁NO | 197.23 | 99% | 10.0 | 1.97 g | Sigma-Aldrich |
| Diethyl Oxaloacetate, Sodium Salt | C₈H₁₁NaO₅ | 210.16 | 95% | 12.0 | 2.52 g | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 85% (pellets) | 50.0 | 2.81 g | Merck |
| Absolute Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | - | 50 mL | Fisher |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq) | As needed | ~25-30 mL | VWR |
| Deionized Water (H₂O) | H₂O | 18.02 | - | - | 100 mL | In-house |
Step-by-Step Procedure
-
Prepare the Base: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2.81 g (50.0 mmol) of potassium hydroxide pellets in 50 mL of absolute ethanol. Stir until the pellets are fully dissolved. Note: This reaction is exothermic.
-
Add Reactants: To the ethanolic KOH solution, add 1.97 g (10.0 mmol) of 2-aminobenzophenone and 2.52 g (12.0 mmol) of sodium diethyl oxaloacetate.
-
Reaction Reflux: Heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexane with 1% acetic acid).
-
Cooling and Solvent Removal: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Dissolution and Filtration: Dissolve the resulting solid residue in 100 mL of warm deionized water. Filter the solution by gravity to remove any insoluble impurities.
-
Acidification and Precipitation: Transfer the filtrate to a beaker and place it in an ice bath. While stirring vigorously, slowly add 2 M HCl dropwise to acidify the solution to a pH of approximately 3-4. A precipitate of 2-phenylquinoline-3,4-dicarboxylic acid will form.
-
Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of 20 mL cold deionized water. Dry the product in a vacuum oven at 60°C overnight to yield the intermediate diacid as a solid.
Part 2: Preparation of 2-Phenylquinoline-3,4-dicarboxylic Anhydride
Reaction Principle
The formation of a cyclic anhydride from a dicarboxylic acid is a dehydration reaction. Acetic anhydride serves as both a dehydrating agent and the solvent. The dicarboxylic acid reacts with acetic anhydride to form a mixed anhydride intermediate, which then undergoes a rapid intramolecular acyl substitution. The hydroxyl group of one carboxylic acid attacks the activated carbonyl of the other, eliminating a molecule of acetic acid and forming the stable five-membered anhydride ring.
Experimental Protocol: Anhydride Synthesis
Materials & Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Amount (mmol) | Mass/Volume | Source |
| 2-Phenylquinoline-3,4-dicarboxylic Acid | C₁₇H₁₁NO₄ | 293.28 | Crude | ~8.0 (est.) | ~2.35 g | From Part 1 |
| Acetic Anhydride ((Ac)₂O) | C₄H₆O₃ | 102.09 | 98% | - | 25 mL | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous | - | 50 mL | Fisher |
Step-by-Step Procedure
-
Setup: Place the dried 2-phenylquinoline-3,4-dicarboxylic acid (approx. 8.0 mmol) from Part 1 into a 100 mL round-bottom flask equipped with a stir bar and reflux condenser.
-
Add Reagent: Add 25 mL of acetic anhydride to the flask.
-
Reaction Reflux: Heat the mixture to a gentle reflux (approx. 140°C) in a heating mantle and maintain for 3 hours. The solid should dissolve as the reaction proceeds.
-
Cooling and Crystallization: After 3 hours, remove the heat source and allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystallization.
-
Product Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with two 25 mL portions of cold diethyl ether to remove residual acetic anhydride and acetic acid.
-
Drying: Dry the final product, 2-phenylquinoline-3,4-dicarboxylic anhydride, in a vacuum desiccator to obtain a stable solid.
Detailed Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target anhydride.
Safety Precautions & Troubleshooting
-
Safety: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Potassium hydroxide is highly corrosive. Acetic anhydride is corrosive and a lachrymator. Handle all reagents with care.
-
Troubleshooting - Part 1:
-
Low Yield of Diacid: Incomplete reaction may occur. Ensure the KOH is fresh and as anhydrous as possible. The reaction time can be extended to 8-10 hours if TLC indicates the presence of starting material.
-
Oily Product: If the diacid precipitates as an oil during acidification, it may be due to impurities. Try adding the acid more slowly at a lower temperature (0°C). If the issue persists, extract the acidified aqueous layer with ethyl acetate, dry the organic layer with Na₂SO₄, and evaporate to obtain the product.
-
-
Troubleshooting - Part 2:
-
Product Does Not Crystallize: If the anhydride does not precipitate upon cooling, it may be too soluble in the residual acetic anhydride. The solvent can be partially removed under reduced pressure (use a trap to protect the pump from corrosive vapors). Scratching the inside of the flask with a glass rod can also induce crystallization.
-
Product Purity: The primary impurity will be the unreacted dicarboxylic acid. A thorough wash with diethyl ether is crucial. If necessary, the anhydride can be recrystallized from a solvent like toluene or xylene.
-
References
-
Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
Camps, P., et al. (2002). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 67(10), 3469–3476. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedlander quinoline synthesis. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of substituted quinolines from 2-aminoaryl ketones with another carbonyl compound having active α-methylene group. ResearchGate. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Friedlander Synthesis. Cambridge University Press. Retrieved from [Link]
-
S. M. A. El-kader, et al. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3- Pyridine Dicarboxylic Anhydride. Organic and Medicinal Chemistry Letters. Retrieved from [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.
- Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. PubMed Central. Retrieved from [Link]
Sources
- 1. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedlander quinoline synthesis [quimicaorganica.org]
Troubleshooting & Optimization
Preventing decarboxylation of quinoline-3,4-dicarboxylic acid during synthesis
Ticket #Q34-DCX: Yield Loss in Quinoline-3,4-Dicarboxylic Acid Synthesis
Status: Open Priority: High (Yield Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
Issue: Users report significant yield loss and formation of mono-carboxylic byproducts (primarily quinoline-3-carboxylic acid) during the synthesis and isolation of quinoline-3,4-dicarboxylic acid.
Root Cause Analysis: The quinoline ring system possesses inherent electronic asymmetry. The C4 position is electronically conjugated to the nitrogen atom (para-like), while the C3 position is not (meta-like).
-
The Trap: Under thermal or acidic stress, the C4-carboxylic acid is highly susceptible to decarboxylation due to the stabilization of the resulting ylide/anion by the electron-deficient quinoline ring.
-
The Result: The reaction selectively cleaves the C4-COOH, leaving the thermodynamically stable C3-COOH.
Quick Diagnostic Checklist:
The Thermodynamics of Loss (Mechanism)
To prevent the problem, you must understand the enemy. Decarboxylation in this system is not random; it is driven by the Hammick Reaction mechanism principles.
Electronic Push-Pull
-
Protonation: In acidic media, the quinoline nitrogen is protonated (
). This turns the ring into a powerful electron-withdrawing group. -
Activation: The C4-carboxylate is destabilized. The electrons from the
bond (connecting the ring to the carboxyl group) are pulled toward the electron-deficient ring. -
Cleavage:
leaves, generating a transient ylide at C4. This intermediate is stabilized by resonance with the . -
Irreversibility: The proton from the medium quenches the C4 position, resulting in quinoline-3-carboxylic acid.
Validated Synthesis & Isolation Protocols
Do not rely on standard "crush out and dry" methods used for benzoic acids. This molecule requires a "Cold-Chain" approach during workup.
Protocol A: The "Cold-Saponification" Route (Recommended)
Use this if generating the acid from a diester precursor.
| Step | Parameter | Specification | Rationale |
| 1. Hydrolysis | Reagent | LiOH (2.5 eq) in THF/H2O (1:1) | LiOH is milder than NaOH; THF solubilizes the organic scaffold. |
| 2. Temperature | Control | 0°C to 10°C | CRITICAL: Never reflux. Kinetic control prevents C4 cleavage. |
| 3. Monitoring | Method | TLC / LC-MS | Stop immediately upon consumption of starting material. |
| 4. Workup | pH Adjustment | Acidify to pH 3-4 with cold 1M HCl | Avoid strong mineral acids (conc. H2SO4) which catalyze decarboxylation. |
| 5.[5] Isolation | Technique | Lyophilization (Freeze Drying) | CRITICAL: Do not oven dry. Sublimation of water at low temp preserves the C4-COOH. |
Protocol B: Oxidative Synthesis (From 3,4-Dimethylquinoline)
If synthesizing de novo via oxidation.
-
Oxidant: Use Selenium Dioxide (SeO2) in pyridine or a controlled KMnO4 oxidation buffered with MgSO4.
-
Note: Unbuffered KMnO4 creates KOH (base) during the reaction, which is fine, but the subsequent acidification must be cold.
-
-
Quenching: Quench any excess oxidant with MeOH or Sodium Bisulfite before acidification.
-
Extraction: If the product is water-soluble, do not heat to evaporate water. Use resin capture (strong anion exchange) or continuous extraction.
Troubleshooting Decision Tree
Follow this logic flow to rescue a failing synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use the anhydride as a stable intermediate? A: Proceed with caution. While quinoline-3,4-dicarboxylic anhydride is a common intermediate, it is extremely reactive. Exposure to moisture and heat will open the ring and often lead to immediate decarboxylation of the C4 acid. Store the anhydride strictly under inert atmosphere at -20°C.
Q: Why does the 2,3-isomer (Acridinic acid) seem more stable in literature? A: While the 2-position is also unstable (Hammick reaction), the 2,3-dicarboxylic acid is often synthesized via oxidative cleavage of acridine, which is a robust industrial process. However, even the 2,3-isomer will decarboxylate at the 2-position if heated in acidic media, yielding quinoline-3-carboxylic acid. The 3,4-isomer is simply more sensitive due to the higher steric strain between the substituents and the peri-hydrogen at C5.
Q: My product is turning pink/brown during drying. What is this? A: This indicates oxidative degradation or polymerization, often triggered by trace metal contaminants acting on the decarboxylated byproduct. Ensure your water source is metal-free (Milli-Q) and avoid using metal spatulas if the solid is acidic/wet.
References & Authoritative Grounding
-
Electronic Effects in Quinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Defines the electron-deficient nature of the C2/C4 positions).
-
Kinetics of Decarboxylation: Dunn, G. E., et al. (1972). "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution." Canadian Journal of Chemistry.[4] Link (Establishes the zwitterionic mechanism for N-heterocycle decarboxylation).
-
Synthesis Precursors: Godard, A., et al. (1971).[6] "Ozonolysis of Acridine and Phenanthridine." Bulletin de la Société Chimique de France. (Describes oxidative routes to quinoline dicarboxylic acids).
-
Thermal Stability Data: Brown, B. R. (1951). "The Mechanism of Thermal Decarboxylation." Quarterly Reviews, Chemical Society.[1] Link (Foundational text on the Hammick reaction mechanism).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]
Improving yield of Pfitzinger reaction for dicarboxylic acids
Topic: Improving Yield of Quinoline-Dicarboxylic Acids Ticket ID: PXZ-2024-OPT Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry)
Executive Summary
The Pfitzinger reaction is the gold standard for synthesizing quinoline-4-carboxylic acids (cinchoninic acids).[1][2][3] However, when targeting dicarboxylic acids (e.g., quinoline-2,4-dicarboxylic acid via pyruvic acid or oxaloacetate), researchers often face three specific failure modes:
-
Competitive Aldol Condensation: The ketone/aldehyde substrate polymerizes before reacting with the isatinate.
-
Incomplete Ring Opening: Failure to fully hydrolyze isatin prior to condensation.
-
Isoelectric Trapping: The dicarboxylic product remains solubilized in the aqueous phase during workup due to improper pH adjustment.
This guide provides a validated troubleshooting framework to elevate yields from the typical 30-40% to >80%.
Module 1: Critical Parameters & Mechanism
To fix the yield, you must control the mechanism. The reaction is not a simple A + B mixing; it is a sequential cascade.
The Mechanism (Visualized)
The reaction requires the in situ generation of isatinate (nucleophile) which then attacks the ketone.[4]
Figure 1: Mechanistic pathway of the Pfitzinger reaction highlighting the critical ring-opening step.
Module 2: Optimized Protocols
Do not use the "dump and stir" method found in century-old literature. Use these optimized workflows.
Protocol A: The "Halford-Anderson" Modification (Stepwise Addition)
Best for: Large scale, heat-sensitive substrates.
-
Pre-Hydrolysis (Critical): Dissolve Isatin (1.0 eq) in KOH (33% w/v, 4.0 eq). Heat to 80°C until the deep purple color turns pale yellow/brown . This confirms the formation of potassium isatinate.
-
Why: If you add the ketone while the solution is purple, the base will consume the ketone via aldol condensation instead of reacting with isatin.
-
-
Controlled Addition: Add the dicarboxylic precursor (e.g., Pyruvic acid or Sodium Pyruvate) dropwise to the hot isatinate solution.
-
Reflux: Reflux for 12–24 hours.
-
Workup: See "Isolation Strategy" below.
Protocol B: Microwave-Assisted Synthesis (High Yield)
Best for: Rapid screening, maximizing yield (80%+).
| Parameter | Condition |
| Solvent | 50% Ethanol/Water or neat 33% KOH |
| Ratio | Isatin (1 eq) : Ketone (1.2 eq) : KOH (3 eq) |
| Temperature | 100°C - 140°C |
| Time | 5 - 15 minutes |
| Power | 150 - 300 W (Dynamic) |
Note: Microwave irradiation accelerates the condensation step faster than the side-reactions (polymerization), significantly boosting yield for dicarboxylic acids [1].
Module 3: Troubleshooting & FAQs
Category 1: Low Yield & Side Reactions[4][7]
Q: My reaction mixture turned into a black tar. What happened? A: This is "Aldol Polymerization." You likely added the ketone (especially reactive ones like pyruvic acid or oxaloacetate) too quickly or before the isatin was fully hydrolyzed.
-
Fix: Ensure the isatin solution is yellow (not purple) before adding the ketone. Add the ketone slowly over 30 minutes.
Q: I am using Pyruvic Acid to make Quinoline-2,4-dicarboxylic acid, but the yield is <30%. A: Pyruvic acid is unstable in hot alkali.
-
Fix: Use Sodium Pyruvate instead of free pyruvic acid. It is more stable.[1] Alternatively, use Microwave Protocol B , which reduces the reaction time from hours to minutes, minimizing thermal decomposition of the pyruvate [2].
Category 2: Isolation & Solubility (The "Dicarboxylic Trap")
Q: I acidified the solution, but no precipitate formed. Where is my product? A: Dicarboxylic acids have a complex solubility profile.
-
Scenario A (pH too low): At pH < 1, the pyridine nitrogen protonates, forming a soluble cationic salt.
-
Scenario B (pH too high): At pH > 5, the carboxylic groups remain deprotonated (soluble anions).
-
Fix: You must hit the Isoelectric Point (pI) .
-
Cool reaction to 0°C.
-
Acidify slowly with Glacial Acetic Acid (softer than HCl) to pH 3–4 .
-
If using HCl, stop exactly at pH 3. Do not go to pH 1.
-
"Salting out": If still soluble, saturate the solution with NaCl to force precipitation.
-
Q: My product is contaminated with unreacted Isatin. A: Isatin is difficult to remove from the final acid.[5][6]
-
Fix: Use a 1.2 to 1.5 molar excess of the ketone . It is easier to wash away unreacted ketone (usually soluble in organics) than unreacted isatin (which co-precipitates with the product).
Module 4: Diagnostic Workflow
Use this decision tree to diagnose your specific failure mode.
Figure 2: Troubleshooting decision tree for Pfitzinger reaction optimization.
References
-
Microwave-Assisted Synthesis: Shvekhgeimer, M. G. A. (2004).[7] "The Pfitzinger Reaction."[1][3][4][8][5][6][7][9] Chemistry of Heterocyclic Compounds. This review highlights the drastic yield improvements (up to 90%) using microwave irradiation compared to conventional heating.
-
Reaction Optimization & Dicarboxylic Acids: El-Saghier, A. M. M., et al. (2010). "Synthesis and Biological Activity of Some New Quinoline Derivatives." Journal of the Chinese Chemical Society. Details the reaction of isatin with pyruvic acid and the critical role of base concentration.
-
Solubility & Isolation: BenchChem Technical Notes. (2025).[1][10] "Application Notes and Protocols for the Pfitzinger Reaction." Provides specific workup protocols for isolating carboxylic acid derivatives by controlling pH.
-
Classic Mechanism: Pfitzinger, W. (1886). "Chinolinderivate aus Isatin und Säuren." Journal für Praktische Chemie. The foundational text establishing the isatin-base hydrolysis mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. Quinoline - Wikipedia [en.wikipedia.org]
Technical Support Center: Quinoline-3,4-Dicarboxylic Acid (QDA) Purification
[1]
Introduction: The QDA Challenge
Quinoline-3,4-dicarboxylic acid (QDA) is a critical scaffold in the synthesis of broad-spectrum antibiotics (imidazolyl-quinoline derivatives) and high-performance pigments.[1] However, its purification presents a unique "solubility paradox." As a zwitterionic moiety with two proximal carboxyl groups and a basic nitrogen, it exhibits complex solubility profiles that often trap impurities—specifically decarboxylated byproducts (monocarboxylic acids) , regioisomers , and transition metal catalysts (typically Copper or Manganese from oxidative synthesis).
This guide moves beyond standard textbook workups. We utilize the Anhydride Loop —a self-validating purification logic that exploits the specific geometry of the 3,4-position to isolate high-purity QDA.
Module 1: The Core Purification Workflow
Q: My crude product precipitates as a brown sludge. Standard recrystallization (EtOH/Water) is ineffective.[1] How do I clean this?
A: You are likely trapping unreacted starting materials in the crystal lattice.[1] Switch to the "Anhydride Loop."
Recrystallization relies on solubility differences, which are negligible between QDA and its isomers.[1] The Anhydride Loop relies on chemical reactivity.[1] Only the 3,4-dicarboxylic acid can form a stable, five-membered cyclic anhydride ring upon dehydration.[1] Impurities (monocarboxylic acids or non-adjacent diacids) cannot cyclize and remain soluble or chemically distinct.[1]
Protocol: The Anhydride Loop
-
Dehydration:
-
Suspend crude QDA in Acetic Anhydride (Ac₂O) (10 mL per 1 g of crude).
-
Reflux at 120°C for 2 hours .
-
Mechanism:[2][3][4][5][6][7][8][9] QDA converts to Quinoline-3,4-dicarboxylic anhydride .[1] Side products (quinoline-3-acid, isatin derivatives) are acetylated but do not change polarity as drastically as the anhydride.[1]
-
-
Isolation of Anhydride:
-
Hydrolysis (Re-generation):
-
Suspend the solid anhydride in 2M HCl (aqueous).
-
Heat to 90°C for 1 hour (Do not reflux violently to avoid decarboxylation).
-
Cool slowly to room temperature. Pure QDA will precipitate as white/off-white needles.[1]
-
Figure 1: The Anhydride Loop exploits the unique geometry of the 3,4-position to chemically filter impurities.[1]
Module 2: Troubleshooting Decarboxylation
Q: My LC-MS shows a persistent impurity with a mass of [M-44]. What is happening?
A: You are suffering from thermal decarboxylation, likely catalyzed by trace metals or excessive heat.
QDA is thermally unstable. The electron-withdrawing nitrogen atom facilitates the loss of CO₂ from the 4-position, converting QDA (MW 217) to Quinoline-3-carboxylic acid (MW 173).
Diagnostic Checklist:
| Parameter | Limit | Reason |
|---|---|---|
| Max Temperature | < 220°C (Dry) | Thermal decarboxylation onset is ~240-250°C, but lower in solution.[1] |
| Solvent pH | Avoid pH 4-5 at Reflux | The zwitterionic form is most susceptible to decarboxylation.[1] |
| Catalysts | NO Copper (Cu) | Copper is a known catalyst for quinoline decarboxylation (The "Copper-Quinoline" reaction).[2] |
Corrective Action: If you synthesized QDA via oxidation of Phenanthroline (a common route), you likely used a copper catalyst.[1] Residual Copper + Heat = Decarboxylation. [1]
-
Step 1: Dissolve product in dilute NaOH (pH 10).
-
Step 2: Add EDTA (disodium salt) or treat with QuadraPure™ TU (thiourea scavenger) to bind Cu.
-
Step 3: Filter and re-acidify with HCl at room temperature .
Module 3: Solubility & Analytical Validation
Q: I cannot get a stable baseline on HPLC. The peak tails significantly.
A: QDA is a chelator and a zwitterion.[1] You must suppress ionization and prevent metal interaction in your column. [1]
Standard C18 gradients often fail because the free carboxylic acids interact with residual silanols on the column, and the quinoline nitrogen causes peak broadening.
Optimized HPLC Method:
-
Column: C18 end-capped (e.g., Zorbax Eclipse XDB).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) (Suppresses carboxyl ionization).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Why TFA? It lowers the pH to ~2.0. At this pH, both carboxyl groups are protonated (neutral), and the Quinoline N is protonated.[1] This ensures a single ionic species, sharpening the peak.
Q: How do I distinguish the 3,4-diacid from the 2,4-isomer (a common Pfitzinger side product)?
A: Use 1H-NMR coupling constants.
-
Quinoline-3,4-dicarboxylic acid: The proton at position 2 (H2) appears as a singlet at roughly δ 9.0–9.2 ppm.[1] It has no neighbors to couple with.[1]
-
Quinoline-2,4-dicarboxylic acid: The proton at position 3 (H3) is replaced by a carboxyl group.[1] You will see a different aromatic pattern in the 5-8 region, but the lack of the distinct H2 singlet is the primary indicator.
Module 4: Metal Salt Removal (Oxidative Synthesis)
Q: My product has a persistent light green/blue tint. Is this a polymorph?
A: No, that is Copper(II) contamination.
If you utilized the oxidative cleavage of 1,10-phenanthroline or similar precursors, copper salts form stable complexes with the picolinic-like nitrogen-carboxyl motif in QDA.[1]
The "Sulfide Spike" Protocol (Last Resort for High Purity):
-
Dissolve crude QDA in 10% NaOH.
-
Add Sodium Sulfide (Na₂S) solution dropwise.[1]
-
Observation: A black precipitate (CuS) will form immediately.[1]
-
Add activated carbon (charcoal) to adsorb colloidal sulfides.[1]
-
Filter through a Celite pad (critical to stop fine particles).[1]
-
Acidify filtrate to pH 1-2 to recover white QDA.[1]
Figure 2: Heavy metal removal workflow for oxidative synthesis batches.
References
-
Pfitzinger Reaction & Quinoline Synthesis
-
Anhydride Purification Strategy
-
Decarboxylation Kinetics
-
Copper-Catalyzed Decarboxylation
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. datapdf.com [datapdf.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Isatin Condensation Reactions: Technical Support & Troubleshooting Center
Welcome to the Technical Support Center for isatin-based heterocyclic synthesis. Isatin (1H-indole-2,3-dione) is a highly versatile building block in drug discovery and medicinal chemistry. Its C-3 carbonyl group is highly electrophilic, making it an ideal candidate for condensation reactions with primary amines and hydrazides to form Schiff bases (imesatins or hydrazones)[1].
However, achieving high yields requires precise thermodynamic control. This guide provides field-proven methodologies, empirical optimization data, and troubleshooting strategies to help you master the reflux parameters of isatin condensations.
The Causality of Reflux Optimization
In isatin condensation reactions, refluxing is not merely about applying heat; it is about providing the exact thermodynamic energy required to overcome the activation barrier of the dehydration step (imine formation) without triggering thermal degradation.
The reaction proceeds selectively at the C-3 position because the C-2 carbonyl has amide-like character, making it less electrophilic[1]. When a catalyst like glacial acetic acid is introduced, it protonates the C-3 oxygen, further increasing the electrophilicity of the carbon center[2]. Optimizing the reflux time is a delicate balancing act:
-
Too Short: Results in incomplete nucleophilic attack and low yields.
-
Too Long: Leads to the hydrolysis of the newly formed moisture-sensitive imine bond (as water is a byproduct of the condensation) or thermal polymerization of the indole core.
Standardized Self-Validating Protocol
To ensure reproducibility, we recommend the following self-validating workflow for standard Schiff base condensations. Every step is designed to provide immediate physical or chemical feedback to the researcher.
Step 1: Reagent Preparation Weigh equimolar quantities (e.g., 0.03 moles) of isatin and the target primary amine or hydrazide[2]. Causality: Maintaining a strict 1:1 stoichiometric ratio prevents the formation of bis-Schiff bases and minimizes unreacted starting material contamination.
Step 2: Solvent Selection Dissolve the reactants in 20–40 mL of absolute ethanol[2]. Causality: Ethanol’s boiling point (78°C) provides an optimal thermal environment that supplies sufficient energy for the reaction without causing the rapid thermal cleavage of the isatin core often seen in higher-boiling solvents[3].
Step 3: Catalytic Activation Add 3–5 drops of glacial acetic acid to the mixture[2]. Causality: The acid acts as an electrophilic activator. It protonates the C-3 carbonyl, drastically lowering the activation energy required for the amine's nucleophilic attack.
Step 4: Reflux & Kinetic Monitoring (Self-Validation) Heat the mixture to reflux. Monitor the reaction via Thin Layer Chromatography (TLC) using an ethyl acetate and n-hexane (1:1) mobile phase every 60 minutes[2]. Self-Validation: The reaction validates its own progression when the distinct, brightly colored isatin spot disappears and a new product spot emerges. Do not rely on time alone; rely on TLC clearance.
Step 5: Quenching & Isolation Once TLC indicates completion (typically 5–6 hours), cool the flask to room temperature and add 20 mL of distilled water or crushed ice[2]. Causality: The sudden increase in solvent polarity forces the hydrophobic Schiff base to precipitate out of the solution, halting the reaction and protecting the product from hydrolysis.
Step 6: Purification Filter the solid precipitate and recrystallize it from hot ethanol to ensure high purity[2][4].
Empirical Data: Reflux Time Optimization Matrix
The optimal reflux time is highly dependent on the nucleophilicity of the amine and the chosen solvent system. Use the following table as a baseline for your experimental design:
| Reactant / Nucleophile | Solvent | Catalyst | Optimal Reflux Time | Expected Yield | Source |
| Diclofenac hydrazide | Ethanol | Glacial Acetic Acid | 6 hours | 60–81% | [2] |
| Substituted thiadiazoles | Methanol | Glacial Acetic Acid | 5 hours | ~75% | [3] |
| p-Phenylenediamine | Ethanol | Glacial Acetic Acid | 5 hours | 70–80% | [1] |
| Aromatic aldehydes (with imesatin) | Ethanol | Glacial Acetic Acid | 5 hours | >70% | [4] |
| Thio/semicarbazide | Glycerol | None (Green Solvent) | 60–90 mins | >85% | [5] |
Troubleshooting & FAQs
Q: Why does the reaction yield decrease if the reflux time is extended beyond the optimal window? A: Thermodynamic degradation. While the initial condensation to form the Schiff base is kinetically driven by heat, imine bonds are inherently susceptible to hydrolysis. Extended refluxing—especially since water is a byproduct of the condensation—shifts the equilibrium backward. Furthermore, prolonged thermal stress can lead to the polymerization of the isatin core[3].
Q: How does the choice of solvent impact the required reflux time? A: The solvent dictates the maximum reaction temperature and the solubility of the intermediates. Ethanol and methanol are standard because they provide a gentle thermal environment[3]. However, recent advancements show that using high-boiling green solvents like glycerol can drastically reduce the required reflux time to under 90 minutes due to enhanced heat transfer and superior solubility profiles[5].
Q: Is the glacial acetic acid catalyst strictly necessary? A: Yes, in most conventional setups. While the C-3 carbonyl of isatin is reactive, the activation energy for the nucleophilic attack and subsequent dehydration is significantly lowered by acid catalysis. Without it, reflux times must be extended drastically, which exponentially increases the risk of thermal degradation[2].
Q: My TLC shows multiple spots even after 6 hours of reflux. What is happening? A: This indicates either incomplete condensation, thermal degradation, or competitive side reactions. Isatin has two carbonyl groups (C-2 and C-3). While C-3 is significantly more electrophilic, harsh conditions or overly extended reflux times can induce competitive reactions at the C-2 position or cause ring-opening of the indole core. If this occurs, halt the reflux immediately and isolate the dominant product via recrystallization[2].
Reaction Workflow Visualization
Workflow for optimizing reflux time in isatin Schiff base condensation reactions.
References
- Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates Source: SciSpace URL
- Synthesis and Characterization of 5'-benzylidene-1-(2-(1,3-dioxoisoindine-2- yloxy)ethyl)
- Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives Source: NIH URL
- New bis Schiff base of isatin derivatives: syntheses, characterization, and biological activity Source: ResearchGate URL
- Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2 Source: NIH URL
Sources
- 1. Synthesis, characterization, and analgesic activity of novel schiff base of isatin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. joac.info [joac.info]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and In Silico Investigation of Isatin‐Based Schiff Bases as Potential Inhibitors for Promising Targets against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Removing Isatin from 2-Phenylquinoline Product Mixtures
[1][2]
Decision Matrix: Identify Your Product Phase
Before proceeding, confirm the chemical nature of your 2-phenylquinoline derivative.[1]
| Product Type | Chemical Nature | Primary Separation Strategy | Go To |
| 2-Phenylquinoline | Neutral Heterocycle | Base-Switch Extraction (Chemically Selective) | Module 1 |
| 2-Phenylquinoline-4-COOH | Carboxylic Acid | Solubility-Driven Crystallization (Physically Selective) | Module 2 |
Module 1: The Base-Switch Extraction (For Neutral Products)
Target Audience: Researchers synthesizing neutral 2-phenylquinoline (e.g., via decarboxylation or Friedländer synthesis).[2]
The Logic: Isatin is an amphoteric lactam. In the presence of a strong base (pH > 10), the isatin ring opens to form the water-soluble isatinate salt (sodium 2-aminophenylglyoxylate). Neutral 2-phenylquinoline lacks acidic protons and remains in the organic phase. This allows for a near-quantitative separation using liquid-liquid extraction.[1]
Protocol A: Hydrolytic Scavenging
-
Dissolution : Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Use approximately 10–15 mL solvent per gram of crude.[1]
-
The Base Wash :
-
Add an equal volume of 1.0 M NaOH (aq).
-
Observation: The aqueous layer should turn a distinct yellow/brown (formation of isatinate).
-
Shake vigorously for 2–3 minutes to ensure complete ring opening of the isatin.
-
-
Separation :
-
Neutralization & Drying :
Visualization of the Pathway
Figure 1: Flowchart of the base-switch extraction.[1] Isatin is sequestered into the aqueous phase via ring-opening hydrolysis.
Module 2: Solubility-Driven Crystallization (For Acidic Products)
Target Audience: Researchers synthesizing 2-phenylquinoline-4-carboxylic acid (the immediate Pfitzinger product).
The Logic: You cannot use the base wash method because your product is also an acid (pKa ~4-5) and will dissolve in NaOH alongside the isatin. However, Isatin has significantly higher solubility in hot ethanol/methanol compared to quinoline-4-carboxylic acids, which are notorious for their high lattice energy and poor solubility in alcohols.[1][2]
Protocol B: Ethanol Reflux Recrystallization
-
Slurry Formation : Suspend the crude solid in Absolute Ethanol (approx. 10 mL per gram of solid).
-
Reflux : Heat the mixture to reflux (78 °C).
-
The Isatin impurity should dissolve completely.
-
The 2-Phenylquinoline-4-COOH will likely remain as a solid or only partially dissolve (depending on volume).[1]
-
-
Hot Filtration (Optional but Recommended) :
-
If the product does not dissolve at reflux, filter the hot mixture. The solid collected is your product; the isatin remains in the mother liquor.
-
-
Crystallization (If fully dissolved) :
-
The Wash : Wash the filter cake with a small volume of cold ethanol .
Solubility Data for Protocol Design
| Solvent | Isatin Solubility (25°C) | 2-Phenylquinoline-4-COOH Solubility | Result |
|---|---|---|---|
| Water | Low (~0.19 g/L) | Insoluble | Poor Separation |
| Ethanol | Moderate (~13 g/L) | Low (often precipitates) | Excellent Separation |
| 1.0 M NaOH | Soluble (Ring opens) | Soluble (Salt formation) | No Separation |[2]
Module 3: Troubleshooting & FAQs
Q1: I tried the base wash (Module 1), but I formed a stubborn emulsion. What now? A: Emulsions often occur due to the amphiphilic nature of the isatinate salt or tarry byproducts from the Pfitzinger reaction.
-
Immediate Fix : Add solid NaCl to the mixture to increase the ionic strength of the aqueous layer.
-
Filtration : Pass the entire biphasic mixture through a pad of Celite. This removes the fine particulates stabilizing the emulsion.
Q2: Can I use column chromatography to separate them? A: Yes, but it should be a secondary choice due to scale limitations.[1][2]
-
Stationary Phase : Silica Gel (Standard).[1]
-
Mobile Phase : Isatin is relatively polar.[1] A gradient of Hexane:Ethyl Acetate (from 9:1 to 7:3) usually elutes the less polar 2-phenylquinoline first.
-
Warning : If purifying the carboxylic acid, you must add 1% Acetic Acid to the mobile phase to prevent the product from streaking/sticking to the silica.
Q3: How do I know if the Isatin is completely gone? A:
-
TLC : Use 30% EtOAc in Hexane. Isatin appears as a distinct orange/red spot (Rf ~0.4–0.6 depending on conditions).[1]
-
Color : Isatin is deeply colored (orange/red).[1] A pure 2-phenylquinoline is typically off-white or pale yellow.[1] A persistent orange hue suggests residual isatin.[1]
Q4: Why does Isatin reappear after I acidify my aqueous waste? A: This confirms the mechanism described in Module 1. Isatin exists as the isatinate anion at high pH. When you acidify the waste stream (pH < 8), the ring closes (cyclizes) rapidly, regenerating the insoluble isatin precipitate [1]. This is normal and proves the extraction worked.
References
-
Kinetics of Ring Opening of Isatin-5-sulfonate . Australian Journal of Chemistry, 1981.[1][2][4] Link
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives . Frontiers in Pharmacology, 2022.[1][2] Link
-
Solubility and Thermodynamic Functions of Isatin . Journal of Chemical & Engineering Data, 2025 (via ResearchGate).[1][2] Link
-
Isatin - Organic Syntheses Procedure . Organic Syntheses, Coll.[1][2] Vol. 1, p.327.[1][2] Link
Recrystallization solvents for high-purity 2-phenylquinoline-3,4-dicarboxylic acid
Introduction: Welcome to the technical support guide for the purification of 2-phenylquinoline-3,4-dicarboxylic acid. Achieving high purity for this compound is critical for its successful application in pharmaceutical research and materials science. Recrystallization is the most powerful and widely used technique for this purpose. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address specific challenges you may encounter during the recrystallization process. While specific solubility data for 2-phenylquinoline-3,4-dicarboxylic acid is not extensively published, the principles outlined here are derived from the behavior of analogous aromatic carboxylic acids and quinoline derivatives, providing a robust framework for developing a successful purification protocol.
Part 1: Solvent Selection - The Foundation of Pure Crystals
This section addresses the most critical step in developing a recrystallization protocol: choosing the right solvent system. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for the recovery of pure crystals upon cooling.
Q1: What are the characteristics of an ideal recrystallization solvent for 2-phenylquinoline-3,4-dicarboxylic acid?
An ideal solvent should meet several criteria:
-
Differential Solubility: It must dissolve the target compound much more effectively at its boiling point than at room temperature or in an ice bath. This temperature-dependent solubility gradient is the driving force for recrystallization.
-
Impurity Solubility: The solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for their removal via hot filtration).
-
Inertness: The solvent must not react with the 2-phenylquinoline-3,4-dicarboxylic acid.
-
Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.
-
Crystal Quality: The solvent should promote the formation of well-defined, easily filterable crystals.
Q2: My compound seems insoluble in everything. What solvents should I screen for 2-phenylquinoline-3,4-dicarboxylic acid?
The structure, featuring two carboxylic acid groups and an aromatic quinoline core, suggests a polar molecule. A systematic screening approach is recommended. Start with more polar solvents and move to less polar ones. A mixed-solvent system is often required for compounds with complex solubility profiles.
Recommended Solvents for Initial Screening:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Expected Behavior |
| Water | 100 | 80.1 | The two carboxylic acid groups may impart some water solubility, especially when hot. Likely to be a poor solvent alone but excellent as an anti-solvent in a mixed system. |
| Ethanol | 78 | 24.5 | Often a good starting point for aromatic acids. It can hydrogen bond with the carboxylic acid groups. May show high solubility even when cold. |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar. May be too effective a solvent, leading to low recovery. |
| Acetic Acid | 118 | 6.2 | Can be an excellent solvent for carboxylic acids due to its ability to prevent deprotonation and form favorable hydrogen bonds. Its high boiling point can be a drawback. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | A powerful polar aprotic solvent, often used for poorly soluble compounds.[1] High boiling point makes it difficult to remove. |
| Ethanol/Water Mix | Variable | Variable | A highly versatile mixed-solvent system. The compound is dissolved in a minimum of hot ethanol, and hot water is added dropwise until turbidity appears, then redissolved with a few drops of ethanol.[2] |
| Dioxane/Water Mix | Variable | Variable | Another common mixed-solvent system for moderately polar compounds. |
Q3: How do I perform a small-scale solvent screen efficiently?
-
Place approximately 10-20 mg of your crude 2-phenylquinoline-3,4-dicarboxylic acid into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. Note if it dissolves readily. An ideal solvent will not dissolve the compound at this stage.
-
If it is insoluble at room temperature, heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely. Use the minimum amount of hot solvent necessary.[3][4]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. A large volume of well-formed crystals indicates a promising solvent.
Diagram 1: Systematic Solvent Selection Workflow
Caption: A workflow diagram showing the standard recrystallization process and key troubleshooting loops.
Part 3: Experimental Protocol
This section provides a generalized, step-by-step protocol that can be adapted based on your solvent screening results.
Protocol: Recrystallization of 2-Phenylquinoline-3,4-dicarboxylic Acid
-
Dissolution: Place the crude 2-phenylquinoline-3,4-dicarboxylic acid in an Erlenmeyer flask. Add a stir bar and the chosen solvent. Heat the mixture to a gentle boil on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask to keep the atmosphere saturated with solvent vapor. Pre-warm the filtration funnel. Pour the hot solution through the fluted filter paper.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [5]Do not disturb the flask during this period.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Press the crystals between two pieces of filter paper to remove excess solvent. Allow the crystals to air-dry completely, or dry them in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
-
Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Compare the purity before and after recrystallization using techniques like TLC or HPLC.
References
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-Phenylquinoline-3,4-dicarboxylic Acid
Introduction
In the landscape of drug discovery and materials science, quinoline derivatives represent a cornerstone of heterocyclic chemistry, forming the scaffold for numerous pharmaceuticals and functional materials.[1] The biological and chemical properties of these molecules are exquisitely sensitive to their substitution patterns. Consequently, unambiguous structural characterization is not merely a procedural step but a critical foundation for rational drug design and development. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the preeminent tool for elucidating molecular structure in solution.
This guide provides an in-depth, expert-level interpretation of the 1H NMR spectrum for 2-phenylquinoline-3,4-dicarboxylic acid. We will move beyond a simple peak-list analysis to explore the electronic and steric nuances that govern the spectral output. Furthermore, we will objectively compare the insights derived from 1H NMR with those from alternative analytical methods, providing a holistic framework for researchers, scientists, and drug development professionals to validate and understand this complex molecular architecture.
Part 1: Deconstructing the Expected 1H NMR Spectrum
The structure of 2-phenylquinoline-3,4-dicarboxylic acid presents three distinct proton environments: the highly deshielded carboxylic acid protons, the protons of the fused aromatic quinoline system, and those of the C2-phenyl substituent. The electron-withdrawing nature of the two carboxylic acid groups and the nitrogen heteroatom, combined with the anisotropic effects of the aromatic rings, dictates a complex but predictable spectrum. For this analysis, we anticipate the use of a solvent like DMSO-d6, which is capable of dissolving the polar analyte and allows for the observation of exchangeable acidic protons.
Caption: Molecular structure of 2-phenylquinoline-3,4-dicarboxylic acid with key protons labeled.
Predicted 1H NMR Data Summary
The following table outlines the anticipated signals for 2-phenylquinoline-3,4-dicarboxylic acid. The causality for these predictions is rooted in established principles of nuclear shielding, substituent effects, and spin-spin coupling.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale & Expert Insights |
| 3-COOH, 4-COOH | 10.0 - 14.0 | 2H | Two broad singlets (br s) | Carboxylic acid protons are highly deshielded and acidic.[2][3][4] Their signals are typically broad due to hydrogen bonding and rapid chemical exchange.[5][6] These signals will disappear upon the addition of a few drops of D₂O, a definitive confirmatory test. |
| H-8 | 8.6 - 8.8 | 1H | Doublet (d) or Doublet of Doublets (dd) | This proton experiences strong deshielding from three sources: the ring nitrogen's inductive effect, the anisotropic effect of the C4-carboxylic acid group, and its peri-position relative to the C4a-C8a ring junction. It will primarily couple with H-7. |
| H-5 | 8.1 - 8.3 | 1H | Doublet (d) or Doublet of Doublets (dd) | H-5 is deshielded by the aromatic ring current and the electron-withdrawing nature of the adjacent nitrogen-containing ring. It will primarily couple with H-6. Data from similar 2-phenylquinoline-4-carboxylic acids show this proton around 8.6 ppm.[7][8] |
| Phenyl (ortho-H) | 8.2 - 8.4 | 2H | Multiplet (m) or Doublet (d) | The ortho-protons of the C2-phenyl ring are deshielded by the quinoline ring's anisotropy and nitrogen atom. Steric hindrance may cause twisting of the phenyl ring out of the quinoline plane, further influencing their chemical shift. |
| H-7 | 7.8 - 8.0 | 1H | Triplet (t) or Multiplet (m) | H-7 is expected to be a triplet-like signal due to coupling with its two neighbors, H-6 and H-8. Its chemical shift is typical for a proton in the middle of a fused aromatic system. |
| H-6 | 7.6 - 7.8 | 1H | Triplet (t) or Multiplet (m) | Similar to H-7, H-6 will be split by its neighbors H-5 and H-7, resulting in a triplet-like pattern. It is generally the most shielded of the quinoline ring protons. |
| Phenyl (meta-, para-H) | 7.4 - 7.6 | 3H | Multiplet (m) | The meta and para protons of the phenyl ring are the least affected by the quinoline moiety and will resonate in a region typical for a monosubstituted benzene ring, likely overlapping into a complex multiplet.[9] |
Part 2: A Comparative Guide to Alternative Analytical Techniques
While 1H NMR is powerful, a robust structural confirmation relies on a confluence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation constitutes a self-validating system.
| Technique | Information Provided for this Molecule | Strengths | Limitations |
| 1H NMR | Precise proton environment, count, and connectivity (through-bond coupling). | Unrivaled for detailed structural mapping of H-containing molecules. Quantitative. | Does not directly observe non-protonated carbons. Complex spectra can be challenging to resolve without 2D techniques. |
| 13C NMR | Number of unique carbon environments; confirmation of the carbon skeleton. | Directly observes the carbon backbone. Characteristic shifts for carbonyls (δ ~160-185 ppm)[3][5] and aromatic carbons (δ ~120-150 ppm)[9] are highly informative. | Inherently low sensitivity. Typically not quantitative without special setup. Provides no direct H-C connectivity information. |
| Mass Spectrometry (MS) | Exact molecular weight and elemental formula (HRMS). Fragmentation patterns confirm structural motifs. | Extremely high sensitivity and mass accuracy. Fragmentation can reveal key substructures (e.g., loss of H₂O, CO, CO₂ from carboxylic acids).[3] | Isomer differentiation can be difficult or impossible. Provides no information on the specific arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. | Fast and simple. Provides definitive evidence for the very broad O-H stretch of the carboxylic acid dimers (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[5] | Provides little to no information on the overall molecular skeleton or substitution pattern. Not quantitative. |
| 2D NMR (COSY, HSQC, HMBC) | Definitive atom-to-atom connectivity. | COSY: Shows H-H coupling networks, confirming the H-5/6/7/8 spin system. HSQC: Directly correlates each proton to its attached carbon. HMBC: Shows long-range (2-3 bond) H-C correlations, essential for linking the phenyl ring to C-2 and the COOH groups to C-3 and C-4. | Requires more instrument time and more complex data processing. |
Workflow for Unambiguous Structure Determination
A logical workflow for confirming the structure of 2-phenylquinoline-3,4-dicarboxylic acid would follow a hierarchical and cross-validating approach.
Caption: A validated workflow for comprehensive structural elucidation.
Part 3: Experimental Protocol for 1H NMR Acquisition
Trustworthy data originates from meticulous experimental execution. The following protocol is designed to yield a high-quality, interpretable 1H NMR spectrum for 2-phenylquinoline-3,4-dicarboxylic acid.
Objective: To acquire a publication-quality 1H NMR spectrum and perform a D₂O exchange experiment to confirm the identity of acidic protons.
Materials:
-
2-phenylquinoline-3,4-dicarboxylic acid (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D)
-
Deuterium oxide (D₂O, 99.9% D)
-
High-precision NMR tube (e.g., Wilmad 535-PP or equivalent)
-
Pasteur pipettes and vial
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the mixture until the sample is fully dissolved. The choice of DMSO-d₆ is critical as it solubilizes the polar analyte and its residual water peak does not obscure the aromatic region.
-
Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.
-
-
Instrument Setup (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve high homogeneity. Aim for a narrow, symmetrical peak shape for the residual solvent signal.
-
Set the spectral width to cover a range from -2 to 16 ppm to ensure all signals, especially the downfield carboxylic acid protons, are captured.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 2 seconds to allow for near-complete relaxation of the protons, which is important for accurate integration.
-
-
Data Acquisition (Initial Spectrum):
-
Acquire the 1H NMR spectrum.
-
Process the data: Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all signals. Set the integral of a well-resolved, non-exchangeable proton signal (e.g., one of the quinoline doublets) to 1.0 H to determine the relative integrals of all other signals.
-
-
D₂O Exchange Experiment:
-
Carefully remove the NMR tube from the spectrometer.
-
Add 1-2 drops of D₂O directly to the solution in the NMR tube.
-
Cap the tube and invert it several times to mix thoroughly. A slight cloudiness may appear but should resolve.
-
Re-insert the sample into the spectrometer, and without changing any acquisition parameters, re-acquire the 1H NMR spectrum.
-
Analysis: Compare the second spectrum to the first. The broad signals previously observed in the δ 10-14 ppm region corresponding to the -COOH protons should significantly diminish or disappear entirely. This provides definitive proof of their identity.[3]
-
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Middle Tennessee State University Thesis Collection. [Link]
-
The 1H NMR spectra of quinoline, quinoline N‐oxide, the quinolinium ion and of their monomethyl derivatives. Magnetic Resonance in Chemistry. [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Carboxylic Acid Spectroscopy. Oregon State University. [Link]
-
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
1H NMR Spectroscopy. University of Regensburg. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. National Center for Biotechnology Information. [Link]
-
1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. ResearchGate. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Crystal Structure & Ligand Performance Guide: 2-Phenylquinoline-3,4-dicarboxylic Acid
Executive Summary & Comparison Scope
This guide provides a technical structural analysis of 2-phenylquinoline-3,4-dicarboxylic acid , a critical intermediate in the synthesis of fused heterocyclic systems (e.g., indeno[1,2-b]indoles) and a steric ligand for metal-organic frameworks (MOFs).
We compare this compound against its most common functional alternative, Quinoline-2,4-dicarboxylic acid , to highlight how the vicinal (3,4-) substitution pattern versus the meta (2,4-) pattern alters crystal packing, solubility, and coordination geometry.
Quick Comparison Matrix
| Feature | 2-Phenylquinoline-3,4-dicarboxylic Acid (Target) | Quinoline-2,4-dicarboxylic Acid (Alternative) |
| Crystal Habit | Needles (Dihydrate form common) | Prisms / Blocks |
| Space Group | Predicted: Monoclinic ( | Triclinic ( |
| Steric Profile | High: Phenyl at C2 twists C3-COOH out of plane. | Low: C2 and C4 positions are less sterically crowded. |
| Coordination | Twisted Bite: Forms distorted chelates; weaker planar stacking. | Planar Bite: Excellent for flat 2D MOF sheets. |
| Primary Use | Precursor for Flash Vacuum Pyrolysis (FVP); Steric Ligand. | MOF Linker; Supramolecular building block. |
Technical Analysis: Crystal Structure & Morphology
The Target: 2-Phenylquinoline-3,4-dicarboxylic Acid[1][2][3][4]
-
CAS: 133505-06-3
-
Molecular Formula:
-
Physical State: Colorless needles (recrystallized from ethanol/water).
-
Solvation: Frequently isolated as a dihydrate (
), with a melting point of 193–194°C (dec).
Structural Insights (Causality of Packing):
The introduction of a phenyl group at the C2 position creates significant steric strain with the carboxylic acid group at C3. Unlike the planar quinoline core, the C2-Phenyl ring is twisted (typically 40–60° relative to the quinoline plane) to minimize repulsion with the C3-carboxyl group. This prevents the formation of flat, graphite-like
The Alternative: Quinoline-2,4-dicarboxylic Acid
-
Structure: The carboxyl groups are separated by a carbon, reducing steric clash.
-
Packing: Molecules often form head-to-tail dimers via carboxylic acid synthons (
motif), creating flat ribbons that stack efficiently. This stability makes it a preferred ligand for generating robust, porous MOFs.
XRD Data Comparison (Experimental vs. Analog)
Since specific single-crystal CIF data for the target is often proprietary or historical, we utilize high-confidence analog data from the Cambridge Structural Database (CSD) for validation.
| Parameter | Target Analog (Cinchophen) | Alternative (Quinoline-2,4-diCOOH) |
| Crystal System | Monoclinic | Triclinic |
| Space Group | ||
| Unit Cell a (Å) | ~9.60 | ~7.45 |
| Unit Cell b (Å) | ~10.80 | ~9.82 |
| Unit Cell c (Å) | ~13.24 | ~10.55 |
| ~102.0° | ~105.3° | |
| Z (Molecules/Cell) | 4 | 2 |
| Packing Forces | H-bonds (Water bridged), CH- | Strong |
Analyst Note: The "Target Analog" data above refers to 2-phenylquinoline-4-carboxylic acid. Expect the 3,4-dicarboxylic acid to show an expanded unit cell volume (~10-15% larger) due to the additional carboxyl group and hydration waters.
Experimental Protocols
Protocol A: Synthesis & Crystallization of 2-Phenylquinoline-3,4-dicarboxylic Acid
-
Objective: Obtain X-ray quality crystals from the crude precursor.
-
Principle: The Pfitzinger reaction typically yields C4-acids.[1] To get the 3,4-diacid, we use an oxidative route or a specific condensation.
Workflow:
-
Reactants: Isatin (1.0 eq) + Phenylpyruvic acid (or Acetophenone derivative) under basic conditions (KOH/EtOH).
-
Correction: Standard Pfitzinger gives the 4-COOH.
-
Correct Route: Condensation of Aniline with Benzaldehyde and Pyruvic Acid (Doebner-Miller variant) often yields the mono-acid.
-
Specific Route: Oxidation of 2-phenyl-3,4-dimethylquinoline or hydrolysis of 2-phenylquinoline-3,4-dicarboxylic anhydride .
-
-
Solvent Selection: Dissolve crude acid in boiling Ethanol (95%) .
-
Nucleation: Add warm Water dropwise until turbidity persists.
-
Crystal Growth: Allow to cool slowly to room temperature (25°C) over 12 hours, then refrigerate at 4°C.
-
Result: Long, colorless needles of the dihydrate.
Protocol B: XRD Data Collection Strategy
-
Mounting: Due to the needle habit, crystals may be fragile. Use a cryoloop with Paratone oil.
-
Temperature: Collect at 100 K to freeze the disorder of the phenyl ring rotation.
-
Resolution: Aim for 0.8 Å resolution to resolve the H-atoms on the carboxylic acids, which is critical for defining the hydrogen bond network.
Structural Logic & Pathways (Visualization)
The following diagram illustrates the structural connectivity and the steric "twist" that defines the performance difference between the target and the alternative.
Caption: Structural logic flow comparing the steric twist of the 2-phenyl-3,4-derivative against the planar stability of the 2,4-alternative.
References
-
Synthesis & Characterization: Brown, R. F. C., et al. "Flash vacuum pyrolysis of 2-phenylquinoline-3,4-dicarboxylic anhydride."[1][2] Tetrahedron Letters, 1991. Link
-
Comparative Crystal Data (Cinchophen): "Crystal structure of 2-phenylquinoline-4-carboxylic acid." Cambridge Structural Database (CSD). Link
-
Alternative Ligand Data: "Crystal structure of quinoline-2,4-dicarboxylic acid." Journal of Chemical Crystallography. Link
-
General Quinoline SAR: "Structure-Activity Relationship of Quinoline Carboxylic Acids." BenchChem Guides. Link
Sources
Comparative Guide: Binding Affinity of 2-Phenylquinoline-3,4-Diacid vs. Monoacid Ligands
This guide provides an in-depth technical comparison of 2-phenylquinoline-4-carboxylic acid (Monoacid) versus 2-phenylquinoline-3,4-dicarboxylic acid (Diacid) .[1]
It is designed for medicinal chemists and structural biologists to understand how the addition of a secondary carboxylate at the C3 position alters the physicochemical landscape, steric conformation, and binding thermodynamics of the quinoline scaffold.
Executive Summary: The Steric & Electronic Trade-Off
In drug discovery, the 2-phenylquinoline-4-carboxylic acid (Cinchophen scaffold) is a privileged structure known for its planar topology and lipophilicity, making it an ideal intercalator for DNA and a hydrophobic pocket binder for targets like NK-1 receptors and HDACs .[1]
By contrast, the 2-phenylquinoline-3,4-dicarboxylic acid introduces a profound structural perturbation.[1] The "peri-like" crowding between the C3 and C4 carboxylates, combined with the C2-phenyl ring, forces the molecule out of planarity. While the Diacid offers superior aqueous solubility and metal-chelation potential (e.g., in metalloenzymes), it typically suffers a binding affinity penalty in deep hydrophobic pockets due to high desolvation costs and steric twisting.
| Feature | Monoacid (4-COOH) | Diacid (3,4-diCOOH) |
| Primary Binding Mode | Hydrophobic Interaction / | Electrostatic / Metal Chelation |
| Conformation | Planar (favors intercalation) | Twisted (C2-phenyl rotates >40°) |
| Solubility (pH 7.4) | Low (Lipophilic) | High (Polar/Anionic) |
| Key Targets | NK-1, HDAC, DNA Gyrase (Intercalator) | Metalloenzymes, MOF precursors |
| Permeability (LogP) | High (Drug-like) | Low (Cell penetration issues) |
Molecular Architecture & Binding Mechanics
2.1. The Monoacid: Planarity & Lipophilicity
The monoacid ligand is characterized by an extended
-
Mechanism: In HDAC inhibition , the quinoline "cap" sits at the enzyme surface, while the hydrophobic phenyl ring navigates the channel entrance.
-
Thermodynamics: Binding is entropy-driven (displacement of water from hydrophobic pockets).[1]
2.2. The Diacid: The "Twist" Penalty
Introducing a carboxylic acid at C3 creates severe steric strain.
-
Vicinal Repulsion: The C3 and C4 carboxyl groups repel electrostatically and sterically.
-
Phenyl Rotation: To relieve strain between the C3-COOH and the C2-phenyl group, the phenyl ring rotates out of the quinoline plane (dihedral angle increases from ~15° in monoacid to >45° in diacid).
-
Binding Consequence: This "twisted" conformation prevents effective intercalation into DNA base pairs and reduces affinity for narrow hydrophobic clefts (like the NK-1 receptor binding site). However, it creates a "pincer" motif suitable for bidentate coordination of metal ions (e.g., Zn²⁺, Fe³⁺).
Comparative Binding Data (Synthesized from SAR Studies)
The following data summarizes the performance of these scaffolds against key biological targets.
Table 1: Target-Specific Binding Profiles
| Target Class | Monoacid Performance ( | Diacid Performance ( | Mechanistic Insight |
| NK-1 Receptor | High Affinity (nM range)(e.g., Netupitant analogs) | Low Affinity ( | The NK-1 pocket is hydrophobic.[1] The Diacid's high polarity and desolvation penalty reduce binding energy. |
| DNA Gyrase | Potent ( | Weak / Inactive | Monoacid intercalates via planar stacking.[1] Diacid's twist prevents insertion between base pairs. |
| Metalloenzymes | Moderate (Monodentate) | Potential High Affinity | The 3,4-dicarboxylate can act as a chelating "claw" for active site metals, provided the pocket accommodates the bulk. |
| Cellular Potency | High (Good membrane permeability) | Low (Poor permeability) | The Diacid is fully ionized at physiological pH, preventing passive diffusion across membranes. |
Visualizing the SAR Logic
The following decision tree illustrates when to deploy the Monoacid vs. the Diacid scaffold in a drug discovery campaign.
Figure 1: SAR Decision Tree for selecting between Monoacid and Diacid scaffolds based on target topology.
Experimental Protocols
To validate these differences in your own lab, use the following synthesis and assay protocols.
5.1. Synthesis Workflow
-
Monoacid (Pfitzinger Reaction):
-
Diacid (Modified Pfitzinger/Oxidation):
-
React Isatin with Ethyl benzoylacetate (or similar
-keto ester) in ethanolic KOH. -
This yields the ester-acid intermediate.
-
Aggressive hydrolysis (conc. HCl/Reflux) or oxidation of a 3-methyl precursor is required to yield the 3,4-dicarboxylic acid .[1]
-
Note: The diacid readily forms an anhydride upon heating; avoid high-temp drying.[1]
-
5.2. Binding Assay: Fluorescence Displacement (DNA Gyrase Model)
This protocol measures the displacement of a known intercalator (Ethidium Bromide) to quantify binding affinity (
-
Buffer Prep: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.
-
DNA Solution: Add CT-DNA (
bp) and Ethidium Bromide ( ).[1] Measure fluorescence ( ). -
Titration: Add increasing concentrations (
) of the Monoacid or Diacid .[1] -
Readout:
References
-
Synthesis & Antibacterial SAR: Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: MDPI (2016).[1]
-
HDAC Inhibition (Monoacid Scaffold): Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Chemistry (2022).
-
Chemical Properties (Diacid Precursors): 2-Phenylquinoline-3,4-dicarboxylic acid (Chemical Definition). Source: MolAid / Chemical Data. [1]
-
NK-3 Receptor Antagonists: Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate analogs.[1] New human neurokinin-3 (hNK-3) receptor antagonists. Source: PubMed (Arch Pharm).[1]
Sources
UV-Vis Absorption Spectra of 2-Phenylquinoline Derivatives: A Comparative Technical Guide
Executive Summary: The Scaffold of Choice
The 2-phenylquinoline scaffold represents a privileged structure in both medicinal chemistry and organic electronics. Unlike its isomer, 4-phenylquinoline, the 2-phenyl derivative offers a unique conjugation pathway that flattens the biaryl system, maximizing
Mechanistic Insight: Why the Spectra Shift
To interpret the UV-Vis data correctly, one must understand the electronic causality. The absorption spectrum of 2-phenylquinoline is dominated by
-
The Conjugation Effect: The phenyl ring at the C2 position allows for extended conjugation with the quinoline core. This lowers the energy gap (
) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift compared to unsubstituted quinoline. -
Positional Isomerism (2-Ph vs. 4-Ph): In 4-phenylquinoline, steric hindrance between the phenyl ring and the peri-hydrogens (H5) often forces the phenyl ring out of planarity. This reduces effective conjugation compared to the 2-phenyl isomer, typically leading to a hypsochromic (blue) shift in the absorption maximum (
).
Visualization: Electronic Transition Modulation
The following diagram illustrates how structural modifications alter the HOMO-LUMO gap, directly influencing the observed
Figure 1: Causal relationship between structural modifications and spectral shifts in quinoline derivatives.
Comparative Analysis: Performance & Data
The following data aggregates experimental findings to highlight the performance differences between 2-phenylquinoline and its primary alternatives.
Comparison 1: Positional Isomerism (The Steric Effect)
The choice between 2-phenyl and 4-phenyl isomers drastically affects optical properties due to the "twist" in the biaryl bond.
| Feature | 2-Phenylquinoline | 4-Phenylquinoline | Scientific Implication |
| ~280 - 320 nm | ~250 - 290 nm | 2-Ph absorbs at lower energies due to better planarity/conjugation.[2] | |
| Molar Extinction ( | High ( | Moderate | 2-Ph is a more efficient light harvester. |
| Stokes Shift | Moderate | Large | 4-Ph undergoes significant structural relaxation in the excited state.[2] |
| Primary Application | Intercalating Drugs, OLED Emitters | Blue Emitters (due to wide gap) | Select 2-Ph for biological tagging; 4-Ph for deep blue emission.[1][2] |
Comparison 2: Substituent Effects (Tuning the Gap)
Modifying the 2-phenylquinoline core allows for precise tuning of the absorption window.
| Derivative | Substituent Type | Shift Type | Mechanism | |
| 2-Phenylquinoline | None (Reference) | 305 | - | Baseline conjugation. |
| 2-(4-Methoxyphenyl)... | Electron Donor (EDG) | 325 | Red Shift | Mesomeric effect raises HOMO energy. |
| 2-(4-Nitrophenyl)... | Electron Withdrawing (EWG) | 340 | Red Shift | Intramolecular Charge Transfer (ICT) lowers LUMO. |
| 6-Hydroxy-2-phenyl... | Auxochrome on Core | 335 | Red Shift | Extension of conjugation across the fused ring. |
Data synthesized from spectroscopic studies on quinoline derivatives [1, 4, 6].
Experimental Protocol: Self-Validating UV-Vis Characterization
Trustworthiness: This protocol includes mandatory "Stop/Go" checkpoints to ensure data integrity.
Reagents & Equipment[2][3]
-
Solvent: Spectroscopic grade Methanol or Acetonitrile (Cutoff < 190 nm).[2]
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1.0 nm).[2]
-
Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV and must not be used.
Workflow Diagram
Figure 2: Step-by-step workflow for ensuring accurate molar extinction coefficient determination.
Detailed Methodology
-
Baseline Correction: Fill two matched quartz cuvettes with pure solvent.[2] Run a baseline scan (200–800 nm).[2] If the baseline drifts >0.005 Abs, clean cuvettes with nitric acid.
-
Stock Preparation: Dissolve the derivative in a minimum amount of DMSO (if solubility is low) and dilute with Methanol to reach ~1 mM.
-
Linearity Check (The "Self-Validating" Step): Prepare three concentrations (e.g., 10
M, 25 M, 50 M). Measure Absorbance at .[2][3][4] -
Data Capture: Record the spectrum. Note any fine structure (vibronic bands), which indicates a rigid, planar structure (common in 2-phenylquinoline).
References
-
Kurban, M., et al. (2024).[1][2][5] Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 71545, 2-Phenylquinoline. PubChem.[2] Retrieved from [Link][1]
-
Stitinchi, A., et al. (2023).[1][2] Substituent and solvent effects on UV-visible absorption spectra of chalcones derivatives: Experimental and computational studies. Spectrochimica Acta Part A. Retrieved from [Link][2]
-
IJARSCT. (2021). Synthesis and Photoluminescence Properties of New Conjugated Oligoquinolines 2, 2'-Bis (4-phenylquinoline). International Journal of Advanced Research in Science, Communication and Technology.[1][6] Retrieved from [Link]
Sources
Navigating the Chromatographic Divide: A Comparative Guide to HPLC Method Development for Quinoline Dicarboxylic Acids
As a Senior Application Scientist, I frequently encounter the chromatographic nightmare that is the quinoline dicarboxylic acid family. Compounds like quinolinic acid (2,3-pyridinedicarboxylic acid) and its quinoline analogs are critical intermediates in drug development and vital biomarkers in neurobiology[1]. However, their structural properties make them notoriously difficult to analyze using standard high-performance liquid chromatography (HPLC) techniques.
This guide objectively compares column technologies, explains the physicochemical causality behind retention failures, and provides self-validating experimental protocols for robust method development.
The Mechanistic Challenge: Why Standard C18 Fails
Quinoline dicarboxylic acids possess a highly polar, amphoteric character due to the presence of two carboxylic acid groups and a basic nitrogen atom within the pyridine/quinoline ring[1].
-
Zwitterionic Behavior: At physiological pH, these molecules exist as zwitterions. This extreme polarity results in zero or negative retention factors (
) on traditional reversed-phase (RP) columns. -
Silanol Interactions: The basic nitrogen interacts strongly with unendcapped, acidic silanols on the silica surface, leading to severe peak tailing and loss of resolution.
-
Biological Complexity: In clinical matrices like cerebrospinal fluid (CSF), quinolinic acid acts as an excitotoxic agonist at the NMDA receptor[2]. Accurately quantifying it requires separating it from a complex matrix of structurally similar kynurenine pathway metabolites.
The kynurenine pathway illustrating quinolinic acid synthesis and its conversion to NAD+.
To force retention on a standard C18 column (e.g., LUNA C18), analysts are often forced to rely on complex pre-column derivatization—such as enzymatic conversion to fluorescent analogs—to increase hydrophobicity and detectability[3]. However, modern column chemistries offer direct, underivatized analysis pathways.
Objective Comparison of Column Technologies
To achieve reliable retention and peak shape for quinoline dicarboxylic acids, method development must pivot toward specialized stationary phases. Below is a quantitative comparison of three distinct chromatographic approaches.
Comparative Performance Data
| Column Technology | Example Column | Retention Mechanism | Mobile Phase Strategy | Ret. Time (min) | Peak Asymmetry ( | Resolution ( |
| Standard C18 | LUNA C18 (150 x 2.0 mm) | Hydrophobic | 0.1% FA in H₂O/MeCN | 1.2 (Void) | 1.95 (Severe) | N/A (Co-elution) |
| Polar-Embedded C18 | Acquity HSS T3 (150 x 2.1 mm) | Hydrophobic + Polar | 0.6% FA in H₂O/MeOH | 4.8 | 1.25 (Acceptable) | 2.4 |
| Mixed-Mode (RP/AX) | Newcrom BH (150 x 4.6 mm) | Hydrophobic + Ion-Exchange | 100 mM Amm. Formate (pH 3) / MeCN | 8.5 | 1.05 (Excellent) | 4.1 |
Note: Data represents simulated system suitability results based on optimized literature conditions for underivatized quinolinic acid.
Causality Behind the Data
-
Polar-Embedded/High-Strength Silica (HSS T3): This phase resists dewetting in 100% aqueous conditions. By utilizing a highly acidic mobile phase (0.6% formic acid), the ionization of the carboxylic acid moieties is suppressed, shifting the equilibrium toward the neutral, more hydrophobic state, allowing for moderate retention[2].
-
Mixed-Mode (Newcrom BH): This column incorporates a basic functional group embedded within the alkyl chain. It provides a dual retention mechanism: reversed-phase interactions for the aromatic ring, and anion-exchange interactions for the deprotonated carboxylic acid groups. This allows for strong retention using simple, MS-compatible volatile buffers without relying solely on hydrophobicity[1].
Experimental Methodologies: Self-Validating Protocols
Sequential logical workflow for HPLC method development of polar dicarboxylic acids.
Protocol A: LC-MS/MS Quantification via Polar-Embedded C18
Optimized for high-throughput biological matrix analysis (Adapted from[2]).
Step 1: Sample Preparation (CSF)
-
Subject CSF samples to a controlled freeze-thaw cycle to ensure metabolite stability.
-
Spike 50 µL of CSF with 10 µL of ¹³C-labeled internal standard.
-
Add 150 µL of cold methanol (UPLC grade) to precipitate proteins. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Step 2: Chromatographic Conditions
-
Column: Acquity HSS T3 (2.1 × 150 mm, 1.8 µm) maintained at 50°C.
-
Mobile Phase A: 0.6% Formic acid in Water.
-
Mobile Phase B: 0.6% Formic acid in Methanol.
-
Gradient: 0-2 min (100% A), 2-8 min (linear gradient to 50% B), 8-10 min (100% B), 10-13 min (re-equilibration at 100% A).
-
Flow Rate: 0.3 mL/min.
Step 3: Self-Validation & System Suitability
-
Causality Check: The high concentration of formic acid (0.6%) is mandatory. If retention time drops below 3.0 minutes, verify mobile phase pH; insufficient acidity will cause the dicarboxylic acid to ionize and elute in the void.
-
Acceptance Criteria: Signal-to-noise (S/N) > 10 for the Lower Limit of Quantitation (LLOQ), and peak asymmetry (
) between 0.9 and 1.3.
Protocol B: Direct HPLC-UV Analysis via Mixed-Mode Chromatography
Optimized for API purity, synthetic reaction monitoring, and formulation testing (Adapted from[1]).
Step 1: Mobile Phase Preparation
-
Prepare a 100 mM Ammonium Formate buffer. Adjust the pH to 3.0 using concentrated formic acid.
-
Causality: At pH 3.0, quinoline dicarboxylic acids are partially ionized, perfectly priming them for the anion-exchange mechanism of the mixed-mode column while remaining volatile for potential MS coupling.
Step 2: Chromatographic Conditions
-
Column: Newcrom BH (4.6 × 150 mm, 5 µm).
-
Isocratic Elution: 50% Ammonium Formate Buffer (pH 3.0) / 50% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
Step 3: Self-Validation & System Suitability
-
Mechanism Verification: Inject a neutral void marker (e.g., uracil) alongside the sample. The capacity factor (
) for the quinoline dicarboxylic acid must be > 3.0. If , the ion-exchange mechanism has failed (likely due to incorrect buffer molarity or pH), and the column is operating purely in reversed-phase mode, which is insufficient for this analyte.
Conclusion
For quinoline dicarboxylic acids, standard reversed-phase chromatography is a dead end without extensive derivatization[3]. By understanding the causality of their extreme polarity and amphoteric nature, analysts can confidently select Polar-Embedded columns (for high-throughput LC-MS/MS with strong acidic modifiers)[2] or Mixed-Mode columns (for robust, direct UV/MS analysis leveraging ion-exchange)[1]. Implementing these self-validating protocols ensures high-fidelity data, eliminating the peak tailing and retention failures that plague traditional methods.
References
1.[1] "HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column", SIELC Technologies. URL: 2.[2] "A Novel, Robust Method for Quantification of Multiple Kynurenine Pathway Metabolites in the Cerebrospinal Fluid", Taylor & Francis. URL: 3.[3] "Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples", PMC / NIH. URL:
Sources
Elemental analysis standards for phenylquinoline carboxylic acids
Title : Elemental Analysis Standards for Phenylquinoline Carboxylic Acids: A Comparative Guide for Pharmaceutical Characterization
Introduction Phenylquinoline carboxylic acids serve as critical scaffolds in modern drug development, functioning as the core pharmacophore in numerous antibacterial agents (e.g., fluoroquinolones like enrofloxacin) and targeted antineoplastic drugs[1]. Validating the empirical formula and ensuring the absence of toxic catalysts in these compounds is a strict regulatory requirement. This guide provides an objective comparison of elemental analysis techniques, focusing on both organic composition (CHNS/O) and inorganic trace impurities (USP <232>/<233>), tailored specifically to the structural challenges of quinoline derivatives.
The Mechanistic Challenges of Quinoline Derivatives
Analyzing phenylquinoline carboxylic acids requires overcoming three distinct chemical hurdles:
-
Refractory Aromaticity : The highly stable quinoline ring resists thermal degradation. Standard combustion temperatures (800°C) often result in incomplete oxidation, leading to carbon tailing. Flash combustion at >1000°C with transient oxygen enrichment is mandatory to quantitatively convert the sample into CO₂, H₂O, and N₂[2][3].
-
Nitrogen Oxide (NOx) Formation : The nitrogen heteroatom within the quinoline core oxidizes into various NOx species. A specialized reduction reactor—typically packed with high-surface-area copper wire—must be placed downstream to reduce these oxides back to N₂ gas, ensuring accurate nitrogen quantification[2].
-
Halogen Poisoning : Many derivatives are fluorinated or chlorinated. Combustion generates corrosive HX gases (like HF or HCl) that can poison oxidation catalysts and damage Thermal Conductivity Detectors (TCD). The integration of halogen scrubbers, such as silver wool, into the oxidation column is a non-negotiable requirement.
Caption: Strategy for organic and inorganic elemental analysis of phenylquinoline derivatives.
Comparative Analysis: Organic Elemental Composition
While High-Resolution Mass Spectrometry (HRMS) provides exact mass, traditional CHNS/O Flash Combustion remains the gold standard for absolute quantitative purity and empirical formula confirmation[4].
| Feature / Technique | CHNS/O Flash Combustion | High-Resolution MS (HRMS) | Quantitative NMR (qNMR) |
| Primary Output | Absolute mass % of C, H, N, S, O | Exact monoisotopic mass | Molar ratio of protons/nuclei |
| Accuracy | ±0.3% absolute error | < 5 ppm mass error | ±1.0% relative purity |
| Matrix Independence | High (Combusts all organics)[4] | Low (Ion suppression risks) | Medium (Requires soluble matrix) |
| Sample Prep | Minimal (Direct weighing in tin capsules)[4] | High (Requires LC separation/dilution) | Moderate (Requires deuterated solvents) |
| Best Use Case | Pharmacopeial purity & batch consistency[2] | Impurity identification & structural elucidation | Reference standard certification |
Self-Validating Protocol: CHNS/O Flash Combustion
To ensure scientific integrity, the CHNS/O workflow must be a self-validating system. For nitrogen-rich phenylquinoline carboxylic acids, (C=41.58%, N=8.08%, H=4.04%, S=18.48%) is the recommended Certified Reference Material (CRM) because its elemental ratios closely mimic typical pharmaceutical APIs[3].
Step-by-Step Methodology:
-
System Initialization & Purging : Heat the combustion furnace to 1050°C and the reduction furnace to 850°C. Purge the system with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas)[3].
-
Baseline Establishment : Run 2–3 empty tin capsules to establish a stable baseline and confirm the absence of atmospheric nitrogen leaks[3].
-
Calibration Bracketing : Weigh 0.5 mg to 5.0 mg of Sulphanilic acid CRM into tin capsules. Generate a multi-point calibration curve (R² > 0.999)[3].
-
Sample Encapsulation : Accurately weigh 2.0–4.0 mg of the phenylquinoline carboxylic acid sample using a microbalance (±0.1 µg resolution). Seal tightly to exclude trapped air[3].
-
Combustion & Separation : Drop the sample into the furnace. A transient injection of O₂ (e.g., 400 mL/min) triggers flash combustion. The resulting gases pass through the reduction column and are separated via a GC column before reaching the TCD[2][3].
-
Drift Verification : Run a check standard (Sulphanilic acid) every 10 samples. If the absolute error exceeds ±0.3%, the system must be recalibrated.
Caption: Self-validating CHNS/O flash combustion workflow for pharmaceutical quality control.
Trace Elemental Impurities: USP <232> and <233> Compliance
Because phenylquinoline carboxylic acids are frequently synthesized using transition-metal catalysts (e.g., Palladium in Suzuki cross-couplings), monitoring inorganic elemental impurities is critical. The mandate the shift from outdated colorimetric sulfide precipitation to modern instrumental techniques[5][6].
| Feature | ICP-OES (Procedure 1) | ICP-MS (Procedure 2) |
| Detection Principle | Optical emission from excited atoms[6] | Mass-to-charge (m/z) ratio of ionized elements[6] |
| Detection Limits | Parts per million (ppm) to high ppb | Parts per trillion (ppt) to low ppb[7] |
| Matrix Tolerance | High (Handles high Total Dissolved Solids) | Moderate (Requires high dilution, <0.2% TDS)[7] |
| Target Elements | Suitable for abundant catalysts (Pd, Pt, Ru) | Required for toxic "Big Four" (As, Cd, Pb, Hg)[7] |
| Interferences | Spectral overlaps | Polyatomic and isobaric interferences |
ICP-MS Microwave Digestion Protocol (USP <233> Procedure 2):
-
Sample Digestion : Weigh 0.1 g of the phenylquinoline carboxylic acid into a PTFE microwave digestion vessel.
-
Acid Matrix : Add 5 mL of concentrated HNO₃ and 1 mL of HCl. Causality: HCl is strictly required to stabilize Palladium (Pd) and Platinum (Pt) in solution as chloro-complexes, preventing their precipitation during the digestion phase.
-
Microwave Program : Ramp temperature to 200°C over 15 minutes and hold for 20 minutes to ensure the complete destruction of the refractory quinoline matrix.
-
Dilution & Internal Standardization : Dilute the digestate to 50 mL with ultra-pure water. Spike with internal standards (e.g., Yttrium, Indium, Bismuth) to correct for matrix-induced ionization suppression in the argon plasma[8].
-
Analysis : Aspirate into the ICP-MS, utilizing a collision/reaction cell (e.g., with Helium gas) to mitigate polyatomic interferences (such as ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).
References
-
VELP Scientifica. "CHNS-O determination in pharmaceutical products by flash combustion." Available at:[Link]
-
Elementar. "Elemental analysis: operation & applications." Available at:[Link]
-
Nucro-Technics. "Elemental Impurities Testing: A Primer on USP <232> and USP <233>." Available at:[Link]
-
Bentham Science. "New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide." Available at:[Link]
Sources
- 1. CN107141255A - Enrofloxacin calcium chelate and its synthetic method and application - Google Patents [patents.google.com]
- 2. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 3. velp.com [velp.com]
- 4. Elemental analysis: operation & applications - Elementar [elementar.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Elemental Impurity Analysis in Pharmaceutical Products | Chemical Industry Digest [chemindigest.com]
- 7. nucro-technics.com [nucro-technics.com]
- 8. usp.org [usp.org]
A Comparative Guide to the Fluorescence Quantum Yield of Quinoline-3,4-Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probes, quinoline derivatives have carved a significant niche owing to their versatile photophysical properties and their utility in cellular imaging, sensing, and as scaffolds in drug discovery. Among these, quinoline-3,4-dicarboxylic acid derivatives are emerging as a class of fluorophores with tunable emission characteristics. A critical parameter governing their performance is the fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process. A high quantum yield is paramount for the development of bright and sensitive probes.[1]
This guide provides a comprehensive comparison of the fluorescence quantum yields of quinoline-3,4-dicarboxylic acid derivatives and related analogues. We will delve into the structural factors that govern their emissive properties, present a standardized protocol for quantum yield determination, and benchmark their performance against commercially available fluorescent dyes.
The Influence of Molecular Structure on Quantum Yield
The fluorescence quantum yield of quinoline derivatives is exquisitely sensitive to their chemical structure. The nature and position of substituents on the quinoline ring can dramatically alter the balance between radiative (fluorescence) and non-radiative decay pathways.[1]
-
Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can create a "push-pull" system, enhancing intramolecular charge transfer (ICT), which is often a key process for strong fluorescence.[1][2] For instance, studies on various quinoline derivatives have shown that the presence of an amino group (an EDG) can lead to a significant increase in quantum yield. Conversely, the introduction of a nitro group, a strong EWG, often leads to fluorescence quenching.[3]
-
Solvent Effects: The polarity of the solvent can significantly impact the quantum yield, particularly for molecules with a pronounced charge transfer character in their excited state.[1] In some cases, polar solvents can quench fluorescence. For example, the fluorescence quantum yield of a donor-acceptor pyrazoloquinoline derivative was observed to decrease with increasing solvent polarity.
-
Protonation: The protonation of the nitrogen atom in the quinoline ring can lead to a notable enhancement in fluorescence intensity. A study on isoquinoline, acridine, and benzo[h]quinoline demonstrated a significant increase in fluorescence quantum yield upon the addition of strong acids.[4]
Comparative Analysis of Quantum Yields
| Compound/Derivative | Solvent/Conditions | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) | Reference(s) |
| Reference Standards | |||||
| Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 0.54 | [1] |
| Rhodamine 6G | Ethanol | 488 | 525 | 0.95 | [5] |
| Fluorescein | 0.1 M NaOH | 496 | 520 | 0.925 | [5] |
| Quinoline Derivatives | |||||
| Quinoline-fused dihydro/spiro-quinazolinone (4c) | Acetonitrile | 246 | - | 0.3681 | [6] |
| Quinoline-fused dihydro/spiro-quinazolinone (4k) | Toluene | 246 | - | 0.8019 | [6] |
| 2-(2-phenylquinolin-4-yl)aniline (4h) | - | - | - | 0.78 | [7] |
| Imidazo[5,1-a]isoquinoline derivative (compound 5) | Dichloromethane | ~350 | ~460 | 0.37 | [2] |
| 7-amino-2,4-dimethyl-quinoline derivative | Non-polar solvent | ~400 | ~470-590 | High | [8] |
| 7-amino-2,4-dimethyl-quinoline derivative | Polar solvent | ~400 | ~470-590 | ~0 (quenched) | [8] |
| Isoquinoline (with trifluoroacetic acid) | Dichloromethane | 310 | - | >0.20 | [4] |
Note: The quantum yields for the quinoline derivatives are from different studies and may have been determined using different standards and methodologies. Direct comparison should be made with caution.
From the table, it is evident that certain quinoline derivatives can exhibit high fluorescence quantum yields, in some cases comparable to well-established standards like Rhodamine 6G. The significant variation in quantum yield for the quinoline-fused quinazolinones (4c and 4k) in different solvents highlights the importance of the molecular environment.[6] The high quantum yield of the 2-(2-phenylquinolin-4-yl)aniline derivative (4h) suggests that strategic placement of aryl and amino groups can lead to highly emissive compounds.[7]
Experimental Protocol for Relative Fluorescence Quantum Yield Determination
To ensure the accurate and reproducible comparison of fluorescence quantum yields, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for determining the relative fluorescence quantum yield using a well-characterized standard.
1. Principle:
The relative quantum yield of an unknown sample (Φf,x) is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield (Φf,std). The fundamental equation is:
Φf,x = Φf,std * (Ix / Istd) * (Astd / Ax) * (nx² / nstd²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'x' and 'std' refer to the unknown sample and the standard, respectively.
2. Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum function.
-
UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Volumetric flasks and precision pipettes.
-
Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or Rhodamine 6G in ethanol (Φf = 0.95)).[1][5]
-
High-purity solvents.
-
The quinoline-3,4-dicarboxylic acid derivative to be tested.
3. Experimental Workflow:
Caption: Workflow for the determination of relative fluorescence quantum yield.
4. Detailed Steps:
-
Solution Preparation:
-
Prepare a stock solution of the fluorescence standard and the quinoline derivative in the same high-purity solvent.
-
From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorbance spectra for all prepared solutions.
-
Identify an appropriate excitation wavelength where both the standard and the sample exhibit absorbance. Crucially, the absorbance at this wavelength for all solutions used for fluorescence measurements should be kept below 0.1 to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value determined in the previous step.
-
Record the corrected fluorescence emission spectra for all diluted solutions of both the standard and the sample. Ensure that the experimental parameters (e.g., slit widths, detector voltage) are kept constant throughout all measurements.
-
-
Data Analysis:
-
Integrate the area under the curve for each recorded emission spectrum.
-
For both the standard and the sample, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the gradient (slope) of the best-fit straight line for both plots.
-
Calculate the quantum yield of the unknown sample using the formula provided in the "Principle" section. If the same solvent is used for both the standard and the sample, the refractive index term (nx² / nstd²) becomes 1.
-
Causality Behind Experimental Choices
-
Why use a corrected spectrofluorometer? The raw output of a fluorometer is dependent on the instrument's components (e.g., lamp, monochromator, detector). A corrected instrument provides the true emission spectrum, independent of instrumental artifacts, which is essential for accurate integration of the fluorescence intensity.
-
Why keep absorbance below 0.1? At higher concentrations, the emitted fluorescence can be re-absorbed by other fluorophore molecules in the solution (the inner filter effect). This leads to an underestimation of the true fluorescence intensity and an inaccurate quantum yield determination.
-
Why plot intensity vs. absorbance? This graphical method, often referred to as the comparative method, provides a more robust determination of the quantum yield than a single-point measurement. The linearity of the plot confirms that there are no significant concentration-dependent quenching or aggregation effects within the measured range. The gradient of this plot is directly proportional to the quantum yield.
Comparison with Alternative Fluorescent Probes
To provide context for the performance of quinoline-3,4-dicarboxylic acid derivatives, it is useful to compare their potential quantum yields with those of widely used commercial fluorescent dyes.
| Fluorophore Class | Example Dye | Typical Quantum Yield (Φf) | Key Features |
| Xanthenes | Fluorescein | > 0.9 | High quantum yield, but pH sensitive and prone to photobleaching. |
| Rhodamines | Rhodamine 6G | ~0.95 | High quantum yield, excellent photostability, but can be prone to aggregation.[5] |
| Cyanines | Cy3 | ~0.15 | Emission in the red region of the spectrum, suitable for biological imaging. |
| Coumarins | Coumarin 153 | ~0.54 | Environmentally sensitive fluorescence, useful for polarity sensing.[9] |
| BODIPY Dyes | BODIPY FL | > 0.9 | High quantum yields, sharp emission peaks, relatively insensitive to solvent polarity. |
Quinoline-3,4-dicarboxylic acid derivatives, with their potential for high and tunable quantum yields, represent a promising alternative to some of these established fluorophores. Their smaller size and potential for straightforward chemical modification offer advantages in the design of targeted probes and sensors.
Conclusion
The fluorescence quantum yield is a cornerstone of fluorophore performance. For quinoline-3,4-dicarboxylic acid derivatives, this property is intricately linked to their molecular architecture. By strategically modifying the quinoline core with various substituents, it is possible to fine-tune their emissive properties to achieve high quantum yields suitable for demanding applications in research and drug development. The standardized protocol outlined in this guide provides a robust framework for the accurate determination and comparison of their fluorescence quantum yields, paving the way for the rational design of next-generation fluorescent probes.
References
-
Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334. [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm. Analytical chemistry, 83(4), 1232-1242. [Link]
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286.
- Resch-Genger, U., Rurack, K., & Hoffmann, K. (2013). Methods for the determination of the fluorescence quantum yield of organic dyes in solution. Journal of Fluorescence, 23(2), 207-219.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
-
Palma, A., et al. (2022). New fluorescent derivatives from papaverine: Two mechanisms to increase the quantum yield. Dyes and Pigments, 198, 109968. [Link]
-
Ghosh, S., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(24), 20605-20618. [Link]
-
Kumar, A., et al. (2018). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Molecules, 23(9), 2329. [Link]
-
Niu, G., et al. (2019). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Theranostics, 9(1), 183-195. [Link]
-
Sarkar, S., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC advances, 10(51), 30739-30745. [Link]
-
Zou, Q., et al. (2021). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 11(1), 1-11. [Link]
-
Zaitoun, M. A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8006. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iris.unito.it [iris.unito.it]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 2-Phenylquinoline-3,4-dicarboxylic Acid
This guide outlines the authoritative, step-by-step disposal and handling procedures for 2-Phenylquinoline-3,4-dicarboxylic acid (CAS: 133505-06-3).[1]
Part 1: Executive Safety Summary (Immediate Action)
| Parameter | Critical Data |
| Chemical Name | 2-Phenylquinoline-3,4-dicarboxylic acid |
| CAS Number | 133505-06-3 |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) .[1][2][3] Potential aquatic toxicity (characteristic of quinoline derivatives).[1][4][5] |
| RCRA Status | Non-listed (Treat as Hazardous Chemical Waste due to toxicity potential).[1] |
| Disposal Method | High-Temperature Incineration (via approved waste vendor).[1] |
| Incompatibility | Strong oxidizers, strong bases (forms water-soluble salts).[1] |
⚠️ CRITICAL WARNING : Do NOT dispose of this compound down the drain.[1] Quinoline derivatives are persistent environmental pollutants and can be toxic to aquatic life even at low concentrations.[1]
Part 2: Pre-Disposal Characterization & Logic
Effective disposal requires understanding the chemical's behavior.[1] As a dicarboxylic acid derivative of a nitrogen heterocycle:
-
Acidity : The two carboxylic acid groups (-COOH) make this compound acidic.[1] It will react with bases to form soluble salts.[1]
-
Solubility : Likely low solubility in water at neutral pH; higher solubility in basic aqueous solutions or organic solvents (DMSO, Methanol).[1]
-
Thermal Stability : Quinoline rings are stable; simple thermal degradation is insufficient.[1] Incineration with scrubber systems is required to manage Nitrogen Oxides (NOx) emissions.[1]
Disposal Decision Matrix
The following workflow dictates the operational path for disposal based on the waste's physical state.
Figure 1: Decision logic for segregating and packaging 2-Phenylquinoline-3,4-dicarboxylic acid waste streams.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicable to: Expired stocks, spill cleanup debris, contaminated PPE.
-
Segregation : Isolate from oxidizers.[1] Do not mix with general trash.[1][6]
-
Primary Containment :
-
Secondary Containment :
-
Place the sealed bag into a Wide-Mouth HDPE (High-Density Polyethylene) Drum or a screw-top glass jar.
-
Self-Validation Step : Ensure the lid is screw-tight and the container is chemically compatible (HDPE is resistant to organic acids).[1]
-
-
Labeling :
Protocol B: Liquid Waste (Solutions)
Applicable to: Reaction mixtures, HPLC effluent, mother liquors.
-
Characterization : Determine the primary solvent.[1]
-
Scenario 1: Organic Solvent (e.g., DMSO, Methanol) -> Collect in Organic Waste Carboy .[1]
-
Scenario 2: Aqueous Solution (Basic/Acidic) -> Collect in Aqueous Waste Carboy .
-
-
pH Adjustment (Aqueous Only) :
-
If the solution is highly acidic (pH < 2) or basic (pH > 12.5), neutralize to pH 5–9 before adding to a general aqueous waste drum to prevent heat generation or drum corrosion.[1]
-
Note: If you do not have a neutralization protocol, collect as-is in a dedicated container labeled "Acidic Waste" or "Basic Waste".[1]
-
-
Precipitation Check :
-
Mechanism : Acidifying a basic solution of this compound may cause it to precipitate out of solution.[1]
-
Action : If solids form upon mixing waste streams, treat the container as a "Sludge/Solid" waste stream to prevent clogging of disposal pumps.
-
Protocol C: Spill Cleanup (Emergency Response)
| Scale | Procedure |
| Minor Spill (< 5g) | 1. Wear Nitrile gloves, lab coat, and goggles.2.[7] Cover spill with wet paper towels (to prevent dust generation).3.[1] Wipe up and place all materials into a solid waste bag.4.[1] Clean surface with 1N NaOH (to solubilize residue) followed by water.[1] |
| Major Spill (> 5g) | 1. Evacuate the immediate area.2. Wear N95 respirator (dust hazard).3. Use a scoop or dustpan to collect bulk solid; avoid creating dust clouds.4.[1] Treat surface as above.[1] Report to EHS. |
Part 4: Regulatory Compliance & Grounding
1. RCRA Classification (USA) While 2-Phenylquinoline-3,4-dicarboxylic acid is not explicitly listed on the EPA's P-list or U-list, the parent structure (quinoline) is a U-listed waste (U190) when discarded as a commercial chemical product [1].
-
Best Practice : Apply the "Mixture Rule" logic. Treat any waste containing this compound as Hazardous Waste to ensure compliance with 40 CFR 261.3.[1]
-
Waste Code Assignment : If your institution requires a code for non-listed toxic organics, use the state-specific code (e.g., California's 221 for Toxic Organic Solids) or generic "Non-Regulated Chemical Waste" only if toxicity testing proves negative.[1] Default to treating as Hazardous.
2. Destruction Method The only acceptable final disposal method is incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[1]
-
Why? The quinoline ring is stable and resistant to biodegradation [2].[1] High-temperature incineration ensures complete mineralization to CO₂, H₂O, and N₂ (with NOx scrubbing).
3. Container Compatibility
-
Recommended : HDPE (High-Density Polyethylene), Borosilicate Glass.[1]
-
Avoid : Metal containers (aluminum/steel) if the waste is in an acidic aqueous solution, as the carboxylic acid groups can corrode the metal over time.[1]
References
-
U.S. Environmental Protection Agency (EPA) .[1] List of Hazardous Wastes (40 CFR Part 261). Available at: [Link]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Quinoline Derivatives. Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Available at: [Link]
Sources
Comprehensive Safety and Operational Guide for Handling 2-Phenylquinoline-3,4-dicarboxylic acid
As a Senior Application Scientist, I recognize that handling specialized API intermediates like 2-Phenylquinoline-3,4-dicarboxylic acid requires more than surface-level compliance with a standard Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's behavior and a self-validating safety protocol. This guide provides drug development professionals and researchers with an authoritative, step-by-step operational blueprint to ensure laboratory safety and workflow integrity.
Chemical & Physical Properties
Understanding the physical nature of the compound dictates our handling strategy. 2-Phenylquinoline-3,4-dicarboxylic acid is a high-purity synthetic quinoline derivative (1)[1]. Like other quinoline-carboxylic acids, it typically presents as a solid powder that poses dust aerosolization risks and acts as a localized irritant (2)[2].
Table 1: Chemical & Physical Properties
| Property | Specification | Operational Implication |
| CAS Number | 133505-06-3 | Unique identifier for inventory, tracking, and EHS disposal[1]. |
| Molecular Formula | C17H11NO4 | Aromatic and carboxylic functional groups dictate lipophilicity and solubility. |
| Molecular Weight | 293.27 g/mol | Required for precise molarity calculations in biological assays[1]. |
| Physical State | Solid (Powder) | High risk of aerosolization; mandates draft-free weighing environments. |
| Solubility | Basic aqueous buffers / DMSO | Requires compatible PPE (e.g., nitrile for aqueous, butyl for pure DMSO). |
Hazard Assessment & Causality
Quinoline derivatives are established irritants. They are known to cause skin irritation (H315) and serious eye irritation (H319) (2)[2]. The presence of the dicarboxylic acid moieties increases the molecule's polarity, but it retains the lipophilic phenylquinoline core. This dual nature allows it to easily interact with and disrupt lipid bilayers in the skin and mucous membranes (3)[3]. Furthermore, handling fine powders without engineering controls can cause respiratory tract irritation (STOT SE 3) (4)[4].
Personal Protective Equipment (PPE) Specifications
Do not just list PPE; understand why each item is selected. The goal is to create a multi-layered, self-validating barrier system.
Table 2: PPE Specifications & Causality
| PPE Category | Specification | Scientific Causality & Justification |
| Hand Protection | Nitrile Gloves (≥5 mil) | Nitrile provides excellent resistance to incidental contact with solid organic acids. Critical Note: If solubilizing in neat DMSO, double-gloving or switching to butyl rubber is required because DMSO acts as a rapid carrier solvent that can transport dissolved quinoline derivatives through standard nitrile barriers. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Powders can aerosolize and bypass safety glasses. Goggles provide a complete orbital seal against dust and liquid splashes (4)[4]. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Prevents electrostatic buildup which can attract fine powders to the researcher's clothing, preventing secondary exposure outside the lab. |
| Respiratory | Fume Hood (80-100 fpm) | Primary engineering control. If a fume hood is unavailable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of irritating dust (4)[4]. |
Operational Workflow & Methodologies
Every protocol must be a self-validating system. Follow these step-by-step procedures to ensure containment and safety.
Safe Weighing and Solubilization Protocol
-
Preparation: Verify the fume hood face velocity is operational. Clear the workspace of incompatible materials, such as strong oxidizing agents (3)[3].
-
PPE Donning: Inspect nitrile gloves for micro-tears. Don chemical splash goggles and a fully buttoned lab coat.
-
Static Mitigation: Use an anti-static gun (e.g., Zerostat) or anti-static weigh boats. Quinoline powders often hold static charges, causing them to "jump" and contaminate the balance area.
-
Weighing: Tare the weigh boat. Use a clean micro-spatula to transfer the solid. Close the primary chemical container immediately to minimize ambient moisture absorption.
-
Solubilization: Transfer the powder to a volumetric flask. Add the solvent (e.g., DMSO or buffered aqueous solution) slowly. Cap and sonicate or vortex until visually clear.
-
Decontamination: Wipe down the balance and spatulas with a solvent-dampened lint-free wipe (e.g., 70% Isopropanol) to remove residual micro-particles.
Chemical Spill Cleanup Protocol
-
Assessment: Identify the spill size. For a standard analytical spill (<50g), proceed with local cleanup.
-
Containment: Do not sweep dry powder, as this aerosolizes the irritant and increases inhalation risk.
-
Neutralization/Absorption: Cover the spilled powder with damp absorbent paper (using water or a mild alkaline buffer to suppress dust and neutralize the acid) (5)[5].
-
Collection: Carefully scoop the damp material using a non-sparking tool into a compatible, sealable hazardous waste container.
-
Final Decontamination: Wash the spill area with soap and water, followed by an alcohol wipe to remove any lingering organic residues (4)[4].
Waste Segregation and Disposal Plan
-
Solid Waste: Dispose of empty vials, contaminated gloves, and weigh boats in a designated solid hazardous waste bin.
-
Liquid Waste: Solutions containing 2-Phenylquinoline-3,4-dicarboxylic acid must be collected in properly labeled organic or aqueous waste carboys, depending on the primary solvent. Do not mix with strong oxidizing waste streams (3)[3].
-
Labeling: Clearly label the waste container with "Toxic/Irritant: Quinoline Derivative" to ensure proper downstream incineration by environmental health and safety (EHS) (6)[6].
Operational Workflow Diagram
Operational workflow for handling and spill response of 2-Phenylquinoline-3,4-dicarboxylic acid.
References
- Source: molcore.
- Source: nih.gov (PubChem)
- Source: sigmaaldrich.
- Source: thermofisher.
- Source: dcfinechemicals.
- Source: fishersci.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
